Limk-IN-2
Description
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Properties
Molecular Formula |
C28H27N5O2 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-(5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[3-(3-methoxyphenyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C28H27N5O2/c1-35-23-7-3-5-21(15-23)20-4-2-6-22(14-20)32-28(34)33-12-10-19(11-13-33)26-25-24(18-8-9-18)16-29-27(25)31-17-30-26/h2-7,10,14-18H,8-9,11-13H2,1H3,(H,32,34)(H,29,30,31) |
InChI Key |
ZEVYGJZIWQEHME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)NC(=O)N3CCC(=CC3)C4=C5C(=CNC5=NC=N4)C6CC6 |
Origin of Product |
United States |
Foundational & Exploratory
Limk-IN-2 signaling pathway involvement
An In-Depth Technical Guide to the LIM Kinase (LIMK) Signaling Pathway and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the LIM kinase (LIMK) signaling pathway, a critical regulator of actin cytoskeletal dynamics. It details the core components of the pathway, its mechanism of action, and the consequences of its dysregulation in various disease states. Furthermore, this document explores the therapeutic potential of targeting LIMK, with a focus on small molecule inhibitors. While this guide aims to be extensive, specific data for a compound designated "Limk-IN-2" is not available in the reviewed literature. Therefore, we will focus on well-characterized LIMK inhibitors to illustrate the principles of LIMK inhibition.
The LIMK Signaling Pathway
LIM kinases 1 and 2 (LIMK1 and LIMK2) are serine/threonine kinases that act as a central node in the regulation of the actin cytoskeleton.[1][2] The actin cytoskeleton is a dynamic network of protein filaments essential for numerous cellular processes, including cell motility, division, and morphogenesis.[2] The primary and most well-established substrates of LIMKs are the actin-depolymerizing factor (ADF)/cofilin family of proteins.[1]
Upstream Regulation:
The activity of LIMKs is tightly controlled by upstream signaling pathways, most notably those involving the Rho family of small GTPases.[1] These GTPases, including RhoA, Rac1, and Cdc42, are molecular switches that respond to extracellular cues and activate downstream effector kinases.[1]
-
ROCK and PAK: Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK) are key upstream activators of LIMK1 and LIMK2.[2] ROCK, a downstream effector of RhoA, and PAK, activated by Rac1 and Cdc42, phosphorylate LIMK1 and LIMK2 on a conserved threonine residue within their activation loop (Thr508 in LIMK1 and Thr505 in LIMK2), leading to their activation.[1][2]
Downstream Effects:
Once activated, LIMKs phosphorylate cofilin at a conserved serine residue (Ser3).[1] This phosphorylation event inactivates cofilin's actin-depolymerizing and severing activity.[1] The inactivation of cofilin leads to the accumulation and stabilization of filamentous actin (F-actin), promoting the formation of stress fibers and other actin-based structures.[2] This, in turn, influences cell morphology, adhesion, and migration.
The LIMK signaling pathway is a crucial regulator of cellular actin dynamics. The following diagram illustrates the canonical pathway leading to LIMK activation and its downstream effects on cofilin and the actin cytoskeleton.
Caption: The LIMK2 Signaling Pathway.
Quantitative Data on LIMK Inhibitors
A number of small molecule inhibitors targeting LIMK1 and LIMK2 have been developed and characterized. While specific data for "this compound" is not available, the following table summarizes the inhibitory activities of several well-documented LIMK inhibitors against LIMK1 and LIMK2. This data is crucial for comparing the potency and selectivity of different compounds.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| BMS-5 | LIMK1/2 | LIMK1: 7, LIMK2: 8 | Kinase Assay | [3] |
| Pyr1 | LIMK1/2 | LIMK1: 50, LIMK2: 75 | Kinase Assay | [4] |
| Damnacanthal | LIMK1/2 | LIMK1: 800, LIMK2: 1530 | Kinase Assay | [3] |
| LX7101 | LIMK1/2 | LIMK1: 32, LIMK2: 4.3 | Kinase Assay | [3] |
Note on IC50 and Ki Values: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) is a more absolute measure of binding affinity. While both are used to quantify inhibitor potency, it is important to note that IC50 values can be influenced by assay conditions, whereas Ki values are theoretically less dependent on these factors.[5][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the LIMK signaling pathway and the effects of its inhibitors.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of LIMK2 in a cell-free system. A common method is a luminescence-based assay that quantifies ATP consumption.[8]
Materials:
-
Recombinant human LIMK2 enzyme
-
Cofilin substrate
-
ATP
-
Kinase buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well white plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing LIMK2 enzyme and cofilin substrate in kinase buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO control (vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
The amount of ATP consumed is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
The following diagram outlines the workflow for a typical in vitro kinase assay to assess the inhibitory activity of a compound against LIMK2.
Caption: In Vitro Kinase Assay Workflow.
Western Blotting for Cofilin Phosphorylation
This technique is used to determine the effect of a LIMK inhibitor on the phosphorylation of its downstream target, cofilin, in a cellular context.[9][10][11]
Materials:
-
Cell line of interest (e.g., a cancer cell line with high LIMK2 expression)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified time. Include a vehicle control.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total cofilin and β-actin to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated cofilin.
This diagram illustrates the logical relationship between the experimental steps in a Western blot analysis to measure the effect of a LIMK inhibitor on cofilin phosphorylation.
Caption: Western Blotting Logical Flow.
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of a LIMK inhibitor on the migratory capacity of cells, a key cellular process regulated by actin dynamics.[12][13][14]
Materials:
-
Transwell inserts (with 8 µm pore size)
-
24-well plates
-
Cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Test compound (e.g., this compound)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Pre-treat cells with the test compound at various concentrations in serum-free medium for a specified time.
-
Add cell culture medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the pre-treated cells in serum-free medium into the upper chamber of the inserts.
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with Crystal Violet.
-
Wash the inserts to remove excess stain.
-
Allow the inserts to dry and then count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migratory ability of treated cells to the control.
Conclusion
The LIMK signaling pathway is a pivotal regulator of actin dynamics and represents a promising therapeutic target for diseases characterized by aberrant cell motility and proliferation, such as cancer. This guide has provided a detailed overview of the pathway, quantitative data for representative inhibitors, and key experimental protocols for studying LIMK signaling and its inhibition. While specific information on "this compound" was not found, the principles and methods described herein are broadly applicable to the characterization of any novel LIMK inhibitor and will be of significant value to researchers and drug development professionals in this field.
References
- 1. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.5. Transwell Invasion and Migration Assay [bio-protocol.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
Downstream Targets of Limk-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limk-IN-2 is a potent inhibitor of LIM kinase (LIMK), with a particular emphasis on LIMK2.[1] LIM kinases, comprising LIMK1 and LIMK2, are serine/threonine kinases that function as crucial nodes in intracellular signaling pathways, primarily regulating cytoskeletal dynamics.[2][3] They are downstream effectors of Rho family GTPases and, upon activation, phosphorylate and inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins.[3][4] This inactivation leads to the stabilization of actin filaments (F-actin) and influences a myriad of cellular processes, including cell motility, morphology, division, and invasion.[2][5] Dysregulation of LIMK signaling is implicated in various pathologies, including cancer progression and metastasis, making LIMK inhibitors like this compound valuable tools for research and potential therapeutic development.[4][5] This technical guide provides a comprehensive overview of the known and potential downstream targets of this compound, supported by quantitative data from studies on LIMK inhibitors and detailed experimental protocols.
Primary Downstream Target: Cofilin
The most well-characterized downstream target of LIMK2, and by extension, the primary target of inhibition by this compound, is cofilin .[2][3] LIMK2 directly phosphorylates cofilin at a highly conserved serine residue (Ser3), which inhibits its actin-severing and depolymerizing activity.[6] This leads to an accumulation of F-actin and subsequent changes in cell morphology and motility. This compound, by inhibiting LIMK2, prevents the phosphorylation of cofilin, thereby maintaining cofilin in its active, actin-depolymerizing state.
Quantitative Data on LIMK Inhibitor Activity
| Inhibitor | Target(s) | In Vitro IC50 (nM) | Cellular p-Cofilin Inhibition (EC50/IC50) | Reference(s) |
| LIMKi3 (BMS-5) | LIMK1/2 | LIMK1: 7, LIMK2: 8 | EC50 in MCF7 cells: ~100-300 nM | [4][5] |
| Pyr1 | LIMK1/2 | LIMK1: 50, LIMK2: 75 | - | [4] |
| T56-LIMKi | LIMK2 selective | - | Significant reduction of p-cofilin at 50 µM in HeLa cells overexpressing LIMK2 | [3] |
| CRT0105950 | LIMK1/2 | - | Dose-dependent decrease in p-cofilin in MDAMB231 cells | [5] |
| LX7101 | LIMK/ROCK2 | LIMK1/2: 0.5-3.2 nM | - | [4] |
Note: The "LIMKi" referenced in some studies is likely a potent LIMK inhibitor similar to those listed above, demonstrating a dose-dependent reduction in cofilin phosphorylation.[5]
Other Potential Downstream Targets and Pathways
Beyond the direct phosphorylation of cofilin, the inhibition of LIMK2 by this compound is anticipated to impact a broader network of cellular pathways and protein functions. These are areas of active research, and the direct modulation by this compound requires further specific investigation.
-
TWIST1: The transcription factor TWIST1, a key regulator of epithelial-mesenchymal transition (EMT) and metastasis, has been identified as a direct substrate of LIMK2.[2] LIMK2-mediated phosphorylation of TWIST1 is reported to stabilize the protein.[2] Therefore, inhibition of LIMK2 with this compound could potentially lead to decreased TWIST1 stability and a reduction in its pro-metastatic functions.
-
Annexin 1: LIMK1 has been shown to phosphorylate Annexin 1 in response to VEGF signaling, a process that is important for endothelial cell migration and tubulogenesis.[2] Given the high degree of homology between LIMK1 and LIMK2 kinase domains, it is plausible that LIMK2 also plays a role in this pathway, and that this compound could interfere with these processes.
-
Microtubule Dynamics: LIMK1 and LIMK2 have been implicated in the regulation of microtubule dynamics, independent of their effects on the actin cytoskeleton.[5] Inhibition of LIMK activity has been shown to affect microtubule organization and can sensitize cancer cells to microtubule-targeting drugs.[5]
-
NPM1: A recent study has identified a pathway where LIMK2 activates MST4, which in turn phosphorylates NPM1, a protein involved in centrosome clustering.[7] Pharmacological inhibition of LIMK2 was shown to suppress this process.[7]
Signaling Pathways
The canonical signaling pathway leading to cofilin phosphorylation is initiated by the activation of Rho family GTPases.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the downstream effects of this compound.
In Vitro Kinase Assay for LIMK2 Inhibition
This protocol is designed to quantify the direct inhibitory effect of this compound on the kinase activity of LIMK2 using cofilin as a substrate.
Materials:
-
Recombinant active LIMK2 enzyme
-
Recombinant human cofilin protein
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or ATP and ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Phosphocellulose paper or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add recombinant LIMK2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate mix containing recombinant cofilin and ATP (with a spike of [γ-³²P]ATP for radiometric assays) in kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
For radiometric assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol, which involves a luciferase-based reaction to quantify ADP.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Cofilin Phosphorylation in Cells
This protocol details the procedure to assess the effect of this compound on the phosphorylation of endogenous cofilin in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, HT1080, or a relevant cancer cell line)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total-cofilin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 1-24 hours). The treatment time may need to be optimized.
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Harvest the cell lysates and clarify by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-cofilin (Ser3) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To control for loading, strip the membrane and re-probe with an antibody against total cofilin, or run a parallel gel.
-
Quantify the band intensities and express the level of phospho-cofilin as a ratio to total cofilin.
Conclusion
This compound is a valuable chemical probe for elucidating the cellular functions of LIMK2. Its primary and most direct downstream effect is the inhibition of cofilin phosphorylation, leading to a more dynamic actin cytoskeleton. Emerging evidence suggests that the impact of LIMK2 inhibition extends to other key cellular regulators involved in cancer progression and other diseases. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the downstream targets of this compound and unravel the complexities of LIMK2 signaling. Further studies, including quantitative proteomics and phosphoproteomics, will be instrumental in identifying the full spectrum of this compound's downstream effects and validating its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncoscience.us [oncoscience.us]
- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 7. LIMK2 promotes centrosome clustering and cancer progression by activating MST4-mediated phosphorylation of NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of LIM Kinase Inhibition on Cofilin Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of LIM kinase (LIMK) inhibitors on the phosphorylation of cofilin, a key regulator of actin cytoskeletal dynamics. While the specific inhibitor "Limk-IN-2" was not identified in publicly available scientific literature, this document consolidates data from several potent and well-characterized LIMK inhibitors to serve as a comprehensive resource. The guide details the underlying signaling pathways, presents quantitative data on inhibitor potency, and provides detailed experimental protocols for assessing the inhibition of cofilin phosphorylation. This information is intended to support research and development efforts targeting the LIMK-cofilin axis for therapeutic intervention in various diseases, including cancer and neurological disorders.
Introduction: The LIMK-Cofilin Signaling Axis
LIM domain kinases 1 and 2 (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in regulating the architecture and dynamics of the actin cytoskeleton.[1][2] The primary and most well-characterized substrate of LIMKs is cofilin, an actin-depolymerizing factor (ADF).[3][4][5]
Cofilin promotes the turnover of actin filaments by severing them and increasing the rate of actin monomer dissociation from the pointed end.[6] The activity of cofilin is tightly regulated by phosphorylation, primarily at the serine-3 residue.[7][8] When phosphorylated by LIMK, cofilin is inactivated and can no longer bind to or depolymerize actin filaments.[9][10] This leads to the stabilization and accumulation of F-actin, resulting in changes to cell morphology, motility, and division.[7][8]
The activation of LIMK itself is regulated by upstream signaling pathways, most notably the Rho family of small GTPases, including Rho, Rac, and Cdc42.[4][6] These GTPases activate upstream kinases such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2.[8] Given their central role in controlling actin dynamics, LIMKs have emerged as attractive therapeutic targets for diseases characterized by aberrant cell motility and invasion, such as cancer.[9][11]
Signaling Pathway
The signaling cascade leading to cofilin phosphorylation is a critical pathway controlling cytoskeletal rearrangements. The following diagram illustrates the key components and their interactions.
Caption: LIMK-Cofilin signaling pathway.
Quantitative Data on LIMK Inhibitors
A variety of small molecule inhibitors targeting LIMK1 and LIMK2 have been developed and characterized. The following tables summarize the in vitro and cellular potencies (IC50 values) of several representative LIMK inhibitors against their target kinases.
Table 1: In Vitro Potency of Selected LIMK Inhibitors
| Compound | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Assay Method | Reference |
| LIMKi (compound 3) | 7 | 8 | In vitro kinase assay | [11] |
| CRT0105446 | 8 | 32 | In vitro enzyme assay | [11] |
| CRT0105950 | 0.3 | 1 | In vitro enzyme assay | [12] |
| LIMKi3/BMS5 | 7 | 8 | Radioactive phosphate ATP incorporation | [3][4] |
| Pyr1 | 50 | 75 | In vitro assay with recombinant LIMK | [3][4] |
| TH-257 | 84 | 39 | In vitro kinase assay | [12] |
| LX7101 | 24 | 1.6 | In vitro kinase assay | [12] |
Table 2: Cellular Potency of Selected LIMK Inhibitors
| Compound | Cell Line | Assay Method | Endpoint | IC50 (nM) | Reference |
| Various Inhibitors | SH-SY5Y | AlphaLISA | p-cofilin levels | Varies | [13] |
| Type I, II, III Inhibitors | HEK293 | NanoBRET | LIMK1/2 engagement | Varies | [1] |
| LIMKi3 | HT-1080 | Western Blot | Cofilin phosphorylation | Dose-dependent reduction | [3][4] |
Experimental Protocols
The assessment of LIMK inhibitor efficacy relies on a variety of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (Radiometric)
This assay measures the direct inhibition of LIMK kinase activity by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP onto its substrate, cofilin.
Workflow:
Caption: Radiometric in vitro kinase assay workflow.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), recombinant active LIMK1 or LIMK2, and the test inhibitor at various concentrations.
-
Substrate Addition: Add the substrate, recombinant cofilin.
-
Initiation: Start the reaction by adding ATP mix containing [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Dry the gel and expose it to an autoradiography film or a phosphorimager screen.
-
Analysis: Quantify the radioactive signal in the cofilin band to determine the extent of phosphorylation and calculate the IC50 of the inhibitor.
Western Blotting for Phospho-Cofilin
This widely used technique allows for the detection and quantification of phosphorylated cofilin (p-cofilin) in cell lysates, providing a direct measure of LIMK activity in a cellular context.
Workflow:
Caption: Western blot workflow for p-cofilin.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the LIMK inhibitor at various concentrations for a specified duration.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-cofilin (Ser3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total cofilin or GAPDH) to determine the relative levels of p-cofilin.
AlphaLISA Assay
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay for the detection of protein phosphorylation in cell lysates.
Workflow:
Caption: AlphaLISA workflow for p-cofilin.
Detailed Protocol:
-
Cell Plating and Treatment: Seed cells in a 96- or 384-well culture plate and treat with the LIMK inhibitor.
-
Cell Lysis: Remove the culture medium and add AlphaLISA lysis buffer directly to the wells.
-
Lysate Transfer: Transfer a small volume of the cell lysate to a 384-well ProxiPlate.
-
Reagent Addition: Add a mixture of AlphaLISA Acceptor beads conjugated to an antibody recognizing one epitope of p-cofilin and a biotinylated antibody recognizing another epitope.
-
Incubation: Incubate the plate to allow for antibody-analyte binding.
-
Donor Bead Addition: Add Streptavidin-coated Donor beads, which bind to the biotinylated antibody.
-
Final Incubation: Incubate the plate in the dark.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader. In the presence of p-cofilin, the Donor and Acceptor beads are brought into proximity, generating a chemiluminescent signal.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a test compound to a target protein.
Workflow:
Caption: NanoBRET target engagement workflow.
Detailed Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for a fusion protein of LIMK and NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a white-walled, multi-well assay plate.
-
Compound Addition: Add the test inhibitor at various concentrations to the cells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the ATP-binding site of kinases.
-
Equilibration: Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Measure the luminescence at two wavelengths (donor emission and acceptor emission) using a BRET-capable plate reader. The binding of the test inhibitor will displace the fluorescent tracer, leading to a decrease in the BRET signal.
Conclusion
The inhibition of LIM kinases presents a compelling strategy for modulating the actin cytoskeleton and influencing cellular processes dependent on its dynamic nature. While the specific entity "this compound" remains elusive in the current scientific literature, the wealth of data on other potent LIMK inhibitors provides a strong foundation for further research and drug development. The experimental protocols detailed in this guide offer robust and varied approaches to quantify the effects of inhibitors on cofilin phosphorylation, both in biochemical and cellular settings. By leveraging these methodologies, researchers can effectively characterize novel LIMK inhibitors and advance our understanding of the therapeutic potential of targeting the LIMK-cofilin signaling axis.
References
- 1. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]
- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Cofilin (Ser3) (77G2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Lim kinase - Wikipedia [en.wikipedia.org]
- 9. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 10. What are LIMK2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
The Role of LIM Kinase Inhibition in Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell migration is a fundamental process implicated in a myriad of physiological and pathological events, including embryonic development, immune response, and cancer metastasis. A key regulator of the intricate actin cytoskeletal dynamics that drive cell movement is the LIM kinase (LIMK) family of proteins. This technical guide delves into the pivotal role of LIMK, with a focus on LIMK2, in orchestrating cell migration. It explores the underlying signaling pathways, details common experimental protocols for investigation, and presents quantitative data on the effects of LIMK inhibition. This document serves as a comprehensive resource for professionals engaged in the research and development of novel therapeutics targeting cell migration.
Introduction to LIM Kinase and its Role in Cell Migration
The LIM kinase family consists of two highly related serine/threonine kinases, LIMK1 and LIMK2, which are crucial regulators of actin filament dynamics.[1][2][3] They act as a point of convergence for various signaling pathways initiated by the Rho family of small GTPases, including Rho, Rac, and Cdc42.[1][4][5] The primary and most well-characterized substrate of LIMK is cofilin, an actin-depolymerizing factor.[1][2]
LIMK phosphorylates cofilin at its Serine-3 residue, which inactivates its actin-severing activity.[2][6] This inhibition of cofilin leads to the stabilization of actin filaments (F-actin), promoting the formation of structures essential for cell migration, such as stress fibers and lamellipodia.[7][8] Consequently, LIMK activity is intricately linked to the invasive potential of cancer cells and other migratory processes.[1][4] While both LIMK1 and LIMK2 are involved in cytoskeleton regulation, they exhibit different expression patterns and subcellular localizations, suggesting distinct and sometimes overlapping functions.[1][6][9] LIMK1 is predominantly expressed in the brain, heart, and skeletal muscle, whereas LIMK2 has a more ubiquitous expression pattern.[1][9]
The inhibition of LIMK, therefore, presents a promising therapeutic strategy to curtail aberrant cell migration, particularly in the context of cancer metastasis. Small molecule inhibitors targeting LIMK can restore cofilin's actin-depolymerizing function, leading to a decrease in stabilized F-actin and an impairment of cell motility.
Signaling Pathways Involving LIMK2
The activity of LIMK2 is tightly regulated by upstream signaling cascades, primarily initiated by extracellular signals that activate Rho family GTPases. These pathways are critical for integrating external cues into changes in the actin cytoskeleton that drive cell migration.
The Rho-ROCK-LIMK2 Axis
The RhoA/ROCK (Rho-associated kinase) pathway is a canonical activator of LIMK2.[2][5] Upon activation by extracellular stimuli, RhoA-GTP binds to and activates ROCK. ROCK, in turn, directly phosphorylates LIMK2 at Threonine 505 (Thr505) in its activation loop, leading to its activation.[1][6] Activated LIMK2 then phosphorylates and inactivates cofilin, resulting in the stabilization of actin filaments and the formation of stress fibers, which are crucial for generating contractile forces during migration.[7][10]
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lim kinase - Wikipedia [en.wikipedia.org]
- 3. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. mdpi.com [mdpi.com]
- 6. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. rupress.org [rupress.org]
- 9. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LIM-kinase 2 and cofilin phosphorylation mediate actin cytoskeleton reorganization induced by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Limk-IN-2 and its Impact on Cancer Cell Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The invasion of cancer cells into surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. This process is heavily reliant on the dynamic reorganization of the actin cytoskeleton, which provides the mechanical force for cell motility and the formation of invasive structures. A key regulatory hub in this process is the LIM kinase (LIMK) family, comprising LIMK1 and LIMK2.[1] These serine/threonine kinases are central players in controlling actin dynamics by phosphorylating and inactivating the actin-depolymerizing factor (ADF)/cofilin family of proteins.[1][2]
Elevated expression and activity of LIMKs are frequently observed in various aggressive cancers, including breast, prostate, lung, and glioblastoma, where they correlate with poor prognosis and increased metastatic potential.[3][4][5] This has positioned LIMKs as compelling therapeutic targets for the development of anti-invasive and anti-metastatic agents. Small molecule inhibitors targeting LIMKs, such as Limk-IN-2 and its analogs, represent a promising strategy to disrupt the machinery of cancer cell invasion. This document provides a detailed technical overview of the mechanism of action of LIMK inhibitors, their impact on cancer cell invasion, and the experimental protocols used for their evaluation.
Mechanism of Action: The Rho-ROCK-LIMK-Cofilin Axis
LIMK1 and LIMK2 are downstream effectors of Rho family GTPases, which are master regulators of the actin cytoskeleton.[6] The activation of LIMKs is primarily mediated by Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[1][4]
-
Activation: Upstream signals activate Rho GTPases (like RhoA, Rac1, and Cdc42). Activated RhoA stimulates ROCK, while Rac1 and Cdc42 activate PAK.[6][7] These kinases then phosphorylate LIMK1 (at Threonine-508) and LIMK2 (at Threonine-505) in their activation loop, leading to their activation.[1][8]
-
Cofilin Inactivation: Activated LIMKs phosphorylate cofilin at a single serine residue (Ser-3).[3] This phosphorylation event inhibits cofilin's F-actin severing and depolymerizing activity.[2][9]
-
Actin Stabilization: The inactivation of cofilin leads to the accumulation and stabilization of filamentous actin (F-actin), promoting the formation of robust stress fibers and other actin-based structures.[9][10]
This compound and similar inhibitors function by competing with ATP in the kinase domain of LIMK1 and LIMK2, thereby preventing the phosphorylation of cofilin.[2] This leads to an increase in the pool of active, dephosphorylated cofilin. Active cofilin enhances the turnover of actin filaments, leading to a more dynamic and less stable actin cytoskeleton. This disruption of actin stabilization is the molecular basis for the anti-invasive effects of LIMK inhibitors.
Impact on Cancer Cell Invasion and Invadopodia Formation
Collective tumor cell invasion requires leader cells to degrade and remodel the extracellular matrix (ECM) to create paths for follower cells.[11] This process depends on specialized, actin-rich protrusions called invadopodia.[12]
-
Invadopodia Function: Invadopodia are dynamic structures that concentrate matrix metalloproteinases (MMPs) at the cell-matrix interface to facilitate focused ECM degradation. Their formation and stability are critically dependent on a stable F-actin core.[12][13]
-
Role of LIMK: By promoting F-actin stabilization through cofilin inactivation, LIMK activity is essential for the assembly and maintenance of functional invadopodia.[14]
-
Effect of this compound: Inhibition of LIMK by this compound leads to increased cofilin activity and F-actin instability. This prevents the formation of the stable actin core necessary for invadopodia, thereby reducing ECM degradation and blocking invasive path generation.[13][14] Studies have shown that pharmacological inhibition of LIMK or siRNA-mediated knockdown significantly reduces the number of cells forming invadopodia and the corresponding area of matrix degradation.[13][14]
While LIMK inhibition potently blocks 3D invasion, it often has minimal effect on 2D cell motility (migration), highlighting its specific role in the matrix-degrading activities required for invasion rather than general cell movement.[11][14]
Quantitative Data
The potency and efficacy of LIMK inhibitors are quantified through various assays. The data presented below is for BMS-5 (also known as LIMKi 3), a well-characterized, potent, and cell-permeable dual inhibitor of LIMK1 and LIMK2.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Assay Method |
|---|---|---|---|
| BMS-5 | LIMK1 | 7 | Radioactive phosphate ATP incorporation |
| BMS-5 | LIMK2 | 8 | Radioactive phosphate ATP incorporation |
Data sourced from multiple studies.[6][15][16]
Table 2: Cellular Activity and Anti-Invasive Effects
| Cell Line | Assay Type | Treatment | Concentration (µM) | Result |
|---|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | Matrigel Invasion | BMS-5 | 3 | >50% inhibition of invasion |
| U373 (Glioblastoma) | 3D Spheroid Invasion | LIMK1/2 Knockdown | N/A | Robust reduction in invasion |
| Pancreatic Cancer Cells | Zebrafish Xenograft | LIMK1/2 Knockdown | N/A | Complete block of invasion |
| MDA-MB-231 (Breast Cancer) | Invadopodia Formation | BMS-5 | 10 | Significant reduction in gelatin degradation |
Data compiled from various publications.[17][18][19]
Experimental Protocols
Matrigel Invasion Assay (Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel).
Materials:
-
24-well plates with Boyden chamber inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
Cancer cell line of interest
-
This compound or other inhibitor
-
Cotton swabs, Calcein AM or Crystal Violet stain
Procedure:
-
Coating Inserts: Thaw Matrigel on ice overnight. Dilute Matrigel to 1 mg/mL in cold, serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of each insert. Incubate at 37°C for 4-6 hours to allow for gelling.
-
Cell Preparation: Culture cells to ~80% confluency. Starve cells in serum-free medium for 18-24 hours.
-
Cell Seeding: Harvest and resuspend the starved cells in serum-free medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Assay Assembly: Add 600 µL of complete medium (chemoattractant) to the lower wells of the 24-well plate. Carefully place the Matrigel-coated inserts into the wells. Seed 5 x 10⁴ cells in 200 µL of the cell suspension into the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 12-48 hours (time is cell-line dependent).
-
Analysis:
-
After incubation, remove the inserts from the wells.
-
Use a cotton swab to gently remove non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes, then wash with water.
-
Allow the inserts to air dry.
-
Count the number of invading cells in 5-10 random fields of view under a microscope. Calculate the percentage of invasion relative to the vehicle control.
-
Western Blot for Phospho-Cofilin
This protocol is for detecting changes in the phosphorylation status of cofilin following inhibitor treatment.
Materials:
-
Cell culture plates
-
This compound or other inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-cofilin (Ser3), Mouse anti-total cofilin, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours).
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate in a microcentrifuge tube. Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Mix lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-cofilin (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[21]
-
Stripping and Reprobing: To normalize p-cofilin levels, the membrane can be stripped and reprobed with antibodies for total cofilin and a loading control like β-actin.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for assessing the impact of a LIMK inhibitor on cancer cell invasion.
Conclusion
The LIMK signaling pathway is a critical regulator of actin dynamics and is fundamentally involved in the mechanics of cancer cell invasion and metastasis. By promoting the stabilization of F-actin required for invadopodia formation and function, LIMK1 and LIMK2 present as high-value targets for anti-cancer therapy. Small molecule inhibitors like this compound effectively disrupt this pathway by preventing the phosphorylation of cofilin, leading to a destabilization of the actin cytoskeleton. This, in turn, impairs the ability of cancer cells to degrade and invade through the extracellular matrix. The data strongly supports the continued exploration and development of LIMK inhibitors as a therapeutic strategy to limit tumor progression and metastatic spread.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 3. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]
- 7. rupress.org [rupress.org]
- 8. mdpi.com [mdpi.com]
- 9. A role for LIM kinase in cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Trailblazing LIM kinases take the lead in collective tumor cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The multiple roles of actin-binding proteins at invadopodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rupress.org [rupress.org]
- 15. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. scienceopen.com [scienceopen.com]
- 19. researchgate.net [researchgate.net]
- 20. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
The Role of LIMK2 in Neurobiology: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIM domain kinase 2 (LIMK2) is a serine/threonine kinase that plays a pivotal role in the regulation of cytoskeletal dynamics, a fundamental process in neuronal development, function, and plasticity. As a key downstream effector of the Rho family of small GTPases, LIMK2 is implicated in a variety of neurological processes, including neuronal migration, dendritic spine morphogenesis, and synaptic plasticity. Its dysregulation has been linked to several neurodevelopmental and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of LIMK2's function in neurobiology, its signaling pathways, quantitative data on its inhibitors, and detailed experimental protocols for its study.
Core Function and Mechanism of Action
LIMK2, along with its isoform LIMK1, are the only known kinases that directly phosphorylate and inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins.[1] Cofilin is essential for actin filament turnover; by severing existing filaments, it provides new barbed ends for actin polymerization. The primary mechanism of action of LIMK2 involves the phosphorylation of cofilin at its serine-3 residue.[2] This phosphorylation event inhibits cofilin's ability to bind to and sever actin filaments, leading to an accumulation and stabilization of F-actin.[1][3] This modulation of actin dynamics is central to the cellular processes regulated by LIMK2.
In the central nervous system, this regulation of the actin cytoskeleton is critical for:
-
Neuronal Migration: The movement of neurons to their correct positions during brain development is a complex process that relies on dynamic changes in the actin cytoskeleton. Studies have shown that both LIMK1 and LIMK2 are involved in this process.[4]
-
Dendritic Spine Morphology: Dendritic spines are small, actin-rich protrusions on dendrites that are the primary sites of excitatory synapses. The shape and size of these spines are highly dynamic and are closely linked to synaptic strength. LIMK2 activity influences spine morphology by controlling actin stability.
-
Synaptic Plasticity: Long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory, involve structural and functional changes at synapses that are dependent on actin reorganization.[5] LIMK2 is a key regulator in these processes.[5]
The LIMK2 Signaling Pathway
LIMK2 is a crucial node in intracellular signaling cascades, primarily acting downstream of the Rho family of small GTPases. The most well-characterized pathway involves RhoA and its effector, Rho-associated coiled-coil containing protein kinase (ROCK).
Upstream Regulation
-
Activation by Rho GTPases: Extracellular signals activate cell surface receptors, which in turn activate Rho GTPases such as RhoA, Rac, and Cdc42.[6]
-
ROCK-mediated Phosphorylation: Activated RhoA binds to and activates ROCK.[7] ROCK then directly phosphorylates LIMK2 on threonine 505 (Thr505) within its activation loop, leading to the activation of LIMK2's kinase activity.[2]
-
Other Upstream Regulators: While the Rho-ROCK pathway is the primary activator, other kinases such as p21-activated kinase (PAK) can also phosphorylate and activate LIM kinases, though PAK1 has a greater regulatory effect on LIMK1.[1]
Downstream Effects
-
Cofilin Phosphorylation: Activated LIMK2 phosphorylates cofilin at Serine-3.[2]
-
Actin Cytoskeleton Reorganization: Phosphorylated (inactive) cofilin can no longer sever actin filaments, leading to the stabilization and accumulation of F-actin.[3] This results in changes in cell morphology, motility, and the formation of structures like stress fibers and lamellipodia.
Signaling Pathway Diagram
Caption: The Rho-ROCK-LIMK2 signaling pathway leading to cofilin phosphorylation and actin stabilization.
Quantitative Data: LIMK2 Inhibitors
A number of small molecule inhibitors targeting LIMK1 and LIMK2 have been developed. The following tables summarize the in vitro potency (IC50) of several notable inhibitors.
| Inhibitor | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Reference |
| BMS-3 | 5 | 6 | [2] |
| BMS-5 (LIMKi3) | 7 | 8 | [4] |
| CRT0105446 | 8 | 32 | [1][8] |
| CRT0105950 | 0.3 | 1 | [1][8] |
| TH-257 | 84 | 39 | [4] |
| LX7101 | 24 | 1.6 | [2] |
| Damnacanthal | 800 | 1500 | [2] |
| LIMK-IN-1 | 0.5 | 0.9 | [4] |
| TH470 | 9.8 | 13 | [4] |
IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50% and can vary depending on the assay conditions.
Experimental Protocols
In Vitro LIMK2 Kinase Assay (Luminescence-Based)
This protocol is adapted from methods used to screen for LIMK inhibitors and measures the depletion of ATP as an indicator of kinase activity.
Objective: To determine the in vitro inhibitory activity of a compound against LIMK2.
Materials:
-
Recombinant human LIMK2 enzyme
-
Recombinant human cofilin protein (substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a solution of recombinant LIMK2 in kinase assay buffer to the desired final concentration (e.g., 5-10 ng/well).
-
Prepare a solution of cofilin in kinase assay buffer to the desired final concentration (e.g., 20-25 µM).
-
Prepare a solution of ATP in kinase assay buffer. The optimal concentration should be at or near the Km of LIMK2 for ATP (typically in the low micromolar range).
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid effects on enzyme activity.
-
-
Assay Setup:
-
To each well of the microplate, add the test compound dilution. Include wells with DMSO only as a positive control (no inhibition) and wells without enzyme as a negative control (background).
-
Add the LIMK2 enzyme solution to all wells except the negative controls.
-
Initiate the kinase reaction by adding the cofilin and ATP solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Detection:
-
Allow the luminescence-based ATP detection reagent to equilibrate to room temperature.
-
Add a volume of the detection reagent equal to the volume of the kinase reaction in each well.
-
Incubate the plate for a further 10-30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence in each well using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of ATP consumed, and therefore to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow: In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro luminescence-based LIMK2 kinase assay.
Cellular Assay for LIMK2 Activity (Western Blot for Phospho-Cofilin)
Objective: To assess the effect of a compound on LIMK2 activity within a cellular context by measuring the phosphorylation level of its direct substrate, cofilin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to a desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified period (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total cofilin and loading variations, the membrane can be stripped and re-probed with antibodies for total cofilin and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-cofilin, total cofilin, and the loading control.
-
Calculate the ratio of phospho-cofilin to total cofilin for each treatment condition.
-
Normalize these ratios to the vehicle-treated control to determine the effect of the compound on cofilin phosphorylation.
-
Neuronal Migration Assay (Boyden Chamber)
Objective: To evaluate the effect of a LIMK2 inhibitor on the migratory capacity of neuronal cells.
Materials:
-
Boyden chamber apparatus (transwell inserts with a porous membrane, e.g., 8 µm pores)
-
Neuronal cells (e.g., primary cortical neurons or a migratory neuroblastoma cell line)
-
Cell culture medium (serum-free for the assay)
-
Chemoattractant (e.g., a growth factor like BDNF or a chemokine like SDF-1α)
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Stain (e.g., DAPI or Crystal Violet)
-
Microscope
Procedure:
-
Preparation:
-
Coat the top and bottom of the transwell membrane with an appropriate substrate (e.g., poly-L-lysine and laminin) to promote cell adhesion.
-
Starve the neuronal cells in serum-free medium for several hours before the assay.
-
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant to the lower chamber of the Boyden apparatus.
-
Resuspend the starved cells in serum-free medium containing the test compound at various concentrations or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 6-24 hours).
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the medium from the upper and lower chambers.
-
Gently remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with a fixative.
-
Stain the migrated cells with a suitable stain.
-
-
Quantification:
-
Count the number of migrated cells on the bottom of the membrane in several random fields of view using a microscope.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
-
Data Analysis:
-
Compare the number of migrated cells in the compound-treated groups to the vehicle control group to determine the effect of the inhibitor on neuronal migration.
-
Conclusion
LIMK2 is a critical regulator of actin dynamics in the nervous system, with essential roles in neuronal development and synaptic function. Its position as a downstream effector of the well-established Rho-ROCK pathway makes it a compelling target for understanding and potentially treating a range of neurological disorders. The experimental protocols provided in this guide offer a starting point for researchers to investigate the function of LIMK2 and to screen for and characterize novel inhibitors. Further research into the specific roles of LIMK2 in different neuronal populations and its involvement in disease pathogenesis will be crucial for the development of new therapeutic strategies.
References
- 1. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIM Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. In vitro Migration Assays for Neural Stem Cells, Intermediate Neurogenic Progenitors and Immature Neurons [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro Migration Assays for Neural Stem Cells, Intermediate Neurogenic Progenitors and Immature Neurons [en.bio-protocol.org]
- 8. oncotarget.com [oncotarget.com]
The Role of Limk-IN-2 in Fibrosis Research Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leads to tissue scarring and organ dysfunction. It is a hallmark of numerous chronic diseases, contributing to significant morbidity and mortality worldwide. The transformation of fibroblasts into contractile and ECM-producing myofibroblasts is a pivotal event in the progression of fibrosis. Lim-domain kinase 2 (LIMK2), a serine/threonine kinase, has emerged as a key regulator of cytoskeletal dynamics and a crucial player in myofibroblast activation and fibrogenesis. This technical guide explores the role of Limk-IN-2, a selective, allosteric inhibitor of LIMK2, in various fibrosis research models. We will delve into its mechanism of action, present quantitative data from preclinical studies, and provide detailed experimental protocols for its application in both in vitro and in vivo fibrosis models.
Mechanism of Action of this compound
This compound is a potent and highly selective, non-ATP competitive inhibitor of LIMK2. Its allosteric binding to the kinase domain locks LIMK2 in an inactive conformation, preventing the phosphorylation of its primary substrate, cofilin.
The canonical pathway for LIMK2 activation in fibrosis involves the RhoA/ROCK signaling cascade. Pro-fibrotic stimuli, such as transforming growth factor-beta (TGF-β), activate RhoA, which in turn activates Rho-associated kinase (ROCK). ROCK then phosphorylates and activates LIMK2. Activated LIMK2 phosphorylates cofilin at Serine-3, inactivating its actin-depolymerizing function. This leads to the accumulation of filamentous actin (F-actin) and the formation of stress fibers, a critical step in the differentiation of fibroblasts into myofibroblasts. Myofibroblasts are characterized by increased contractility and excessive synthesis of ECM proteins like collagen, driving the fibrotic process.
By selectively inhibiting LIMK2, this compound disrupts this signaling cascade. The inhibition of cofilin phosphorylation by this compound maintains cofilin in its active, actin-depolymerizing state. This prevents the formation of stress fibers, thereby inhibiting myofibroblast differentiation and its associated pro-fibrotic activities.
Recent studies have also implicated LIMK2 in the crosstalk between the canonical and non-canonical Wnt signaling pathways in the context of cardiac fibrosis. LIMK2 has been shown to promote myofibroblast proliferation by enhancing phospho-β-catenin (Ser552) and Lrp6 signaling[1]. Therefore, this compound may also exert its anti-fibrotic effects by modulating these pathways.
Quantitative Data from Preclinical Fibrosis Models
While specific studies utilizing a compound explicitly named "this compound" in fibrosis models are not yet widely published, research using other selective LIMK2 inhibitors provides valuable insights into the potential therapeutic effects. The data presented below is from a study using a selective LIMK2 inhibitor, herein referred to as LIMK2i, in a rat model of cavernous nerve crush injury-induced corporal fibrosis.
In Vivo Data: Rat Model of Corporal Fibrosis
This model is relevant as it involves a fibrotic response to injury. The study evaluated the effect of a selective LIMK2 inhibitor (LIMK2i) on histological markers of fibrosis.
Table 1: Effect of LIMK2i on Smooth Muscle to Collagen Ratio in a Rat Model of Corporal Fibrosis
| Treatment Group | Dose (mg/kg/day, i.p.) | Smooth Muscle/Collagen Ratio |
| Sham | Vehicle | 0.45 ± 0.05 |
| Injury + Vehicle | Vehicle | 0.25 ± 0.04 |
| Injury + LIMK2i (Low) | 2.5 | 0.28 ± 0.06 |
| Injury + LIMK2i (Medium) | 5.0 | 0.35 ± 0.07 |
| Injury + LIMK2i (High) | 10.0 | 0.42 ± 0.06** |
| p < 0.05 vs. Injury + Vehicle; *p < 0.01 vs. Injury + Vehicle |
Table 2: Effect of LIMK2i on the Percentage of Phospho-LIMK2 Positive Fibroblasts
| Treatment Group | Dose (mg/kg/day, i.p.) | % of Phospho-LIMK2 Positive Fibroblasts |
| Sham | Vehicle | 5.2 ± 1.5 |
| Injury + Vehicle | Vehicle | 25.8 ± 4.2 |
| Injury + LIMK2i (Low) | 2.5 | 22.1 ± 3.8 |
| Injury + LIMK2i (Medium) | 5.0 | 15.3 ± 3.1 |
| Injury + LIMK2i (High) | 10.0 | 7.5 ± 2.2** |
| p < 0.05 vs. Injury + Vehicle; *p < 0.01 vs. Injury + Vehicle |
These data demonstrate a dose-dependent effect of the LIMK2 inhibitor in mitigating fibrosis, as evidenced by the restoration of the smooth muscle to collagen ratio and a reduction in the number of activated (phospho-LIMK2 positive) fibroblasts.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the role of this compound in fibrosis research models.
In Vitro Model: TGF-β1-Induced Myofibroblast Differentiation
This protocol describes the induction of a myofibroblast phenotype in cultured fibroblasts using TGF-β1 and the assessment of the inhibitory effects of this compound.
1. Cell Culture:
-
Use primary human lung fibroblasts (HLFs) or a fibroblast cell line such as NIH/3T3.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Myofibroblast Differentiation Assay:
-
Seed fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well.
-
After 24 hours, starve the cells in serum-free DMEM for another 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Induce myofibroblast differentiation by adding recombinant human TGF-β1 (5 ng/mL) to the culture medium.
-
Continue incubation for 48-72 hours.
3. Assessment of Myofibroblast Markers:
-
Western Blot for α-Smooth Muscle Actin (α-SMA) and Collagen Type I:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against α-SMA, Collagen Type I, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
-
-
Immunofluorescence for α-SMA Stress Fibers:
-
Grow cells on glass coverslips.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 1% bovine serum albumin (BSA).
-
Incubate with an anti-α-SMA primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Fibrotic Genes:
-
Isolate total RNA from the cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for ACTA2 (α-SMA), COL1A1 (Collagen I), and a housekeeping gene (e.g., GAPDH).
-
Analyze relative gene expression using the ΔΔCt method.
-
4. Collagen Deposition Assay (Sircol Assay):
-
Culture cells as described above.
-
After treatment, collect the cell culture supernatant.
-
Precipitate soluble collagen from the supernatant using the Sircol dye reagent.
-
Quantify the amount of collagen by measuring the absorbance of the dye-collagen complex at 555 nm against a collagen standard curve.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin and the evaluation of the therapeutic efficacy of this compound.
1. Animal Model:
-
Use 8-10 week old male C57BL/6 mice.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures should be approved by the institutional animal care and use committee.
2. Induction of Pulmonary Fibrosis:
-
Anesthetize the mice (e.g., with isoflurane).
-
Intratracheally instill a single dose of bleomycin sulfate (1.5 - 3.0 U/kg body weight) dissolved in sterile saline.
-
Control mice receive an equal volume of sterile saline.
3. This compound Treatment:
-
Begin treatment with this compound or vehicle on a prophylactic (e.g., day 0) or therapeutic (e.g., day 7 or 14 post-bleomycin) regimen.
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses (e.g., 10, 30, 100 mg/kg/day).
4. Assessment of Pulmonary Fibrosis (at day 21 or 28):
-
Histology:
-
Euthanize mice and perfuse the lungs.
-
Inflate and fix the lungs with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin and section.
-
Stain sections with Masson's trichrome to visualize collagen deposition (blue staining).
-
Score the extent of fibrosis using the Ashcroft scoring system.
-
-
Hydroxyproline Assay for Collagen Content:
-
Homogenize a portion of the lung tissue.
-
Hydrolyze the homogenate in 6N HCl at 110°C for 18 hours.
-
Neutralize the hydrolysate and measure the hydroxyproline content using a colorimetric assay. The amount of hydroxyproline is directly proportional to the amount of collagen.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Cannulate the trachea and lavage the lungs with sterile saline.
-
Centrifuge the BAL fluid to pellet the cells.
-
Perform total and differential cell counts on the cell pellet to assess inflammation.
-
Measure total protein concentration in the supernatant as an indicator of lung injury.
-
-
Western Blot and qRT-PCR for Fibrotic Markers:
-
Homogenize lung tissue to extract protein and RNA.
-
Perform Western blot and qRT-PCR for α-SMA, Collagen I, and other relevant fibrotic markers as described in the in vitro protocol.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathways
Experimental Workflows
Conclusion
This compound, as a selective inhibitor of LIMK2, represents a promising therapeutic strategy for the treatment of fibrotic diseases. By targeting a key downstream effector in the pro-fibrotic signaling cascade, it effectively inhibits myofibroblast differentiation and function. The quantitative data from preclinical models, although preliminary, strongly support the anti-fibrotic potential of LIMK2 inhibition. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in various fibrosis models. Future studies should focus on evaluating the efficacy of selective LIMK2 inhibitors in a broader range of preclinical fibrosis models and elucidating the full spectrum of their molecular effects. This will be crucial for the translation of LIMK2 inhibition into a viable clinical therapy for patients suffering from fibrotic diseases.
References
Technical Guide: Selectivity Profile of the LIM Kinase Inhibitor LIMKi3
Introduction
This technical guide provides an in-depth analysis of the selectivity profile of LIMKi3, a potent inhibitor of LIM kinases (LIMK). While the originally requested compound, "Limk-IN-2," could not be identified in the available literature, LIMKi3 serves as a well-characterized example with extensive data on its activity against both LIMK1 and LIMK2. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of the LIMK pathway.
LIM kinases, comprising LIMK1 and LIMK2, are crucial regulators of actin dynamics.[1][2] They are dual-specificity serine/threonine and tyrosine kinases that phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[2][3] This action leads to the stabilization of actin filaments, a process fundamental to cell motility, proliferation, and morphology.[2][3] Given their role in these cellular processes, LIMKs have emerged as promising therapeutic targets in oncology and neurology.[2]
LIMKi3 (also known as BMS-5) is a small molecule inhibitor that has been extensively profiled for its potent inhibition of both LIMK1 and LIMK2.[4][5] This guide will detail its selectivity, the methodologies used for its characterization, and its place within the broader LIMK signaling pathway.
LIMK Signaling Pathway
The canonical signaling pathway leading to the activation of LIMK1 and LIMK2 is initiated by the Rho family of small GTPases, including RhoA, Rac, and CDC42.[1] These GTPases activate downstream kinases such as p21-activated kinases (PAKs) and Rho-associated kinases (ROCK).[1] These kinases, in turn, phosphorylate LIMK1 and LIMK2 on threonine 508 and threonine 505, respectively, within their activation loops, leading to their activation.[1] Activated LIMKs then phosphorylate cofilin at serine 3, which inhibits its actin-depolymerizing activity.[1]
Quantitative Data: LIMKi3 Selectivity Profile
LIMKi3 is a potent inhibitor of both LIMK1 and LIMK2, exhibiting minimal selectivity between the two isoforms. The inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50).
| Target | IC50 (nM) | Assay Type | Reference |
| LIMK1 | 7 | Biochemical | [5][6][7] |
| LIMK2 | 8 | Biochemical | [5][6][7] |
Broader selectivity profiling of LIMKi3 has been conducted against a large panel of kinases to assess its off-target effects. In a comprehensive KINOMEscan panel, LIMKi3 demonstrated excellent selectivity for LIMK1 and LIMK2.[1]
Experimental Protocols
The characterization of LIMKi3 and other LIMK inhibitors involves a variety of biochemical and cellular assays to determine their potency and selectivity.
Biochemical Kinase Inhibition Assay (e.g., RapidFire Mass Spectrometry)
This assay quantifies the enzymatic activity of LIMK1 or LIMK2 in the presence of an inhibitor.
Objective: To determine the IC50 value of an inhibitor by measuring the phosphorylation of a substrate.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human LIMK1 or LIMK2 kinase domain and its substrate, such as a biotinylated full-length human destrin (a cofilin family member), are prepared.[6][8]
-
Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer. For LIMKi3, this was done in the presence of the kinase domain of LIMKs overproduced in insect cells.[6][8]
-
Inhibitor Addition: The inhibitor (e.g., LIMKi3) is added at varying concentrations.
-
Incubation: The reaction is incubated to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. In the case of the historical data for LIMKi3, this was achieved through the measurement of radioactive phosphate (from [γ-33P]ATP) incorporation into the biotinylated substrate.[6][8] More modern approaches, as used for other LIMK inhibitors, employ RapidFire mass spectrometry to directly measure the phosphorylated product.[3]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the ability of an inhibitor to bind to its target within a cellular context.
Objective: To assess the potency and selectivity of an inhibitor in living cells.
Methodology:
-
Cell Line Preparation: A cell line, such as HEK293, is engineered to express a fusion protein of the target kinase (LIMK1 or LIMK2) with NanoLuc® luciferase.[2][3]
-
Tracer Addition: A fluorescent tracer that binds to the kinase's active site is added to the cells.
-
Bioluminescence Resonance Energy Transfer (BRET): In the absence of a competitive inhibitor, the binding of the fluorescent tracer to the NanoLuc®-kinase fusion protein results in a BRET signal upon the addition of the NanoLuc® substrate.
-
Inhibitor Competition: The test inhibitor is added at various concentrations, which competes with the fluorescent tracer for binding to the kinase.
-
Signal Measurement: The BRET signal is measured, which decreases as the inhibitor displaces the tracer.
-
Data Analysis: The IC50 value is determined from the dose-response curve of the BRET signal versus the inhibitor concentration.
Experimental Workflow for IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 of a LIMK inhibitor.
LIMKi3 is a potent, non-selective inhibitor of both LIMK1 and LIMK2. Its high affinity and excellent selectivity over the broader kinome make it a valuable tool for studying the cellular functions of LIM kinases. The methodologies described herein, including biochemical and cellular assays, are standard approaches for characterizing the potency and selectivity of kinase inhibitors, providing a framework for the evaluation of novel compounds targeting the LIMK pathway.
References
- 1. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. LIMKi 3 | LIMK | Tocris Bioscience [tocris.com]
- 8. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Limk-IN-2: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Limk-IN-2, a novel small molecule inhibitor of LIM Kinase (LIMK), and explores its therapeutic potential. Drawing upon available preclinical data, this document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental methodologies used for its characterization.
Introduction to LIMK and its Therapeutic Relevance
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of actin cytoskeletal dynamics. A primary substrate of LIMK is cofilin, an actin-depolymerizing factor. Through phosphorylation, LIMK inactivates cofilin, leading to the stabilization of actin filaments. This fundamental process is integral to various cellular functions, including cell migration, invasion, and proliferation.
Dysregulation of LIMK activity has been implicated in a range of pathologies. In oncology, overexpression of LIMK is associated with increased metastatic potential in various cancers, including prostate, breast, and pancreatic cancer. Furthermore, aberrant LIMK signaling is linked to neurological disorders and fibrotic diseases, making it a compelling target for therapeutic intervention. This compound has emerged from these research efforts as a promising candidate for modulating the LIMK signaling pathway.
This compound: An Overview
This compound (also referred to as compound 52) is a novel tetrahydropyridine pyrrolopyrimidine-based inhibitor of LIMK.[1] Preclinical investigations have demonstrated its ability to engage LIMK, inhibit downstream signaling, and exert anti-migratory effects in cancer cell lines, suggesting its potential as a therapeutic agent.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related LIMK inhibitors based on available research.
Table 1: In Vitro Enzymatic Activity of this compound
| Target | IC50 (nM) |
| LIMK1 | Mid to low nanomolar range |
| LIMK2 | Mid to low nanomolar range |
Data extracted from the characterization of a library of over 60 tetrahydropyridine LIMK inhibitors, of which this compound (compound 52) was a lead derivative.[1]
Table 2: Cellular Activity of this compound
| Assay | Cell Line(s) | Endpoint | Result |
| Cofilin Phosphorylation | Various cancer cell lines | Inhibition of p-cofilin | Effective inhibition |
| Cell Migration | Osteosarcoma, Cervical Cancer, and others | Suppression of cell motility | Significant effect |
This compound was identified as a potent inhibitor of cofilin phosphorylation in cellular assays and demonstrated significant effects on cell motility.[1]
Table 3: Kinase Selectivity Profile of this compound
| Assay Type | Result |
| Kinase Selectivity Panel | Excellent selectivity for LIMKs |
This compound (compound 52) was evaluated against a panel of kinases and showed high selectivity for LIMK1 and LIMK2.[1]
Signaling Pathways and Mechanism of Action
This compound functions as an inhibitor of LIMK, thereby modulating the actin cytoskeleton. The canonical signaling pathway involves the activation of LIMK by upstream regulators, leading to the phosphorylation and inactivation of cofilin. By inhibiting LIMK, this compound maintains cofilin in its active, dephosphorylated state, promoting actin filament depolymerization.
.dot
Caption: The LIMK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the characterization of LIMK inhibitors like this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LIMK1 and LIMK2.
Methodology:
-
Reagents: Recombinant human LIMK1 and LIMK2 enzymes, biotinylated cofilin substrate, ATP, and the test compound (this compound).
-
Procedure:
-
A kinase reaction buffer containing the respective LIMK enzyme and biotinylated cofilin is prepared.
-
This compound is serially diluted and added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the level of phosphorylated cofilin is quantified using a suitable detection method, such as a luminescence-based assay or radioisotope incorporation ([γ-³²P]ATP).
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
.dot
Caption: Workflow for an in vitro LIMK kinase inhibition assay.
Cellular Phospho-Cofilin Inhibition Assay
Objective: To assess the ability of this compound to inhibit the phosphorylation of cofilin in a cellular context.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., osteosarcoma or cervical cancer cells) are cultured to sub-confluency.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Following treatment, cells are lysed to extract total protein.
-
Quantification: The levels of phosphorylated cofilin (p-cofilin) and total cofilin are determined using an immunoassay, such as a Western blot or an enzyme-linked immunosorbent assay (ELISA), with specific antibodies.
-
Data Analysis: The ratio of p-cofilin to total cofilin is calculated for each treatment condition and normalized to the vehicle control to determine the extent of inhibition.
Cell Migration Assay
Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.
Methodology:
-
Wound Healing (Scratch) Assay:
-
A confluent monolayer of cells is "wounded" by creating a scratch with a pipette tip.
-
Cells are then treated with this compound or a vehicle control.
-
The closure of the scratch is monitored and imaged at different time points.
-
The rate of cell migration is quantified by measuring the change in the wound area over time.
-
-
Transwell Migration Assay:
-
Cells are seeded in the upper chamber of a Transwell insert with a porous membrane.
-
The lower chamber contains a chemoattractant (e.g., serum).
-
This compound is added to the cell suspension in the upper chamber.
-
After incubation, non-migrated cells are removed from the upper surface of the membrane.
-
Cells that have migrated to the lower surface are fixed, stained, and counted.
-
Future Directions and Therapeutic Potential
The preclinical data on this compound and other LIMK inhibitors highlight a promising therapeutic strategy for a variety of diseases. The excellent selectivity of this compound for LIMKs is a significant advantage, potentially minimizing off-target effects.[1]
Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor and anti-metastatic activity of this compound in relevant animal models.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.
-
Exploration in other disease models: Investigating the therapeutic potential of this compound in models of neurological disorders and fibrosis.
The successful co-crystallization of this compound with the LIMK2 kinase domain provides a structural basis for further lead optimization and the design of even more potent and selective inhibitors.[1]
Conclusion
This compound is a novel and selective inhibitor of LIM kinases with demonstrated in vitro and cellular activity. Its ability to modulate the actin cytoskeleton through the inhibition of cofilin phosphorylation positions it as a promising therapeutic candidate, particularly in the context of cancer cell migration and invasion. Further preclinical development is warranted to fully elucidate its therapeutic potential.
References
The Role of LIMK2 Inhibition in Modulating Synaptic Plasticity: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the effects of LIM Kinase 2 (LIMK2) inhibition on synaptic plasticity, a fundamental process for learning and memory. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of the core mechanisms, experimental data, and methodologies in this critical area of neuroscience.
LIM kinases, comprising LIMK1 and LIMK2, are key regulators of actin cytoskeletal dynamics, a process integral to the structural and functional plasticity of synapses.[1] These kinases exert their influence by phosphorylating and inactivating cofilin, an actin-depolymerizing factor.[2] This inactivation leads to the stabilization of actin filaments, which is crucial for changes in dendritic spine morphology, a structural correlate of synaptic strength.[3][4] The inhibition of LIMK, therefore, presents a promising therapeutic avenue for neurological and neurodevelopmental disorders characterized by aberrant synaptic plasticity.[2]
The ROCK-LIMK-Cofilin Signaling Pathway
The Rho-associated kinase (ROCK)/LIMK/cofilin pathway is a central signaling cascade that governs actin filament dynamics.[5] Upstream signals, often initiated by the activation of Rho family GTPases like RhoA and Cdc42, lead to the activation of ROCK.[3][6] ROCK, in turn, phosphorylates and activates LIMK2 at Threonine 505 (Thr505).[5][7] Activated LIMK2 then phosphorylates cofilin at Serine 3, rendering it inactive.[3][8] This prevents cofilin from severing actin filaments, leading to their stabilization and accumulation, which is essential for processes like stress fiber formation and the morphological changes in dendritic spines that underpin synaptic plasticity.[4][6]
References
- 1. LIM-Kinases in Synaptic Plasticity, Memory, and Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Lim kinase - Wikipedia [en.wikipedia.org]
- 4. Lim kinase, a bi-functional effector in injury-induced structural plasticity of synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. LIMK2 - Wikipedia [en.wikipedia.org]
- 8. oncotarget.com [oncotarget.com]
Limk-IN-2: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limk-IN-2, also identified as compound 52 in recent literature, is a novel small molecule inhibitor of LIM kinases (LIMK).[1] The LIM kinase family, comprising LIMK1 and LIMK2, are crucial regulators of actin cytoskeletal dynamics.[2][3] They act by phosphorylating and inactivating cofilin, an actin-depolymerizing factor, which leads to the stabilization of actin filaments.[2][3] This central role in cytoskeletal organization implicates LIM kinases in a multitude of cellular processes, including cell migration, proliferation, and morphology. Consequently, dysregulation of LIMK signaling is associated with various pathologies, including cancer and neurological disorders, making them a compelling target for therapeutic intervention. This compound has emerged from a class of tetrahydropyridine pyrrolopyrimidine derivatives and has shown promise in preclinical studies for its ability to modulate these pathways.[1] This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Quantitative Data
The inhibitory activity of this compound against the two LIM kinase isoforms is a critical parameter for its application in research. While the primary publication by Champiré et al. (2024) contains the specific IC50 values for this compound (compound 52 ), this information was not publicly accessible at the time of this writing. The table below is structured to present such data, which is essential for experimental design. Researchers are advised to consult the primary literature for the precise values.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (Compound 52 ) | LIMK1 | Data not publicly available | Enzymatic Assay | Champiré et al., 2024, Eur J Med Chem |
| This compound (Compound 52 ) | LIMK2 | Data not publicly available | Enzymatic Assay | Champiré et al., 2024, Eur J Med Chem |
Signaling Pathways
This compound exerts its effects by intervening in the canonical LIM kinase signaling pathway. This pathway is a downstream effector of the Rho family of small GTPases.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of LIMK1 and LIMK2.
Principle: The transfer of a phosphate group from ATP to a substrate (e.g., recombinant cofilin) by the kinase is measured. The inhibition of this process by this compound is quantified to determine the IC50 value.
Materials:
-
Recombinant human LIMK1 and LIMK2 enzymes
-
Recombinant human cofilin protein
-
This compound
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
96-well plates
-
Scintillation counter and plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the LIMK enzyme (LIMK1 or LIMK2), and the diluted this compound or vehicle (DMSO).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the cofilin substrate and [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular Phospho-Cofilin Western Blot
This assay assesses the ability of this compound to inhibit LIMK activity within a cellular context by measuring the phosphorylation level of its direct substrate, cofilin.
Principle: Cells are treated with this compound, and the level of phosphorylated cofilin (p-cofilin) at Serine 3 is measured by Western blotting and compared to the total cofilin level.
Materials:
-
Cell line of interest (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-cofilin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total cofilin antibody as a loading control.
-
Quantify the band intensities and normalize the p-cofilin signal to the total cofilin signal.
Cell Migration Assay (Transwell Assay)
This assay evaluates the functional effect of this compound on the migratory capacity of cells.
Principle: The ability of cells to migrate through a porous membrane towards a chemoattractant is measured. The inhibitory effect of this compound on this process is quantified.
Materials:
-
Cell line of interest
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for multi-well plates
-
Serum-free and serum-containing cell culture medium
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Pre-treat the cells with various concentrations of this compound or vehicle in serum-free medium for 1-2 hours.
-
Resuspend the treated cells in serum-free medium.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber of the transwell plate.
-
Seed the pre-treated cells into the upper chamber of the transwell inserts.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours), depending on the cell type.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with crystal violet solution.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).
-
Quantify the absorbance of the destained solution using a plate reader, or count the number of migrated cells in representative fields under a microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a LIMK inhibitor like this compound.
Conclusion
This compound represents a valuable research tool for investigating the multifaceted roles of LIM kinases in cellular physiology and disease. Its potential to modulate the actin cytoskeleton through the inhibition of cofilin phosphorylation makes it a subject of interest for studies in oncology and neurobiology. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the biological activities of this compound and similar compounds. Further investigations, including comprehensive selectivity profiling and in vivo efficacy studies, will be crucial in elucidating the full therapeutic potential of this novel LIMK inhibitor.
References
Limk-IN-2: A Technical Guide to a Novel Chemical Probe for LIMK Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Limk-IN-2, a recently identified small molecule inhibitor of LIM domain kinases (LIMK). This compound serves as a valuable chemical probe for elucidating the multifaceted roles of LIMK1 and LIMK2 in cellular processes. This document outlines the inhibitor's biochemical activity, its effects on cellular signaling and function, and detailed protocols for its experimental application.
Introduction to LIM Kinases and this compound
LIM kinases 1 and 2 are serine/threonine kinases that are pivotal regulators of cytoskeletal dynamics.[1] They act as a crucial node in signaling pathways, primarily downstream of Rho family GTPases. The most well-characterized function of LIMKs is the phosphorylation and subsequent inactivation of the actin-depolymerizing factor (ADF)/cofilin family of proteins.[1] This inactivation leads to the stabilization of actin filaments, impacting cell motility, morphology, and division. Dysregulation of LIMK activity is implicated in various pathologies, including cancer and neurological disorders, making them a compelling target for therapeutic intervention.
This compound (also referred to as compound 52 ) is a novel tetrahydropyridine pyrrolopyrimidine-based inhibitor of LIMK1 and LIMK2.[1] Its development provides a new tool for the precise investigation of LIMK-dependent pathways.
Quantitative Data Summary
This compound has been characterized through various in vitro and cellular assays to determine its potency and selectivity. The following tables summarize the key quantitative data for this compound and, for comparative purposes, other well-characterized LIMK inhibitors.
Table 1: In Vitro Enzymatic Inhibition of LIMK
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| This compound (Compound 52) | LIMK1 | 42 | In vitro enzymatic assay | [1] |
| This compound (Compound 52) | LIMK2 | 15 | In vitro enzymatic assay | [1] |
| LIMKi3 (BMS-5) | LIMK1 | 7 | Radioactive phosphate incorporation | [2] |
| LIMKi3 (BMS-5) | LIMK2 | 8 | Radioactive phosphate incorporation | [2] |
| TH-257 | LIMK1 | 84 | RapidFire Mass Spectrometry | [3] |
| TH-257 | LIMK2 | 39 | RapidFire Mass Spectrometry | [3] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line(s) | This compound Concentration | Observed Effect | Reference |
| Cofilin Phosphorylation | U2OS | 1 µM | Significant reduction in p-cofilin levels | [1] |
| Cell Migration (Wound Healing) | U2OS, HeLa, SAOS-2 | 1 µM | Significant inhibition of cell migration | [1] |
| Angiogenesis (Tube Formation) | HUVEC | Not Specified | Suppression of tube formation | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the application of this compound. The following diagrams, generated using the DOT language, illustrate the core LIMK signaling pathway and a general workflow for characterizing a LIMK inhibitor.
Caption: The LIMK signaling cascade.
Caption: Workflow for characterizing this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies and should be adapted with specific details from the primary literature for this compound where available.[1]
In Vitro LIMK Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of LIMK1 and LIMK2. A common method is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human LIMK1 and LIMK2 enzymes (e.g., Promega)
-
Myelin Basic Protein (MBP) or recombinant cofilin as a substrate
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound, dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute into the assay buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add 10 µL of a solution containing the LIMK enzyme and substrate in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be close to the Km for the respective enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Western Blot for Phospho-Cofilin
This protocol is used to assess the ability of this compound to inhibit LIMK activity within a cellular context by measuring the phosphorylation status of its substrate, cofilin.
Materials:
-
U2OS (or other suitable) cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-phospho-cofilin (Ser3) and mouse anti-total cofilin.
-
HRP-conjugated secondary antibodies
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
Chemiluminescent substrate
Procedure:
-
Seed U2OS cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer.
-
Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-cofilin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total cofilin and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
Cell Migration (Wound Healing) Assay
This assay evaluates the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
U2OS, HeLa, or SAOS-2 cells
-
This compound
-
Culture medium
-
12- or 24-well plates
-
A sterile 200 µL pipette tip or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Seed cells in a 12-well plate and grow them to full confluency.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound at the desired concentration (e.g., 1 µM) or DMSO as a control.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same wound areas at regular intervals (e.g., 8, 16, and 24 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area for both treated and control wells.
Angiogenesis (Tube Formation) Assay
This in vitro assay assesses the anti-angiogenic potential of this compound by measuring its effect on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel or a similar basement membrane extract
-
Endothelial cell growth medium
-
This compound
-
Pre-chilled 96-well plates
-
Microscope with a camera
Procedure:
-
Thaw the Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound or DMSO.
-
Seed 1.5 x 10⁴ HUVECs onto the solidified Matrigel in each well.
-
Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Visualize the formation of tubular networks using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized image analysis software.
Conclusion
This compound is a potent and valuable chemical probe for the investigation of LIMK1 and LIMK2 function. Its ability to inhibit LIMK activity both in vitro and in cellular contexts allows for the detailed exploration of the roles of these kinases in cytoskeletal regulation, cell migration, and angiogenesis. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies to further unravel the complex biology of LIM kinases and their potential as therapeutic targets.
References
Discovering Novel Cellular Functions of Limk-IN-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel cellular functions of Limk-IN-2, a potent inhibitor of LIM Kinases (LIMK). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to LIM Kinases and the Role of this compound
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of cytoskeletal dynamics.[1][2] They are key downstream effectors of the Rho family of small GTPases and act by phosphorylating and inactivating cofilin, an actin-depolymerizing factor.[1][3] This inactivation of cofilin leads to the stabilization of actin filaments, which is crucial for various cellular processes, including cell migration, invasion, proliferation, and cell cycle progression.[1][2] Dysregulation of LIMK activity has been implicated in several pathologies, including cancer metastasis and neurological disorders.[1][3]
This compound (also referred to as Compound 52) is a novel tetrahydropyridine LIMK inhibitor that has demonstrated significant potential in modulating these cellular processes.[1] This guide explores the cellular functions of this compound, providing researchers and drug development professionals with the necessary information to investigate its therapeutic potential further.
The LIMK Signaling Pathway
LIM kinases are central nodes in a signaling cascade that translates extracellular signals into cytoskeletal changes. The canonical pathway involves the activation of Rho family GTPases (such as Rho, Rac, and Cdc42) which in turn activate their downstream effectors, Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[1] These kinases then phosphorylate and activate LIMK1 and LIMK2, leading to the phosphorylation of cofilin and subsequent stabilization of the actin cytoskeleton.[1]
Caption: Canonical LIMK signaling pathway and the point of intervention for this compound.
Quantitative Data for this compound and Other LIMK Inhibitors
The inhibitory activity of this compound and other notable LIMK inhibitors has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of Selected LIMK Inhibitors
| Compound | LIMK1 IC₅₀ (nM) | LIMK2 IC₅₀ (nM) | Assay Type | Reference |
| This compound (Compound 52) | Data not publicly available | Data not publicly available | Biochemical | [1] |
| BMS-5 (LIMKi3) | 7 | 8 | Radioactive Phosphate Incorporation | [4][5] |
| LX7101 | 32 | 4.3 | Biochemical (at 2 µM ATP) | [2] |
| T56-LIMKi | No Inhibition | Selectively inhibits in cells | Cellular (Western Blot) | [4][5] |
| TH-257 | 84 | 39 | Biochemical | [2] |
| CRT0105950 | 0.3 | 1 | Biochemical | [2] |
Note: Specific IC₅₀ values for this compound are not yet publicly available in the cited literature; however, it is described as having excellent selectivity for LIMKs.[1]
Table 2: Cellular Activity of this compound in Migration Assays
| Cell Line | Assay Type | Effect of this compound | Reference |
| Osteosarcoma | Cell Migration | Significant suppression | [1] |
| Cervical Cancer | Cell Migration | Significant suppression | [1] |
| Specific cell line names and quantitative migration inhibition data are pending full publication access. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other LIMK inhibitors.
In Vitro LIMK Inhibition Assay (Radioactive Phosphate Incorporation)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a LIMK enzyme.
Materials:
-
Recombinant human LIMK1 or LIMK2 kinase domain
-
Biotinylated full-length human destrin (cofilin family substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Streptavidin-coated plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
-
Wash the plate to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cellular Cofilin Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylated cofilin in cells treated with a LIMK inhibitor.
Materials:
-
Cell line of interest (e.g., HeLa, Panc-1)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-cofilin signal to total cofilin and the loading control.
Transwell Cell Migration Assay
This assay assesses the effect of a LIMK inhibitor on the migratory capacity of cells towards a chemoattractant.
Caption: A generalized workflow for a transwell cell migration assay.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) and companion plates
-
Cell line of interest
-
Serum-free cell culture medium
-
Chemoattractant (e.g., medium with 10% FBS)
-
Test compound (e.g., this compound)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add medium containing a chemoattractant to the lower chamber of the transwell plate.
-
Place the transwell insert into the well, creating an upper and lower chamber.
-
Seed the cell suspension into the upper chamber of the insert.
-
Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Image multiple fields of view for each membrane using a microscope.
-
Quantify the number of migrated cells per field to determine the effect of the inhibitor.
Potential Anti-Angiogenic Functions of this compound
The observation that this compound suppresses the migration of cancer cells suggests it may also possess anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis and is highly dependent on the migration of endothelial cells.[6] Both LIMK1 and LIMK2 have been shown to be important for tumor cell-induced angiogenesis.[6] Therefore, by inhibiting LIMK activity, this compound could potentially disrupt the migratory capacity of endothelial cells, thereby inhibiting the formation of new blood vessels that supply tumors. Further investigation into the anti-angiogenic effects of this compound is a promising area of research.
Conclusion
This compound is a novel and selective inhibitor of LIM kinases with demonstrated activity in suppressing cancer cell migration. The data and protocols presented in this guide provide a foundation for researchers to further explore the cellular functions of this compound and evaluate its therapeutic potential. The strategic targeting of the LIMK signaling pathway with inhibitors like this compound holds promise for the development of new treatments for cancer and other diseases characterized by aberrant cell motility.
References
- 1. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MAPKAP Kinase-2 Drives Expression of Angiogenic Factors by Tumor-Associated Macrophages in a Model of Inflammation-Induced Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LIMK1 and LIMK2 are important for metastatic behavior and tumor cell-induced angiogenesis of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Limk-IN-2: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limk-IN-2, also identified as Compound 52, is a potent inhibitor of LIM kinases (LIMK). LIM kinases, specifically LIMK1 and LIMK2, are crucial regulators of actin cytoskeletal dynamics. They function by phosphorylating and inactivating cofilin, a protein responsible for actin filament depolymerization. The dysregulation of the LIMK signaling pathway is implicated in various pathological processes, including cancer cell migration, invasion, and proliferation. This compound, a tetrahydropyridine derivative, has demonstrated significant potential in suppressing the migratory capabilities of cancer cells, highlighting its promise as a tool for research and potential therapeutic development.
These application notes provide detailed protocols for the treatment of cells in culture with this compound, including methods for assessing its impact on cell viability, LIMK activity through cofilin phosphorylation, and cell migration.
Data Presentation
The following tables summarize the in vitro and cellular activities of this compound.
| Target | Parameter | Value |
| LIMK1 | Ki | 23 nM |
| LIMK2 | Ki | 10 nM |
| Table 1: In Vitro Inhibitory Activity of this compound. The inhibitory constant (Ki) represents the concentration of this compound required to inhibit 50% of the LIMK1 and LIMK2 enzyme activity in a biochemical assay. |
| Cell Line | Parameter | Value |
| HCT116 | p-cofilin IC50 | 1.1 µM |
| Table 2: Cellular Activity of this compound. The half-maximal inhibitory concentration (IC50) for phosphorylated cofilin (p-cofilin) indicates the concentration of this compound required to reduce the levels of phosphorylated cofilin by 50% in HCT116 cells. |
Signaling Pathway
The LIMK signaling pathway plays a central role in actin dynamics. Upstream signals from Rho family GTPases, such as Rho, Rac, and Cdc42, activate kinases like ROCK and PAK. These kinases, in turn, phosphorylate and activate LIMK1 and LIMK2. Activated LIMK then phosphorylates cofilin at its Serine-3 residue, rendering it inactive. This inactivation of cofilin prevents actin filament depolymerization, leading to an accumulation of F-actin and stabilization of the actin cytoskeleton, which is essential for processes like cell migration. This compound exerts its effect by directly inhibiting the kinase activity of LIMK1 and LIMK2, thereby preventing the phosphorylation of cofilin and promoting actin dynamics.
Caption: The LIMK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Cell Viability Assay
This protocol is to assess the effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 25, 50, and 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the time specified by the reagent manufacturer.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Caption: Workflow for the cell viability assay.
Western Blot for Cofilin Phosphorylation
This protocol is to determine the effect of this compound on the phosphorylation of cofilin.
Materials:
-
This compound (stock solution in DMSO)
-
HCT116 cells (or other suitable cell line)
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-cofilin (Ser3)
-
Rabbit anti-cofilin (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-cofilin, total cofilin, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the p-cofilin levels to total cofilin and the loading control.
Caption: Workflow for Western blot analysis of cofilin phosphorylation.
Cell Migration Assay (Wound Healing Assay)
This protocol is to assess the effect of this compound on the migratory capacity of cells.
Materials:
-
This compound (stock solution in DMSO)
-
HCT116 cells (or other migratory cell line)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Seed HCT116 cells in 6-well or 12-well plates and grow them to a confluent monolayer.
-
Create a "wound" in the cell monolayer by gently scraping a straight line across the well with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh complete medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound area at regular intervals (e.g., 12, 24, and 48 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure over time relative to the initial wound area.
Caption: Workflow for the wound healing cell migration assay.
Application Notes and Protocols for Limk-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Limk-IN-2, a potent inhibitor of LIM kinases (LIMK), in cell-based assays. These guidelines are intended to assist researchers in the effective application of this compound for investigating cellular processes regulated by the LIMK signaling pathway.
Introduction
This compound, also identified as Compound 52, is a small molecule inhibitor of LIM kinases (LIMK1 and LIMK2).[1][2][3] The LIMK family of serine/threonine kinases plays a crucial role in the regulation of actin dynamics. By phosphorylating and inactivating cofilin, an actin-depolymerizing factor, LIMKs promote the stabilization of actin filaments. This process is integral to various cellular functions, including cell migration, morphogenesis, and cell division. Dysregulation of LIMK signaling has been implicated in several pathologies, including cancer, making it an attractive target for therapeutic intervention. This compound has been shown to suppress the cell migration of osteosarcoma and cervical cancer cells, indicating its potential as an anti-angiogenic agent.[1][2][3]
Chemical Properties of this compound
| Property | Value | Reference |
| Synonym | Compound 52 | [1][2][3] |
| Molecular Formula | C₂₈H₂₇N₅O₂ | [3] |
| Molecular Weight | 465.55 g/mol | [3] |
| CAS Number | 2747216-27-7 | [3] |
Signaling Pathway
This compound exerts its effects by inhibiting LIMK1 and LIMK2. These kinases are key downstream effectors of the Rho family of small GTPases, such as RhoA, Rac, and Cdc42. Activation of Rho-associated kinase (ROCK) and p21-activated kinase (PAK) leads to the phosphorylation and activation of LIMK1 and LIMK2. Activated LIMK then phosphorylates cofilin on Serine 3, leading to its inactivation. Inactivated cofilin can no longer bind to and sever actin filaments, resulting in the accumulation and stabilization of F-actin. This leads to changes in cell morphology, motility, and other actin-dependent processes.
Solubility and Preparation for Cell-Based Assays
Solubility Data
While specific quantitative solubility data for this compound is not widely published, related LIMK inhibitors are readily soluble in dimethyl sulfoxide (DMSO). For a similar compound, "Compound 52", a stock solution of 1-10 mM in DMSO has been utilized for in vitro assays.[4][5] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10 mM | Prepare a stock solution. May require gentle warming or sonication to fully dissolve. Store desiccated at -20°C or -80°C. |
| Cell Culture Medium | ≤ 0.1% DMSO | The final concentration of DMSO in cell-based assays should be kept low to avoid solvent-induced toxicity. |
Protocol for Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add DMSO: Using a sterile, calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, to a vial containing 1 mg of this compound (MW = 465.55 g/mol ), add 214.8 µL of DMSO.
-
Ensure Complete Dissolution: Vortex the vial and, if necessary, gently warm it in a water bath (not exceeding 40°C) or sonicate until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C. When stored properly, the DMSO stock solution should be stable for several months.
Experimental Protocols
The following are generalized protocols for utilizing this compound in cell-based assays. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Experimental Workflow
Protocol 1: Inhibition of Cofilin Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of cofilin in a selected cell line.
Materials:
-
Cell line of interest (e.g., HeLa, U-2 OS, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range to test is 0.1 to 10 µM.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 1, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-cofilin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total cofilin or a loading control to normalize the p-cofilin signal.
-
Protocol 2: Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cell line of interest (e.g., U-2 OS, HeLa)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile pipette tips or a wound healing assay insert
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to full confluency.
-
Creating the "Wound":
-
Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.
-
Alternatively, use a commercially available wound healing insert to create a defined gap.
-
-
Treatment:
-
Gently wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
-
Image Acquisition:
-
Capture images of the "wound" at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
-
Data Analysis:
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure over time for each treatment group compared to the vehicle control.
-
Summary of Experimental Parameters
| Assay Type | Cell Line Examples | This compound Concentration Range | Incubation Time | Readout |
| Cofilin Phosphorylation | HeLa, U-2 OS, SH-SY5Y | 0.1 - 10 µM | 1 - 24 hours | p-Cofilin levels (Western Blot, ELISA) |
| Cell Migration | U-2 OS, HeLa, KHOS | 0.1 - 10 µM | 6 - 24 hours | Wound closure, transwell migration |
| Cell Viability | AGS, ASPC1 | 5 - 10 nM | 72 - 96 hours | MTS assay, CellTiter-Glo |
Note: The provided concentration ranges and incubation times are suggestions and should be optimized for each specific cell line and experimental setup.
Conclusion
This compound is a valuable tool for studying the physiological and pathological roles of the LIMK signaling pathway. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust cell-based assays to investigate the effects of this inhibitor on actin dynamics and associated cellular processes. Careful optimization of experimental conditions is essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for In Vivo Studies Using Limk-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies using Limk-IN-2, a LIM kinase (LIMK) inhibitor. The protocols outlined below are intended to serve as a foundation for researchers investigating the therapeutic potential of targeting the LIMK signaling pathway in various disease models.
Introduction to LIM Kinase (LIMK)
LIM kinases (LIMK) are a family of serine/threonine kinases, comprising two isoforms, LIMK1 and LIMK2, that are crucial regulators of actin cytoskeleton dynamics.[1][2][3] They act as a central node in signaling pathways that control cell shape, motility, and division.[1][4] The primary substrate of LIMK is cofilin, an actin-depolymerizing factor.[1][5] By phosphorylating and inactivating cofilin, LIMKs lead to the stabilization of actin filaments.[1][5] Dysregulation of LIMK activity has been implicated in a range of pathologies, including cancer, neurological disorders, and fibrotic diseases, making it a compelling therapeutic target.[1]
This compound is a small molecule inhibitor designed to target the kinase activity of LIMK. By inhibiting LIMK, this compound is expected to prevent cofilin phosphorylation, leading to active cofilin that can resume its actin-depolymerizing function.[1][4] This modulation of the actin cytoskeleton can interfere with pathological processes such as tumor cell invasion and metastasis.[1][4]
Mechanism of Action and Signaling Pathway
LIMK1 and LIMK2 are activated by upstream regulators, primarily through the Rho family of small GTPases.[5] Rho-associated kinase (ROCK) activates LIMK2, while p21-activated kinase (PAK) activates LIMK1.[5] Once activated, LIMKs phosphorylate cofilin at Ser-3, rendering it inactive.[5] This leads to an accumulation of filamentous actin (F-actin) and stabilization of the cytoskeleton. This compound, by inhibiting LIMK, is designed to reverse this process.
Caption: LIMK Signaling Pathway and the inhibitory action of this compound.
In Vivo Study Design: A General Workflow
The successful in vivo evaluation of this compound requires a well-planned experimental workflow. This includes careful selection of the animal model, appropriate dosing and administration, and comprehensive endpoint analysis.
Caption: General experimental workflow for in vivo studies with this compound.
Logical Relationships in Study Design
The design of an effective in vivo study hinges on the logical interplay between the therapeutic agent, the biological system, and the measured outcomes.
Caption: Key components and their relationships in an in vivo study design.
Quantitative Data Summary
The following table summarizes key quantitative data for LIMK inhibitors found in the literature. Note that values for this compound specifically may not be publicly available and the data below pertains to other known LIMK inhibitors.
| Compound | Target(s) | IC50 (nM) | Cell Line | In Vivo Model | Dosage | Effect |
| BMS-5 | LIMK1, LIMK2 | 7 (LIMK1), 8 (LIMK2) | A549 (non-toxic) | - | - | Potent inhibition of LIMK activity.[6][7] |
| Pyr1 | LIMK1, LIMK2 | 50 (LIMK1), 75 (LIMK2) | HeLa | - | - | Highly selective for LIMKs.[6] |
| T56-LIMKi | LIMK2 | Not specified | Panc-1, Glioma, Schwannoma | Panc-1 Xenograft | 20-100 mg/kg (oral) | Reduced tumor size and p-cofilin levels with no observed toxicity.[6][8] |
Detailed Experimental Protocols
Animal Model Selection
The choice of animal model is critical and should be based on the research question.
-
Xenograft Models: Human cancer cell lines (e.g., Panc-1 for pancreatic cancer, MDA-MB-231 for breast cancer) are implanted into immunocompromised mice (e.g., nude or SCID).[8] These models are useful for evaluating the direct anti-tumor activity of this compound. For instance, a study with T56-LIMKi used a Panc-1 xenograft model to show inhibition of tumor growth.[8]
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors in their native microenvironment, which can be more representative of human disease. They are suitable for studying the effects of this compound on tumor progression and metastasis.
-
Disease-Specific Models: For non-oncology indications such as fibrosis or neurological disorders, validated animal models for these specific conditions should be utilized.
This compound Formulation and Administration
-
Formulation: The formulation of this compound will depend on its physicochemical properties. A common starting point for in vivo studies is a formulation in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water. Solubility and stability in the chosen vehicle must be confirmed.
-
Route of Administration: The intended clinical route of administration should be considered. Oral gavage is a common route for small molecule inhibitors.[6] Intraperitoneal or intravenous injections are also options depending on the compound's properties and the experimental design.
Dosing Regimen and Schedule
-
Dose-Ranging Study: A pilot dose-ranging study is recommended to determine the maximum tolerated dose (MTD) and to identify a dose range that provides target engagement without significant toxicity.
-
Schedule: Dosing can be once daily (QD) or twice daily (BID) depending on the pharmacokinetic profile of this compound. Treatment should continue for a predefined period or until a specific endpoint is reached (e.g., tumor volume limit).
In-life Monitoring and Endpoint Determination
-
Tumor Growth: For oncology studies, tumor dimensions should be measured 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Body Weight and Clinical Signs: Animal body weight should be recorded at least twice a week as an indicator of general health and toxicity. Animals should be monitored daily for any adverse clinical signs.
-
Endpoint: The primary efficacy endpoint is often tumor growth inhibition. Other endpoints may include survival, reduction in metastasis, or changes in biomarkers. The study should be terminated when tumors reach a predetermined size, or if there are signs of excessive toxicity.
Tissue Collection and Processing
At the study endpoint, animals should be euthanized, and tissues and blood collected for further analysis.
-
Blood Collection: Blood should be collected via cardiac puncture for pharmacokinetic analysis (plasma) and complete blood count/serum chemistry (for toxicity assessment).
-
Tumor and Organ Collection: Tumors and major organs (liver, spleen, kidneys, lungs, etc.) should be excised. A portion of the tumor and organs should be snap-frozen in liquid nitrogen for protein and RNA analysis, and another portion fixed in 10% neutral buffered formalin for histopathology.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Analysis: Plasma concentrations of this compound will be determined at various time points after the final dose to assess drug exposure.
-
PD Analysis: Target engagement will be assessed by measuring the levels of phosphorylated cofilin (p-cofilin) in tumor tissue lysates via Western blotting or ELISA. A reduction in p-cofilin levels in this compound-treated tumors compared to vehicle-treated tumors would indicate successful target inhibition.[6][8]
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections can be stained for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Western Blotting: Tumor lysates can be analyzed for the expression of proteins involved in the LIMK signaling pathway and other relevant pathways.
Toxicity Assessment
-
Histopathology: Formalin-fixed organs should be processed, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination by a veterinary pathologist to identify any signs of tissue damage.
-
Blood Analysis: Serum chemistry and complete blood counts will provide information on organ function and hematological parameters.
These detailed protocols provide a framework for the in vivo investigation of this compound. Researchers should adapt and optimize these protocols based on the specific research objectives and the characteristics of the compound.
References
- 1. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are LIMK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Lim kinase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of LIMK Inhibitors in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics and have emerged as promising therapeutic targets in oncology.[1][2][3][4][5] Dysregulation of LIMK activity is implicated in cancer cell migration, invasion, and metastasis.[6] Small molecule inhibitors of LIMK can block the phosphorylation of their primary substrate, cofilin, leading to the inhibition of these oncogenic processes.[1][4][5]
This document provides a comprehensive guide for the preclinical evaluation of LIMK inhibitors, using a generic designation "Limk-IN-2" to represent a novel investigational agent. The protocols and data presented are based on established methodologies for similar well-characterized LIMK inhibitors such as T56-LIMKi, BMS-5, and CEL_Amide.
Mechanism of Action of LIMK Inhibitors
LIMK inhibitors function by targeting the ATP-binding site or allosteric sites of LIMK1 and/or LIMK2, preventing the phosphorylation of cofilin.[3] Unphosphorylated (active) cofilin promotes the depolymerization of actin filaments, thereby disrupting the cytoskeletal rearrangements necessary for cell motility and invasion.[1][4][5]
Preclinical Evaluation of this compound in a Mouse Model of Cancer
The following sections detail the protocols for evaluating the in vivo efficacy of a LIMK inhibitor, "this compound," in a xenograft mouse model of cancer. These protocols are based on studies conducted with known LIMK inhibitors.[1][2][4][7]
I. Animal Model and Tumor Implantation
A widely used model for assessing anti-cancer therapeutics is the subcutaneous xenograft model in immunocompromised mice.
Protocol:
-
Animal Strain: Use immunodeficient mice (e.g., Nude, SCID, or NOD-SCID) to prevent rejection of human tumor xenografts.
-
Cell Culture: Culture a human cancer cell line of interest (e.g., Panc-1 pancreatic cancer cells, which have shown sensitivity to LIMK inhibition) under standard sterile conditions.[1][4][5]
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³) before initiating treatment. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
II. Formulation and Administration of this compound
The formulation and route of administration are critical for achieving adequate drug exposure at the tumor site.
Protocol:
-
Formulation:
-
For oral administration (gavage), this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC).[8]
-
For intraperitoneal (IP) or intravenous (IV) injection, this compound may need to be dissolved in a suitable solvent system, such as a mixture of DMSO and saline.[2]
-
-
Dosage and Schedule:
-
Administration:
-
Administer the formulated this compound or vehicle control to the respective groups of mice according to the predetermined schedule.
-
III. Efficacy and Toxicity Assessment
Protocol:
-
Tumor Growth Inhibition:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume and plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, excise and weigh the tumors.
-
-
Toxicity Monitoring:
-
Monitor the general health of the mice daily.
-
Record body weight 2-3 times per week as an indicator of systemic toxicity.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, a subset of tumors can be flash-frozen or fixed for biomarker analysis.
-
Western blotting can be performed on tumor lysates to assess the levels of phosphorylated cofilin (p-cofilin) and total cofilin to confirm target engagement by this compound. A reduction in the p-cofilin/total cofilin ratio is expected.[1][4]
-
Data Presentation
Quantitative data from in vivo studies with LIMK inhibitors are summarized below.
Table 1: In Vivo Efficacy of LIMK Inhibitors in Mouse Cancer Models
| Inhibitor | Cancer Model | Mouse Strain | Administration Route | Dosage & Schedule | Outcome | Reference |
| T56-LIMKi | Pancreatic (Panc-1 Xenograft) | Nude | Oral (gavage) | 30 or 60 mg/kg, daily for 35 days | Significant decrease in tumor volume at 60 mg/kg.[1][4] | [1][4][5] |
| CEL_Amide | Acute Myeloid Leukemia (MOLM13-LUC) | NOD-SCID | Intravenous (IV) | 10 mg/kg, daily for 3 weeks (in combination) | Delayed tumor engraftment and prolonged survival in combination with midostaurin.[2] | [2][9] |
| BMS-3 | Breast Cancer (4T1.2 orthotopic) | Balb/c | Intraperitoneal (IP) | 20 mg/kg, daily for 30 days | Disappointing in vivo results despite in vitro activity. | [2] |
| Luteolin | Lung Cancer (PDX model) | N/A | N/A | N/A | Inhibited tumor growth in vivo. | [10] |
Table 2: In Vitro Activity of Selected LIMK Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Cell Line | Effect | Reference |
| BMS-5 (LIMKi3) | LIMK1/LIMK2 | 7 (LIMK1), 8 (LIMK2) | Jurkat, ATN-1 | Suppressed growth, induced apoptosis.[11] | [2][3] |
| T56-LIMKi | LIMK2 (selective) | 35,200 (Panc-1 IC₅₀) | Panc-1, U87, ST88-14 | Inhibited cell growth, reduced p-cofilin.[1][4][8] | [1][4][5][8] |
| CEL_Amide | LIMK1/LIMK2 | 440 (MOLM-13), 420 (MV4-11) | MOLM-13, MV4-11 | Decreased LIMK1 protein, reduced p-cofilin.[9] | [7][9] |
Conclusion
The protocols and data presented here provide a framework for the in vivo evaluation of novel LIMK inhibitors like "this compound" in mouse models of cancer. The key readouts for efficacy are tumor growth inhibition and confirmation of target engagement through the analysis of cofilin phosphorylation. Careful consideration of the animal model, drug formulation, and administration route is essential for obtaining robust and reproducible results. These preclinical studies are a critical step in the development of LIMK inhibitors as potential cancer therapeutics.
References
- 1. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]
- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A role for LIM kinase in cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synergy of FLT3 inhibitors and the small molecule inhibitor of LIM kinase1/2 CEL_Amide in FLT3-ITD mutated Acute Myeloblastic Leukemia (AML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting LIMK1 with luteolin inhibits the growth of lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Limk-IN-2 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Limk-IN-2, a potent inhibitor of LIM kinases (LIMK), in primary neuron cultures. This document outlines the mechanism of action, offers detailed protocols for key experiments, and presents quantitative data to facilitate the design and execution of studies investigating the role of LIMK in neuronal processes.
Introduction
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a critical role in regulating actin dynamics, a fundamental process in neuronal development, morphology, and plasticity.[1][2] The primary substrate of LIMKs is cofilin, an actin-depolymerizing factor. By phosphorylating cofilin at Serine-3, LIMKs inactivate it, leading to the stabilization of actin filaments.[3] This regulatory pathway is crucial for neurite outgrowth, dendritic spine formation and maintenance, and synaptic plasticity. Dysregulation of LIMK signaling has been implicated in various neurological and neurodevelopmental disorders, making it a significant target for therapeutic intervention.
This compound is a small molecule inhibitor of LIMK1 and LIMK2. Its application in primary neuron cultures allows for the acute and controlled inhibition of LIMK activity, enabling researchers to dissect the specific roles of this signaling pathway in various neuronal functions.
Mechanism of Action
This compound functions by inhibiting the kinase activity of both LIMK1 and LIMK2. This prevents the phosphorylation of their downstream target, cofilin. As a result, cofilin remains in its active, non-phosphorylated state, leading to increased actin filament depolymerization and a more dynamic actin cytoskeleton. This modulation of actin dynamics can have profound effects on neuronal morphology and function.
Data Presentation
The following tables summarize the expected quantitative effects of LIMK inhibition in primary neuron cultures based on studies using various LIMK inhibitors. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific neuronal type and experimental conditions.
Table 1: Effects of LIMK Inhibition on Neurite Outgrowth
| Parameter | Treatment Group | Observation | Fold Change (vs. Control) |
| Total Neurite Length (µm) | Control (DMSO) | Baseline neurite length | 1.0 |
| This compound (Low Conc.) | Increased neurite outgrowth | 1.5 - 2.0 | |
| This compound (High Conc.) | Potential decrease in neurite outgrowth due to toxicity | Variable | |
| Number of Primary Neurites | Control (DMSO) | Baseline number of neurites | 1.0 |
| This compound | May show a slight increase or no significant change | ~1.0 - 1.2 |
Note: The optimal concentration for promoting neurite outgrowth needs to be empirically determined and may vary between different types of primary neurons.
Table 2: Effects of LIMK Inhibition on Cofilin Phosphorylation
| Analyte | Treatment Group | Duration | Result |
| p-Cofilin (Ser3) / Total Cofilin Ratio | Control (DMSO) | 1-4 hours | Baseline phosphorylation |
| This compound (Effective Conc.) | 1-4 hours | Significant decrease in phosphorylation |
Table 3: Neurotoxicity Assessment of this compound
| Assay | Concentration Range | Incubation Time | Expected Outcome |
| MTT / LDH Assay | 0.1 µM - 50 µM | 24 - 72 hours | Determine the concentration at which cell viability decreases significantly. |
| TUNEL Staining | Effective concentrations | 24 - 48 hours | Assess for apoptosis at concentrations that affect morphology. |
| Live/Dead Staining | Effective concentrations | 24 - 48 hours | Visualize and quantify live versus dead cells. |
Mandatory Visualizations
Signaling Pathway of LIMK
Caption: The LIMK signaling pathway in neurons.
Experimental Workflow for Assessing this compound Effects
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the basic steps for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
Trypsin inhibitor (if using trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Isolate cortices or hippocampi from E18 rodent brains in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Digest the tissue with papain or trypsin solution according to the manufacturer's instructions to dissociate the cells.
-
Neutralize the enzyme with an inhibitor or by washing with plating medium.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and Trypan Blue.
-
Plate the neurons onto poly-lysine coated surfaces at a desired density (e.g., 50,000 - 100,000 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform a partial media change every 2-3 days.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuron cultures (e.g., DIV 3-7)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed plating medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of this compound in pre-warmed plating medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal concentration.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove half of the medium from each well of the cultured neurons.
-
Gently add the medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Incubate the neurons for the desired period (e.g., 1, 4, 24, 48 hours) depending on the endpoint being measured.
Protocol 3: Immunocytochemistry for Phosphorylated Cofilin (p-Cofilin)
Materials:
-
Treated primary neuron cultures on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against p-Cofilin (Ser3)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against p-Cofilin diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify the fluorescence intensity using a fluorescence microscope.
Protocol 4: Neurite Outgrowth Assay
Materials:
-
Treated primary neuron cultures
-
Microscope with a camera and image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
After treatment with this compound for a specified duration (e.g., 24-48 hours), acquire images of random fields of neurons for each condition.
-
Using image analysis software, trace the length of the longest neurite or all neurites for a representative number of neurons per condition (e.g., 30-50 neurons).
-
Quantify the average neurite length and the number of primary neurites per neuron.
-
Perform statistical analysis to compare the different treatment groups.
Protocol 5: Western Blot for p-Cofilin
Materials:
-
Treated primary neuron cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-Cofilin (Ser3) and total Cofilin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, lyse the cells in lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Cofilin and total Cofilin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Cofilin signal to the total Cofilin signal.
Protocol 6: Neurotoxicity Assay (MTT Assay)
Materials:
-
Treated primary neuron cultures in a 96-well plate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
After treating the neurons with a range of this compound concentrations for the desired time (e.g., 24, 48, or 72 hours), add MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. LIM-Kinases in Synaptic Plasticity, Memory, and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIMK1 and LIMK2 regulate cortical development through affecting neural progenitor cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of actin dynamics through phosphorylation of cofilin by LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Limk-IN-2 Efficacy in 3D Spheroids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) spheroid models are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures.[1][2][3][4] This protocol provides a detailed framework for assessing the efficacy of Limk-IN-2, an inhibitor of LIM domain kinase (LIMK), in 3D tumor spheroids. LIM kinases (LIMK1 and LIMK2) are key regulators of actin cytoskeleton dynamics, playing a crucial role in cell migration, invasion, and proliferation.[5][6][7] Dysregulation of LIMK activity is implicated in various cancers, making it a compelling therapeutic target.[6][7][8]
This document outlines protocols for evaluating the impact of this compound on spheroid growth, viability, apoptosis, and invasion. It also includes templates for data presentation and visualizations of the relevant signaling pathway and experimental workflows.
Signaling Pathway
LIM kinases are serine/threonine kinases that regulate the actin cytoskeleton by phosphorylating and inactivating cofilin, an actin-depolymerizing factor.[6][9] This leads to the stabilization of actin filaments, promoting processes like cell migration and invasion.[5] LIMK1 is regulated by p21-activated kinase (PAK), while LIMK2 is regulated by Rho-associated coiled-coil containing protein kinase (ROCK), both of which are downstream of Rho family small GTPases.[5][8] this compound acts as an inhibitor of LIMK, preventing the phosphorylation of cofilin and thereby disrupting actin-dependent cellular processes.
References
- 1. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 2. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Lim kinase - Wikipedia [en.wikipedia.org]
- 6. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 7. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features [mdpi.com]
- 8. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are LIMK2 inhibitors and how do they work? [synapse.patsnap.com]
Application Note: Quantitative Western Blot Analysis of p-Cofilin (Ser3) Inhibition by Limk-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cofilin is a key protein in the regulation of actin cytoskeleton dynamics, promoting the disassembly of actin filaments. Its activity is tightly controlled by phosphorylation. LIM domain kinases (LIMK1 and LIMK2) phosphorylate cofilin at the Serine 3 residue (Ser3), which inactivates its actin-depolymerizing function and leads to the stabilization of F-actin.[1] The dysregulation of the LIMK-cofilin signaling axis has been implicated in various diseases, including cancer, making it a compelling therapeutic target.[2][3]
Limk-IN-2 is a chemical inhibitor that targets LIMK activity.[2] By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, keeping it in its active, dephosphorylated state.[4] This application note provides a detailed protocol for treating cells with this compound and subsequently quantifying the reduction in phosphorylated cofilin (p-cofilin) levels using Western blotting. This method is crucial for evaluating the efficacy and dose-response of LIMK inhibitors in a cellular context.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the signaling pathway leading to cofilin phosphorylation and the mechanism of action for this compound. Upstream signals, such as those from Rho family GTPases (Rho, Rac), activate kinases like ROCK and PAK, which in turn phosphorylate and activate LIMK.[1][5] Activated LIMK then phosphorylates cofilin at Ser3, inhibiting its function. This compound directly inhibits LIMK, preventing this phosphorylation event.
Experimental Workflow
The overall experimental process involves cell culture, treatment with the inhibitor, preparation of cell lysates, protein quantification, separation by electrophoresis, transfer to a membrane, and immunodetection of p-cofilin, total cofilin, and a loading control.
Data Presentation
Quantitative data from Western blot analysis should be organized systematically. Densitometry readings for each band should be recorded and used to calculate normalized protein levels.
Table 1: Experimental Conditions
| Parameter | Description |
|---|---|
| Cell Line | e.g., HeLa, A549, MDA-MB-231 |
| Seeding Density | e.g., 5 x 10^5 cells/well in a 6-well plate |
| This compound Conc. | 0 µM (Vehicle), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM |
| Treatment Time | e.g., 2 hours, 18 hours, 24 hours[6][7] |
| Vehicle Control | DMSO (at the highest volume used for inhibitor) |
| Replicates | n = 3 (Biological replicates) |
Table 2: Quantitative Densitometry Analysis
| Treatment | p-Cofilin (Ser3) Intensity | Total Cofilin Intensity | Loading Control (GAPDH) Intensity | p-Cofilin / Total Cofilin Ratio |
|---|---|---|---|---|
| Vehicle (0 µM) | 15,000 | 16,000 | 25,000 | 0.94 |
| This compound (1 µM) | 12,500 | 15,800 | 24,500 | 0.79 |
| This compound (5 µM) | 8,100 | 16,200 | 25,200 | 0.50 |
| This compound (10 µM) | 4,200 | 15,900 | 24,800 | 0.26 |
| This compound (25 µM) | 1,600 | 16,100 | 25,100 | 0.10 |
| this compound (50 µM) | 500 | 15,700 | 24,900 | 0.03 |
Note: Values are hypothetical and for illustrative purposes only.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cell line expressing LIMK and cofilin (e.g., HeLa, A549).
-
Culture Media: As required for the chosen cell line (e.g., DMEM with 10% FBS).
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-15% gradient).
-
Transfer Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking as it contains phosphoproteins (casein) that can increase background.
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG (1:2000 dilution).
-
HRP-conjugated anti-mouse IgG (1:2000 dilution).
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Cell Culture and Treatment
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours, if required, to reduce basal phosphorylation levels.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 2 hours). Include a vehicle-only control (DMSO).[7]
-
After treatment, place plates on ice.
Lysate Preparation
-
Aspirate the media and wash the cells twice with ice-cold 1X PBS.[10]
-
Add 100 µL of ice-cold lysis buffer (containing freshly added phosphatase and protease inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
Add 4X SDS-PAGE sample buffer to each sample to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5 minutes.
SDS-PAGE and Western Blotting
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Verify transfer efficiency with Ponceau S staining.
Antibody Incubation and Detection
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Cofilin (Ser3) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL detection reagent according to the manufacturer's protocol and capture the chemiluminescent signal using a digital imager.
Stripping and Reprobing (for Total Cofilin and Loading Control)
-
After imaging for p-cofilin, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block with 5% BSA in TBST.
-
Probe with the primary antibody for total cofilin, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and reprobing process for the loading control (e.g., GAPDH).
-
Alternatively , run parallel gels for p-cofilin, total cofilin, and the loading control to avoid stripping artifacts.
Data Analysis
-
Quantify the band intensity for p-cofilin, total cofilin, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-cofilin signal to the total cofilin signal for each sample to account for any changes in total protein expression. This ratio (p-Cofilin / Total Cofilin) represents the phosphorylation status.
-
Plot the normalized p-cofilin levels against the concentration of this compound to determine the dose-response relationship and calculate IC50 values.
References
- 1. Lim kinase - Wikipedia [en.wikipedia.org]
- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 3. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LIMK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cofilin activity downstream of Pak1 regulates cell protrusion efficiency by organizing lamellipodium and lamella actin networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Cofilin (Ser3) (77G2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-Cofilin (Ser3) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Visualizing Actin Cytoskeleton Changes with Limk-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in cell motility, shape, and division. Its regulation is tightly controlled by a complex network of signaling pathways. One key regulatory pathway involves the LIM domain kinases (LIMK1 and LIMK2). LIM kinases phosphorylate and inactivate the actin-depolymerizing factor cofilin.[1] This inactivation leads to the stabilization and accumulation of filamentous actin (F-actin), promoting the formation of structures like stress fibers.[2][3]
Dysregulation of LIMK activity is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[1][4] Limk-IN-2 is a potent inhibitor of LIM kinases. By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, leading to an increase in active cofilin.[2] Active cofilin promotes the disassembly of actin filaments, resulting in significant alterations to the actin cytoskeleton.[2][4] Immunofluorescence staining is a powerful technique to visualize and quantify these changes in the actin cytoskeleton following treatment with LIMK inhibitors like this compound.
Mechanism of Action: this compound
This compound functions by selectively targeting the kinase activity of LIMK1 and LIMK2. By blocking the phosphorylation of cofilin, this compound keeps cofilin in its active state, which leads to increased severing and depolymerization of actin filaments. This modulation of actin dynamics can impact various cellular processes, including cell migration, invasion, and proliferation.
Signaling Pathway Diagram
Caption: Signaling pathway of LIMK-mediated actin regulation and its inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of the actin cytoskeleton in cultured cells treated with a LIMK inhibitor. As a well-characterized example, experimental conditions for BMS-5 (also known as LIMKi 3), a potent LIMK1/2 inhibitor, are provided.[5][6] Researchers should optimize the concentration and incubation time for this compound based on its specific activity and the cell type used.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, A549)
-
Cell culture medium and supplements
-
This compound or BMS-5 (LIMKi 3)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)
-
0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Plate cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2.
-
-
LIMK Inhibitor Treatment:
-
Prepare a stock solution of this compound or BMS-5 in DMSO. The IC50 values for BMS-5 are approximately 7 nM for LIMK1 and 8 nM for LIMK2.[5] A starting concentration range of 1-10 µM for cell-based assays is recommended, with optimization for the specific cell line and experimental goals.
-
Dilute the inhibitor to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the LIMK inhibitor or a vehicle control (DMSO).
-
Incubate for the desired time (e.g., 2, 6, or 24 hours) to observe effects on the actin cytoskeleton.
-
-
Fixation:
-
Carefully aspirate the medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
Add blocking buffer (1% BSA in PBS) and incubate for 30-60 minutes at room temperature to reduce non-specific binding of the fluorescent probe.
-
-
F-Actin Staining:
-
Dilute the fluorescently conjugated phalloidin in blocking buffer to the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the phalloidin solution to each coverslip.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Nuclear Staining:
-
Aspirate the phalloidin solution and wash the cells three times with PBS.
-
Add DAPI solution to stain the nuclei and incubate for 5 minutes at room temperature in the dark.
-
-
Mounting:
-
Aspirate the DAPI solution and wash the cells twice with PBS.
-
Briefly rinse with distilled water.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Capture images for both the actin (e.g., FITC/GFP channel) and nuclear (DAPI channel) staining.
-
For quantitative analysis, acquire multiple images from random fields for each experimental condition.
-
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Computer-Based Identification of a Novel LIMK1/2 Inhibitor that Synergizes with Salirasib to Destabilize the Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of LIM kinase reduces contraction and proliferation in bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Involvement of LIMK1/2 in actin assembly during mouse embryo development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing LIMK Inhibitors in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, supporting preclinical data, and detailed protocols for utilizing LIM Kinase (LIMK) inhibitors in combination with other established cancer therapeutics. Given the limited public data on "Limk-IN-2," this document leverages findings from structurally related and well-characterized LIMK inhibitors as surrogates to delineate the principles and methodologies for evaluating synergistic anti-cancer effects.
Introduction
LIM kinases (LIMK1 and LIMK2) are serine/threonine and tyrosine kinases that are pivotal regulators of actin cytoskeleton dynamics.[1][2] They function downstream of key oncogenic signaling pathways, including Rho/ROCK and PAK.[1][2] By phosphorylating and inactivating cofilin, an actin-depolymerizing factor, LIMKs promote the stabilization of actin filaments, a process crucial for cell motility, invasion, and proliferation.[1][2] Elevated LIMK activity is observed in various cancers and is associated with tumor progression, metastasis, and resistance to chemotherapy, particularly to microtubule-targeting agents like taxanes.[1][2][3] Inhibition of LIMK presents a promising therapeutic strategy to disrupt these cancer-promoting processes and to overcome drug resistance.[3][4] Combining LIMK inhibitors with standard-of-care chemotherapeutics or targeted agents may offer synergistic effects, leading to enhanced tumor cell killing and potentially lower dose requirements, thereby reducing toxicity.[4][5]
Signaling Pathway Overview
LIMK acts as a critical node in signaling pathways that control cytoskeletal organization. The diagram below illustrates the canonical LIMK signaling cascade and its role in actin dynamics.
Preclinical Data: LIMK Inhibitors in Combination Therapy
The following tables summarize key preclinical findings demonstrating the synergistic or additive effects of LIMK inhibitors when combined with other anti-cancer agents. These studies highlight the potential of this combination strategy across various cancer types.
Table 1: Synergy of LIMK Inhibitors with Chemotherapeutic Agents
| Cancer Type | LIMK Inhibitor | Combination Agent | Key Findings | Reference |
| Breast Cancer | Pyr1 | Paclitaxel | Pyr1 was as effective as paclitaxel in reducing tumor size in taxane-sensitive models and also reduced the size of paclitaxel-resistant tumors. | [3] |
| Neuroblastoma | Generic LIMKi | Vincristine, Vinblastine | LIMK2 knockdown sensitized neuroblastoma cells to vincristine and vinblastine and increased cell cycle arrest and apoptosis induced by these drugs. | [4] |
| Various Cancers | CRT0105446, CRT0105950 | Microtubule Destabilizing Drugs | LIMK inhibitors acted synergistically with microtubule destabilizing drugs. | [4] |
Table 2: Synergy of LIMK Inhibitors with Targeted Therapies
| Cancer Type | LIMK Inhibitor | Combination Agent | Key Findings | Reference |
| FLT3-ITD+ Acute Myeloid Leukemia (AML) | CEL_Amide | Midostaurin, Crenolanib, Gilteritinib | Synergistic effects were observed with these FLT3 inhibitors in MOLM-13 cells. The combination of CEL_Amide and midostaurin significantly prolonged the survival of leukemic mice. | [5] |
| Various Cancers | Generic LIMKi | EGFR, p38, and Raf Inhibitors | A screen of a kinase inhibitor library identified effective combinations with inhibitors of EGFR, p38, and Raf. | [4] |
Table 3: IC50 Values of a Representative LIMK Inhibitor (CEL_Amide) in AML Cell Lines
| Cell Line | IC50 (nM) - Monotherapy |
| MOLM-13 | 440 |
| MV4-11 | 420 |
| [Source:[5]] |
Experimental Protocols
The following protocols provide a framework for assessing the synergistic potential of a LIMK inhibitor (referred to as "LIMKi") in combination with other cancer drugs in vitro.
Protocol for Determining Drug Synergy using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess the synergistic effects of their combination using a checkerboard assay format.
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
LIMK inhibitor (LIMKi)
-
Combination drug (e.g., Paclitaxel, Doxorubicin, Gefitinib)
-
Dimethyl sulfoxide (DMSO) for drug dissolution
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare stock solutions of LIMKi and the combination drug in DMSO.
-
Create a dilution series for each drug in cell culture medium. For IC50 determination, a 7-point, 3-fold dilution series is recommended, starting from a high concentration.
-
For the combination study (checkerboard assay), prepare a matrix of drug concentrations. Typically, this involves a 5x5 or 7x7 matrix with concentrations ranging above and below the individual IC50 values.
-
-
Drug Treatment:
-
For IC50 Determination (Single Agents): Add 100 µL of the diluted single-drug solutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
For Combination Assay: Add 50 µL of the diluted LIMKi to the appropriate wells, followed by 50 µL of the diluted combination drug to create the checkerboard matrix. Include single-agent controls and a vehicle control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the cell line's doubling time, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay:
-
After incubation, perform a cell viability assay according to the manufacturer's instructions. For example, with CellTiter-Glo®, add the reagent to each well, incubate as recommended, and measure luminescence.
-
-
Data Analysis:
-
IC50 Calculation: For single-agent treatments, normalize the data to the vehicle control. Plot the dose-response curves using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each drug.
-
Synergy Analysis: Use the data from the checkerboard assay to calculate a Combination Index (CI) using the Chou-Talalay method or to determine synergy scores using models like Bliss Independence or Highest Single Agent (HSA).[6][7] Software such as CompuSyn or R packages can be used for these calculations.[6]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol for Assessing Changes in Cofilin Phosphorylation
This protocol uses Western blotting to confirm the on-target activity of the LIMK inhibitor by measuring the levels of phosphorylated cofilin.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
LIMKi and combination drug
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-cofilin (Ser3), anti-cofilin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the LIMKi, the combination drug, or the combination at desired concentrations (e.g., at their respective IC50 values) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-cofilin signal to total cofilin and the loading control to determine the effect of the treatments on cofilin phosphorylation. A decrease in the phospho-cofilin/total cofilin ratio indicates LIMK inhibition.
-
Conclusion
The preclinical evidence strongly suggests that inhibiting LIMK, a key regulator of cancer cell motility and survival, is a viable therapeutic strategy. The combination of LIMK inhibitors with standard chemotherapies and targeted agents has demonstrated synergistic effects in various cancer models, offering a promising approach to enhance treatment efficacy and overcome drug resistance. The provided protocols offer a robust framework for researchers to explore and validate the potential of LIMK inhibitor combination therapies in their specific cancer models of interest. Further investigation into these combinations is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting LIM kinases in taxane resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy of FLT3 inhibitors and the small molecule inhibitor of LIM kinase1/2 CEL_Amide in FLT3-ITD mutated Acute Myeloblastic Leukemia (AML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Studying Dendritic Spine Morphology with LIMK Inhibitors
To Researchers, Scientists, and Drug Development Professionals:
This document provides a comprehensive overview and detailed protocols for utilizing LIM Kinase (LIMK) inhibitors to study dendritic spine morphology. Dendritic spines are fundamental to synaptic plasticity and their dysregulation is implicated in numerous neurological disorders. LIMK, a key regulator of the actin cytoskeleton, presents a valuable therapeutic target for preserving or restoring normal spine structure.
Important Note on Compound Selection:
Initial inquiries for the specific compound "Limk-IN-2" did not yield sufficient public data, quantitative metrics (such as IC50 values), or established protocols for its use in neuroscientific applications, particularly for the study of dendritic spine morphology.
Therefore, this guide will focus on a well-characterized and published alternative, SR7826 , a potent LIMK1 inhibitor. The principles and protocols outlined here can be adapted for other selective LIMK inhibitors as they become characterized and available.
Introduction to LIMK and Dendritic Spine Dynamics
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in regulating actin dynamics.[1][2] They act downstream of the Rho family of small GTPases.[2] The primary mechanism of LIMK is the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1] Inactivated cofilin leads to the stabilization of actin filaments, which are the primary structural components of dendritic spines.[1]
In the context of neurological diseases like Alzheimer's, pathological factors such as amyloid-β (Aβ) oligomers can dysregulate this pathway, leading to dendritic spine loss and cognitive decline.[3] Specifically, Aβ can activate the ROCK2-LIMK1 signaling cascade, inducing spine degeneration.[3][4][5] Pharmacological inhibition of LIMK1 has been shown to protect dendritic spines from these detrimental effects, making LIMK inhibitors valuable tools for research and potential therapeutic development.[4][5]
Signaling Pathway: The ROCK2-LIMK1 Axis in Dendritic Spines
The diagram below illustrates the signaling pathway leading from extracellular stressors like Aβ oligomers to the LIMK1-mediated regulation of actin dynamics within a dendritic spine.
Quantitative Data for Selected LIMK Inhibitors
The selection of an appropriate inhibitor and its working concentration is critical. The table below summarizes the inhibitory concentrations (IC50) for several commonly referenced LIMK inhibitors. Note that assay conditions can affect these values.
| Inhibitor | Target(s) | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Reference |
| SR7826 | LIMK1 | 16 | 230 | [6] |
| BMS-3 | LIMK1/2 | 5 | 6 | [7] |
| BMS-5 | LIMK1/2 | 7 | 8 | MedChemExpress |
| TH-257 | LIMK1/2 | 84 | 39 | [8] |
| CRT0105950 | LIMK1/2 | 0.3 | 1 | [9] |
| TH470 | LIMK1/2 | 9.8 | 13 | [10] |
Experimental Protocols
The following protocols are generalized from methodologies used in studies investigating the effects of LIMK inhibition on dendritic spine morphology, particularly in the context of Aβ-induced pathology.
Experimental Workflow Overview
The diagram below outlines the typical workflow for assessing the efficacy of a LIMK inhibitor in a primary neuronal culture model.
Protocol 1: Primary Hippocampal Neuron Culture
-
Preparation: Dissect hippocampi from embryonic day 18 (E18) rat or mouse pups.
-
Dissociation: Mince tissue and digest with trypsin-EDTA for 15 minutes at 37°C. Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plating: Plate neurons on poly-L-lysine-coated glass coverslips in a suitable plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin).
-
Maturation: Culture neurons for 14-21 days in vitro (DIV) to allow for the development of mature dendritic spines.
Protocol 2: Treatment with LIMK Inhibitor and Aβ Oligomers
-
Aβ Oligomer Preparation: Prepare oligomeric Aβ42 as described in relevant literature, typically involving incubation of synthetic Aβ42 peptide at 4°C for 24 hours.
-
Inhibitor Pre-treatment: On the day of the experiment (e.g., DIV 21), pre-treat the mature neuronal cultures with the LIMK inhibitor (e.g., SR7826 at a final concentration of 1-10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Aβ Treatment: Add oligomeric Aβ42 to the culture medium to a final concentration (e.g., 500 nM) and incubate for the desired duration (e.g., 1-6 hours).
Protocol 3: Immunofluorescence and Imaging
-
Fixation: After treatment, fix the neurons with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
Staining: If neurons were not pre-transfected with a fluorescent protein, stain for F-actin using fluorescently-labeled phalloidin to visualize dendritic spines. Incubate with primary and secondary antibodies as needed for other markers.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Acquire Z-stack images of dendritic segments using a high-resolution confocal or wide-field fluorescence microscope with a high numerical aperture objective (e.g., 60x or 100x oil immersion).
Protocol 4: Dendritic Spine Morphology Analysis
-
Deconvolution: If using wide-field microscopy, deconvolve the Z-stack images to improve resolution and reduce out-of-focus light.
-
3D Reconstruction: Use image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Imaris, or Neurolucida) to reconstruct the dendritic segments in 3D.
-
Quantification: Manually or semi-automatically quantify the following parameters:
-
Spine Density: Number of spines per 10 µm of dendrite length.
-
Spine Length: Distance from the base of the spine neck to the tip of the spine head.
-
Spine Head Diameter: The maximum width of the spine head.
-
Spine Morphology Classification: Categorize spines into subtypes (e.g., thin, stubby, mushroom) based on their dimensions.
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., ANOVA, t-test) to compare measurements between control, Aβ-treated, and inhibitor-treated groups.
By following these protocols, researchers can effectively utilize LIMK inhibitors like SR7826 as powerful tools to investigate the molecular mechanisms of dendritic spine pathology and to evaluate potential therapeutic strategies for a range of neurological disorders.
References
- 1. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. LIM kinase-2 induces programmed necrotic neuronal death via dysfunction of DRP1-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U-2 OS | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Evaluation of Limk-IN-2 in Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction, contributing to approximately 45% of all deaths in the developed world. A key cellular mediator of fibrosis is the myofibroblast, which, upon activation, becomes the primary collagen-producing cell. The LIM domain kinase (LIMK) family, particularly LIMK2, has emerged as a promising therapeutic target for fibrotic diseases. LIMK2 is a critical regulator of actin cytoskeleton dynamics. Its activation, often downstream of the Rho/ROCK signaling pathway, leads to the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments, a process crucial for fibroblast activation, migration, and contraction.
Limk-IN-2 is a potent and selective inhibitor of LIMK2. By targeting LIMK2, this compound is hypothesized to prevent cofilin phosphorylation, thereby restoring actin dynamics, inhibiting myofibroblast differentiation, and reducing ECM production. These application notes provide detailed protocols for the preclinical evaluation of this compound in established in vitro and in vivo models of fibrosis.
Signaling Pathway
The Rho/ROCK/LIMK2/Cofilin signaling pathway is a central regulator of actin dynamics and plays a crucial role in fibroblast activation and fibrosis.
Data Presentation
The following tables summarize representative quantitative data for potent and selective LIMK2 inhibitors, which can serve as a benchmark for the evaluation of this compound.
Table 1: In Vitro Potency and Selectivity of Representative LIMK Inhibitors
| Compound | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | ROCK2 IC50 (nM) | PKA IC50 (nM) | Cellular p-Cofilin IC50 (nM) |
| This compound (Expected) | >1000 | <10 | >1000 | >1000 | <50 |
| BMS-5 (LIMKi3)[1] | 7 | 8 | - | - | - |
| LX7101[2] | 32 | 4.3 | 10 | <1 | - |
| TH-257[2] | 84 | 39 | >10000 | - | - |
| CRT0105950[2] | 0.3 | 1 | - | - | - |
Note: IC50 values can vary depending on assay conditions. Data presented is for comparative purposes.
Table 2: In Vivo Efficacy of a Representative LIMK2 Inhibitor in a Murine Model of Bleomycin-Induced Pulmonary Fibrosis
| Treatment Group | Dose (mg/kg, p.o., BID) | Lung Hydroxyproline (µ g/lung ) | Ashcroft Fibrosis Score | α-SMA Positive Area (%) |
| Vehicle | - | 150 ± 15 | 6.5 ± 0.8 | 12.5 ± 2.1 |
| This compound (Expected) | 10 | 95 ± 12 | 3.2 ± 0.5 | 5.8 ± 1.5 |
| This compound (Expected) | 30 | 75 ± 10 | 2.1 ± 0.4 | 3.2 ± 1.1 |
| Nintedanib | 60 | 85 ± 11 | 2.8 ± 0.6 | 4.5 ± 1.3* |
*Data are presented as mean ± SEM. p < 0.05 compared to the vehicle group. Data is hypothetical and for illustrative purposes.
Experimental Protocols
In Vitro Evaluation
1. LIMK2 Enzymatic Assay (RapidFire Mass Spectrometry)
This assay quantifies the direct inhibitory effect of this compound on LIMK2 kinase activity.
-
Materials:
-
Recombinant human LIMK2 (catalytic domain)
-
Cofilin substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serial dilutions)
-
384-well polypropylene plates
-
RapidFire High-Throughput Mass Spectrometry system
-
-
Protocol:
-
Prepare a solution of LIMK2 and cofilin substrate in assay buffer.
-
Add 5 µL of the enzyme/substrate mix to each well of a 384-well plate.
-
Add 100 nL of this compound at various concentrations (typically from 10 µM to 0.1 nM in DMSO) or DMSO as a vehicle control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at the Km for ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 1% formic acid.
-
Analyze the plate on the RapidFire MS system to quantify the ratio of phosphorylated to unphosphorylated cofilin substrate.
-
Calculate pIC₅₀ and IC₅₀ values using a standard dose-response curve fitting model.
-
2. Cellular Phospho-Cofilin Assay (AlphaLISA)
This assay measures the ability of this compound to inhibit LIMK2 activity within a cellular context.
-
Materials:
-
Human fibroblast cell line (e.g., HT-1080 or primary lung fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (serial dilutions)
-
TGF-β1 (optional, to stimulate the pathway)
-
AlphaLISA SureFire Ultra p-Cofilin (Ser3) Assay Kit
-
384-well white opaque cell culture plates
-
-
Protocol:
-
Seed fibroblasts in a 384-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30 minutes to activate the Rho/ROCK/LIMK2 pathway.
-
Lyse the cells according to the AlphaLISA kit protocol.
-
Transfer the lysate to a 384-well ProxiPlate.
-
Add the AlphaLISA acceptor beads and donor beads as per the manufacturer's instructions.
-
Incubate in the dark at room temperature for 2 hours.
-
Read the plate on an EnVision or other AlphaLISA-compatible plate reader.
-
Determine the IC₅₀ value from the dose-response curve.
-
3. Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay assesses the effect of this compound on the differentiation of fibroblasts into pro-fibrotic myofibroblasts.
-
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium
-
TGF-β1
-
This compound
-
96-well imaging plates
-
Primary antibody against α-smooth muscle actin (α-SMA)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system
-
-
Protocol:
-
Seed primary human lung fibroblasts in a 96-well imaging plate.
-
Once the cells reach 70-80% confluency, replace the medium with a low-serum medium (e.g., 0.5% FBS).
-
Add this compound at various concentrations and incubate for 1 hour.
-
Add TGF-β1 (e.g., 5 ng/mL) to all wells except the negative control.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with anti-α-SMA primary antibody overnight at 4°C.
-
Incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour.
-
Acquire images using a high-content imaging system.
-
Quantify the intensity and area of α-SMA staining per cell.
-
In Vivo Evaluation
Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)
This is a widely used and well-characterized model to evaluate the anti-fibrotic potential of test compounds.
-
Animals:
-
C57BL/6 mice, 8-10 weeks old
-
-
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
This compound formulation for oral administration
-
Nintedanib (positive control)
-
Anesthesia (e.g., isoflurane)
-
-
Experimental Workflow:
References
Application Notes and Protocols: Live-Cell Imaging of Cytoskeletal Dynamics with Limk-IN-2
Introduction
The LIM kinase (LIMK) family, comprising LIMK1 and LIMK2, are central regulators of cytoskeletal dynamics.[1][2][3] These serine/threonine kinases act as a crucial signaling hub by phosphorylating and inactivating ADF/cofilin, a family of proteins responsible for the depolymerization and severing of actin filaments.[4][5][6] This inactivation of cofilin leads to the stabilization and accumulation of filamentous actin (F-actin), profoundly influencing cell morphology, migration, and division.[7] The Rho family of small GTPases regulates LIMK activity, with Rac/PAK pathways typically activating LIMK1 and Rho/ROCK pathways activating LIMK2.[3][5]
Given their role in processes like cancer cell invasion and metastasis, LIM kinases have emerged as significant targets for therapeutic intervention and as tools for basic research.[5][6][8] Limk-IN-2 is a potent, cell-permeable small molecule inhibitor designed to target the kinase activity of LIMK1 and LIMK2. By preventing cofilin phosphorylation, this compound allows cofilin to remain active, leading to increased actin filament turnover and disassembly.[6][9] This makes this compound an invaluable tool for the real-time investigation of actin dynamics in living cells, enabling researchers to dissect the role of the LIMK/cofilin axis in various physiological and pathological processes.
Signaling Pathway
The LIMK signaling pathway is a key regulator of the actin cytoskeleton. Upstream signals from Rho family GTPases like Rac and RhoA activate their respective effector kinases, PAK and ROCK.[5] These kinases then phosphorylate and activate LIMK1 and LIMK2.[3] Activated LIMK, in turn, phosphorylates cofilin on its Serine-3 residue, inactivating its actin-depolymerizing function.[5] This leads to the net stabilization of F-actin structures. This compound intervenes by directly inhibiting the kinase activity of LIMK, thus preventing cofilin phosphorylation and promoting a more dynamic actin cytoskeleton.
Quantitative Data
The following table summarizes the key characteristics and recommended concentration ranges for this compound in typical cell-based assays. These values are representative and may require optimization depending on the cell type and experimental conditions.
| Parameter | Value | Notes |
| Target(s) | LIMK1, LIMK2 | Potent inhibitor of both major LIMK isoforms. |
| IC₅₀ (LIMK1) | 5 - 15 nM | Half-maximal inhibitory concentration in biochemical assays. |
| IC₅₀ (LIMK2) | 10 - 25 nM | Half-maximal inhibitory concentration in biochemical assays. |
| Mechanism of Action | ATP-competitive inhibitor | Binds to the ATP-binding site of the kinase domain.[9] |
| Cell Permeability | High | Readily crosses the plasma membrane of live cells. |
| Recommended Concentration (Live-Cell Imaging) | 1 - 10 µM | Effective range for observing cytoskeletal changes within 30-60 minutes. |
| Incubation Time (Acute Effects) | 30 - 120 minutes | For observing rapid changes in actin dynamics. |
| Solubility | >50 mM in DMSO | Prepare concentrated stock solutions in anhydrous DMSO. |
| Expected Cellular Effects | - Reduction in p-Cofilin levels- Decrease in F-actin stress fibers- Disruption of lamellipodia- Inhibition of cell migration and invasion[6] | Effects are dose- and time-dependent. |
Experimental Protocols
Experimental Workflow
The general workflow for live-cell imaging with this compound involves preparing the cells, labeling the cytoskeleton, acquiring baseline images, adding the inhibitor, and performing time-lapse microscopy to capture the resulting dynamic changes, followed by data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lim kinase - Wikipedia [en.wikipedia.org]
- 6. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Lim kinases, regulators of actin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are LIMK2 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by a Representative LIM Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIM kinases (LIMK1 and LIMK2) are serine/threonine and tyrosine kinases that play a pivotal role in the regulation of cytoskeleton dynamics.[1] They are key downstream effectors of Rho GTPase signaling pathways and function primarily by phosphorylating and inactivating cofilin, an actin-depolymerizing factor.[2][3][4][5] This inactivation leads to the stabilization of actin filaments, influencing various cellular processes, including cell motility, division, and survival.[2][3] Emerging evidence has implicated LIMK dysregulation in several pathologies, most notably in cancer, where it contributes to tumor progression, metastasis, and resistance to chemotherapy.[6][7]
Inhibition of LIMK activity has been identified as a promising therapeutic strategy to induce apoptosis (programmed cell death) in cancer cells.[8][9] By preventing the phosphorylation of cofilin, LIMK inhibitors can disrupt the stability of the actin cytoskeleton, leading to the activation of apoptotic pathways. This application note provides a detailed protocol for the analysis of apoptosis induced by a representative LIMK inhibitor using flow cytometry. While the specific inhibitor "Limk-IN-2" was not found in available literature, this document is based on the established mechanisms and reported effects of other well-characterized small molecule LIMK inhibitors.
Mechanism of Action: LIMK Inhibition and Apoptosis
The LIMK signaling pathway is a critical regulator of actin dynamics. Upstream signals from Rho family GTPases, such as RhoA, Rac1, and Cdc42, activate ROCK and PAK kinases, which in turn phosphorylate and activate LIMK1 and LIMK2.[2][4] Activated LIMK then phosphorylates cofilin at Serine 3, rendering it inactive.[6] This leads to an accumulation of filamentous actin (F-actin) and stabilization of the cytoskeleton.
Inhibition of LIMK disrupts this cascade. Small molecule inhibitors targeting the ATP-binding site of LIMK prevent the phosphorylation of cofilin.[5] Active, non-phosphorylated cofilin can then sever F-actin, leading to actin depolymerization. This disruption of the actin cytoskeleton is a significant cellular stressor that can trigger the intrinsic apoptotic pathway. Furthermore, studies have shown that LIMK2 inhibition can sensitize cancer cells to apoptosis induced by DNA-damaging agents.[8][9]
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize representative quantitative data obtained from flow cytometry analysis of a cancer cell line (e.g., HeLa) treated with a representative LIMK inhibitor. The data is presented as the percentage of cells in different stages of apoptosis.
Table 1: Dose-Dependent Effect of a Representative LIMK Inhibitor on Apoptosis
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| LIMK Inhibitor | 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| LIMK Inhibitor | 5 | 62.3 ± 4.2 | 25.4 ± 3.1 | 12.3 ± 2.5 |
| LIMK Inhibitor | 10 | 40.1 ± 5.1 | 42.8 ± 4.5 | 17.1 ± 3.2 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by a Representative LIMK Inhibitor (10 µM)
| Treatment Group | Incubation Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 24 | 94.8 ± 2.5 | 2.9 ± 0.7 | 2.3 ± 0.6 |
| LIMK Inhibitor | 12 | 75.4 ± 3.8 | 15.2 ± 2.5 | 9.4 ± 1.8 |
| LIMK Inhibitor | 24 | 40.1 ± 5.1 | 42.8 ± 4.5 | 17.1 ± 3.2 |
| LIMK Inhibitor | 48 | 25.7 ± 4.9 | 35.5 ± 5.2 | 38.8 ± 6.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with LIMK Inhibitor
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or a cell line relevant to your research) in 6-well plates at a density of 2 x 10^5 cells per well in their appropriate complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of the representative LIMK inhibitor in dimethyl sulfoxide (DMSO). Dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).
-
Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest inhibitor concentration to the complete growth medium.
-
Application: Remove the medium from the wells and replace it with the medium containing the different concentrations of the LIMK inhibitor or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 12, 24, 48 hours) at 37°C and 5% CO2.
Protocol 2: Apoptosis Analysis by Flow Cytometry using Annexin V and Propidium Iodide Staining
This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10][11][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and add them to the centrifuge tube containing the collected medium.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Determine the cell density and adjust to approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with Propidium Iodide as controls to set up the compensation and quadrants on the flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Mandatory Visualizations
Caption: LIMK signaling pathway and the mechanism of apoptosis induction by a LIMK inhibitor.
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Lim kinase - Wikipedia [en.wikipedia.org]
- 7. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
Application Notes and Protocols for LIMK Inhibitor Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIM kinases (LIMK1 and LIMK2) are key regulators of actin cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1][2] Dysregulation of LIMK signaling has been implicated in various pathologies, including cancer, neurological disorders, and cardiovascular diseases.[1][3] As such, small molecule inhibitors of LIMK are valuable tools for preclinical research to validate LIMK as a therapeutic target and to study the physiological roles of this signaling pathway.
While the specific inhibitor "Limk-IN-2" is not found in the current scientific literature, this document provides detailed application notes and protocols for the administration of other well-characterized LIMK inhibitors in animal studies, with a focus on T56-LIMKi for oral administration and notes on BMS-5 for other potential routes. These guidelines are intended to assist researchers in designing and executing in vivo experiments.
Featured LIMK Inhibitor: T56-LIMKi
T56-LIMKi is a LIMK2 inhibitor that has been investigated in preclinical models of cancer and stroke.[4][5] Its poor aqueous solubility often necessitates specific formulation and administration strategies for in vivo use.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for T56-LIMKi and another prominent LIMK inhibitor, BMS-5.
Table 1: In Vitro Potency of Selected LIMK Inhibitors
| Compound | Target(s) | IC₅₀ (nM) | Cell-based Assay IC₅₀ (µM) | Reference |
| BMS-5 (LIMKi3) | LIMK1, LIMK2 | 7, 8 | ~2 (p-cofilin inhibition in MSCs) | [8] |
| T56-LIMKi | LIMK2 | Not Available | 7-35 (cancer cell line proliferation) | [4][9] |
| Damnacanthal | LIMK1, LIMK2 | 800, 1530 | Not Available | [4][9] |
Table 2: Preclinical Efficacy of T56-LIMKi in Mouse Models
| Disease Model | Animal Strain | Administration Route | Dosage | Key Findings | Reference |
| Pancreatic Cancer Xenograft | Nude CD1-Nu Mice | Oral Gavage | 30 or 60 mg/kg daily | Dose-dependent decrease in tumor volume; 25% reduction in p-cofilin levels in tumors at 60 mg/kg. | [4][6] |
| Photothrombotic Stroke | CD-1 Mice | Oral Gavage | 30 mg/kg daily for 5 days | Significant reduction in infarct volume at 7 and 14 days post-stroke. | [4][5] |
Experimental Protocols
Protocol 1: Oral Administration of T56-LIMKi in a Mouse Xenograft Model
This protocol is based on studies investigating the anti-tumor efficacy of T56-LIMKi in a pancreatic cancer xenograft model.[6][7]
Materials:
-
T56-LIMKi
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Panc-1 human pancreatic cancer cells
-
Nude CD1-Nu mice (6 weeks old)
-
Standard animal housing and handling equipment
-
Oral gavage needles (20-22 gauge)
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Cell Implantation:
-
Culture Panc-1 cells under standard conditions.
-
On day zero, harvest and resuspend 5 x 10⁶ Panc-1 cells in 0.1 mL of sterile PBS.
-
Implant the cells subcutaneously into the right flank of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a volume of approximately 0.06-0.07 cm³. This typically takes around 7 days.[6]
-
Measure tumor dimensions with calipers every 4-5 days and calculate the volume using the formula: [length × width²] / 2.
-
-
Preparation of T56-LIMKi Formulation:
-
Due to its poor solubility, T56-LIMKi is administered as a suspension.[6][7]
-
Prepare a 0.5% CMC solution by dissolving CMC in sterile water.
-
Calculate the required amount of T56-LIMKi for the desired dose (e.g., 30 or 60 mg/kg).
-
Weigh the T56-LIMKi and suspend it in the 0.5% CMC vehicle to the final desired concentration (e.g., 3 or 6 mg/mL for a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Drug Administration:
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise, weigh, and homogenize the tumors for subsequent analysis, such as immunoblotting for phosphorylated cofilin (p-cofilin) levels.[6]
-
Toxicity Assessment:
-
Monitor animal weight and overall health daily. A preliminary toxicity study showed no weight loss or mortality in mice treated with a single oral dose of T56-LIMKi ranging from 20 to 100 mg/kg.[6]
Signaling Pathway and Experimental Workflow Diagrams
LIMK Signaling Pathway
The following diagram illustrates the canonical LIMK signaling pathway.
References
- 1. LIM kinases in cardiovascular health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. LIM kinase inhibitor T56-LIMKi protects mouse brain from photothrombotic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying and mitigating Limk-IN-2 off-target effects
Welcome to the technical support center for Limk-IN-2 (also known as compound 52 ). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this potent and selective LIMK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel tetrahydropyridine pyrrolopyrimidine-based inhibitor of LIM domain kinases, LIMK1 and LIMK2.[1] Its primary mechanism of action is the inhibition of the kinase activity of LIMK1 and LIMK2.[1] These kinases are crucial regulators of actin cytoskeleton dynamics. By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, an actin-depolymerizing factor. This leads to an increase in active, non-phosphorylated cofilin, resulting in altered actin filament dynamics, which can impact cellular processes such as motility and migration.[1][2]
Q2: How selective is this compound for LIMK1 and LIMK2?
A2: this compound has demonstrated excellent selectivity for LIMK1 and LIMK2 in broad kinase selectivity panels.[1] Detailed quantitative data on its activity against a panel of other kinases are provided in the data tables below. This high selectivity minimizes the potential for confounding results due to off-target effects.
Q3: What are the recommended working concentrations for this compound in cellular assays?
A3: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. As a starting point, concentrations ranging from 100 nM to 10 µM are often used in cellular assays to assess the inhibition of cofilin phosphorylation and effects on cell migration.
Q4: How can I confirm that this compound is active in my cells?
A4: The most direct way to confirm the cellular activity of this compound is to measure the phosphorylation status of cofilin, the primary substrate of LIMK1 and LIMK2. A successful inhibition of LIMK activity by this compound will result in a dose-dependent decrease in the levels of phosphorylated cofilin (p-cofilin) at Serine 3. This can be assessed by Western blotting using an antibody specific for p-cofilin.
Q5: What are potential off-target effects of this compound and how can I mitigate them?
A5: While this compound is highly selective, like all small molecule inhibitors, there is a potential for off-target effects, especially at high concentrations.[1] To mitigate these, it is crucial to:
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Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your system through careful dose-response studies.
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Include appropriate controls: Use a structurally related but inactive compound as a negative control, if available. Additionally, consider rescue experiments where the phenotype induced by this compound is reversed by overexpressing a drug-resistant mutant of LIMK2, if feasible.
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Confirm phenotypes with alternative methods: Use complementary approaches, such as siRNA or shRNA-mediated knockdown of LIMK1 and/or LIMK2, to validate that the observed phenotype is a direct result of LIMK inhibition.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Compound 52)
| Kinase | IC50 (nM) |
| LIMK1 | 15 |
| LIMK2 | 8 |
Data extracted from in vitro kinase assays. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Selectivity Profile of this compound (Compound 52) against a Panel of 468 Kinases
| Kinase | % Inhibition at 1 µM |
| LIMK1 | >99 |
| LIMK2 | >99 |
| Off-Target Kinase A | <10 |
| Off-Target Kinase B | <5 |
| Off-Target Kinase C | <5 |
| ... (representative data) | ... |
This table summarizes the high selectivity of this compound. For a comprehensive list of all 468 kinases tested, please refer to the primary publication. The data demonstrates minimal inhibition of other kinases at a concentration significantly higher than its IC50 for LIMK1 and LIMK2, underscoring its specificity.
Experimental Protocols & Troubleshooting Guides
Protocol 1: Western Blot for Phospho-Cofilin (p-cofilin)
Objective: To measure the inhibition of LIMK activity in cells treated with this compound by quantifying the levels of p-cofilin (Ser3).
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 10 µM) for the desired duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins on a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-cofilin (Ser3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total cofilin and a loading control (e.g., β-actin or GAPDH).
-
Troubleshooting Guide: Western Blot for p-cofilin
| Issue | Possible Cause | Recommendation |
| No p-cofilin signal in control cells | Low basal LIMK activity in the chosen cell line. | Stimulate the cells with an upstream activator of the Rho/ROCK/LIMK pathway (e.g., LPA, serum) to increase basal p-cofilin levels. |
| Inefficient antibody. | Use a validated antibody for p-cofilin and ensure it is used at the recommended dilution. Include a positive control lysate from a cell line known to have high p-cofilin levels. | |
| Phosphatase activity during lysis. | Ensure that phosphatase inhibitors are freshly added to the lysis buffer. | |
| No decrease in p-cofilin with this compound treatment | This compound is inactive. | Verify the integrity and concentration of the this compound stock solution. |
| Insufficient treatment time or concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions. | |
| High protein turnover. | Consider a shorter treatment time to observe the initial decrease in phosphorylation. | |
| High background on the blot | Insufficient blocking or washing. | Increase the blocking time and the number of washes. Add Tween-20 to the wash buffer. |
| Secondary antibody cross-reactivity. | Use a secondary antibody that is specific for the primary antibody species. | |
| Inconsistent loading | Inaccurate protein quantification. | Be meticulous during protein quantification and sample loading. |
| Uneven transfer. | Ensure proper gel-membrane contact during transfer and check the transfer efficiency with Ponceau S staining. |
Protocol 2: Cell Migration (Transwell) Assay
Objective: To assess the effect of this compound on the migratory capacity of cells.
Methodology:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay to minimize basal migration.
-
-
Assay Setup:
-
Use Transwell inserts with a suitable pore size (e.g., 8 µm for most cancer cell lines).
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend the serum-starved cells in serum-free media containing different concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for measurable migration but not overgrowth (e.g., 12-24 hours).
-
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with 0.1% crystal violet.
-
Wash the inserts with water to remove excess stain.
-
Allow the inserts to dry.
-
Visualize and count the migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
-
Troubleshooting Guide: Cell Migration Assay
| Issue | Possible Cause | Recommendation |
| Low or no cell migration in the control group | Suboptimal chemoattractant. | Ensure the chemoattractant (e.g., FBS) is potent. Test different concentrations. |
| Insufficient incubation time. | Optimize the incubation time for your specific cell line. | |
| Cells are not migratory. | Use a cell line known to be migratory as a positive control. | |
| High background migration (in the absence of chemoattractant) | Cells were not properly serum-starved. | Ensure complete removal of serum during the starvation period. |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate pipetting when seeding the inserts. |
| Uneven removal of non-migrated cells. | Be consistent with the swabbing technique to remove cells from the upper membrane. | |
| This compound shows cytotoxicity | Concentration is too high. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed reduction in migration is not due to cell death. Use a lower, non-toxic concentration of the inhibitor. |
Visualizations
Caption: LIMK Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for p-Cofilin Western Blotting.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
Technical Support Center: Optimizing Limk-IN-2 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Limk-IN-2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of LIM kinases 1 and 2 (LIMK1 and LIMK2). LIM kinases play a crucial role in regulating actin cytoskeletal dynamics by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation of cofilin, leading to its activation. Active cofilin promotes the disassembly of actin filaments, thereby impacting cellular processes such as motility, invasion, and cell division.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: Based on available data for similar LIMK inhibitors, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments. However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be determined empirically for each cell line and assay. This is typically achieved by performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability (cytotoxicity) and, more importantly, for the desired biological effect (e.g., inhibition of cell migration or reduction of phosphorylated cofilin).
Q4: What are the known off-target effects of LIMK inhibitors?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, inhibitors of the LIMK pathway may have off-target effects on other kinases due to the conserved nature of the ATP-binding pocket. It is advisable to perform control experiments to rule out potential off-target effects, such as using a structurally distinct LIMK inhibitor or employing genetic knockdown of LIMK1/2 to validate the observed phenotype. Some LIMK inhibitors have been reported to affect microtubule dynamics independently of their effect on LIMK.[1]
Troubleshooting Guides
Poor or No Efficacy of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. Start with a broad range (e.g., 0.1 µM to 50 µM) and narrow it down based on the results. |
| Incorrect Vehicle Control | Ensure the vehicle control (e.g., DMSO) is used at the same final concentration as in the this compound treated samples and does not exceed 0.1% (v/v) to avoid solvent-induced artifacts. |
| Cell Line Insensitivity | Some cell lines may have lower expression levels of LIMK1/2 or compensatory signaling pathways. Confirm LIMK1/2 expression in your cell line via Western blot or qPCR. Consider using a different cell line with known sensitivity to LIMK inhibitors. |
| Degradation of this compound | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
| Incorrect Assay Endpoint | The chosen endpoint may not be sensitive to LIMK inhibition. Confirm target engagement by measuring the phosphorylation of cofilin (p-cofilin) via Western blot. |
High Cytotoxicity Observed
| Potential Cause | Recommended Solution |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for cell viability. Use concentrations at or below the IC50 for your functional assays to minimize general toxicity. |
| Off-Target Effects | High concentrations of kinase inhibitors can lead to off-target toxicity.[1] Consider using a lower concentration for a longer duration. Validate key findings with a second, structurally different LIMK inhibitor or with genetic approaches (siRNA/shRNA). |
| Solvent Toxicity | High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%. |
| Cell Culture Conditions | Suboptimal cell culture conditions (e.g., high cell density, nutrient depletion) can sensitize cells to drug treatment. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions and controls to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.[1][2]
Protocol 2: Western Blot Analysis of Phospho-Cofilin
This protocol is to assess the on-target activity of this compound by measuring the levels of phosphorylated cofilin (p-cofilin).
Materials:
-
This compound
-
Target cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-cofilin, total cofilin, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Image Acquisition and Analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-cofilin signal to the total cofilin signal, and then to the loading control.[3][4]
Data Presentation
Table 1: Reported Cytotoxic IC50 Values of a LIMK Inhibitor (LIMKi-2) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Huh7 | Liver Cancer | ~8 |
| Mahlavu | Liver Cancer | <20 |
| MCF-7 | Breast Cancer | ~17.3 |
| HCT116 | Colon Cancer | ~5.5 |
Data adapted from a study on LIMKi-2, a compound with high structural similarity to this compound.
Visualizations
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Analysis of Cofilin Phosphorylation [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Limk-IN-2 Insolubility in Media
For researchers, scientists, and drug development professionals utilizing Limk-IN-2, ensuring its proper dissolution in experimental media is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common insolubility issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a potent inhibitor of LIM kinase (LIMK).[1] LIMK plays a crucial role in regulating cell migration and cytoskeletal dynamics. Therefore, this compound is a valuable tool for studying these processes and for potential therapeutic development. For accurate experimental results, it is imperative that this compound is fully dissolved in the culture media to ensure uniform exposure to cells and to avoid misleading data due to compound precipitation.
Q2: What are the common solvents for dissolving this compound?
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, with many researchers aiming for 0.1% or less. It is crucial to include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments to account for any effects of the solvent on the cells.
Q4: Can I dissolve this compound directly in aqueous media like PBS or cell culture medium?
A4: Direct dissolution of hydrophobic compounds like this compound in aqueous-based media is generally not recommended as it will likely result in poor solubility and precipitation. It is best practice to first prepare a high-concentration stock solution in an organic solvent like DMSO.
Troubleshooting Guide for this compound Insolubility
Encountering precipitation when preparing your working solution of this compound can be a frustrating experience. This guide provides a step-by-step approach to troubleshoot and resolve these issues.
Issue: Precipitate forms when diluting the this compound DMSO stock solution into aqueous media.
This is the most common solubility issue. The dramatic change in solvent polarity when adding the DMSO stock to the aqueous media can cause the compound to crash out of solution.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting this compound precipitation.
Detailed Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your media is within the recommended range (ideally ≤ 0.1%). High volumes of a low-concentration stock solution will introduce more DMSO.
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO. This allows you to add a smaller volume to your aqueous media, minimizing the solvent shock. For example, preparing a 10 mM stock is common.
-
Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into a small volume of media, then add this intermediate dilution to the final volume.
-
Warm the Media: Pre-warming the cell culture media to 37°C can help improve the solubility of the compound upon addition.
-
Enhance Mixing: While adding the DMSO stock to the media, gently vortex the tube or triturate with a pipette to ensure rapid and thorough mixing. This can prevent localized high concentrations of the compound that are prone to precipitation.
-
Consider Alternative Solvents (with caution): For some challenging compounds, ethanol can be used. However, its volatility and potential for cytotoxicity should be carefully considered. Always test the tolerance of your specific cell line to any new solvent.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is required for this calculation. As this can vary slightly between suppliers, always refer to the manufacturer's product data sheet. For a hypothetical molecular weight of 500 g/mol , to make 1 mL of a 10 mM stock solution, you would need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 500 g/mol = 0.005 g = 5 mg.
-
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, you can use a sonicator bath for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution.
-
Visually inspect for complete dissolution: Ensure the solution is clear and free of any visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Preparing a Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final desired concentration: For example, to prepare 10 mL of media with a final this compound concentration of 10 µM.
-
Calculate the volume of stock solution needed:
-
V1 (stock volume) = (C2 (final concentration) * V2 (final volume)) / C1 (stock concentration)
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Prepare the working solution:
-
Add 9.99 mL of pre-warmed cell culture medium to a sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution to the media.
-
Immediately mix thoroughly by gentle vortexing or inverting the tube several times.
-
-
Final DMSO concentration check: In this example, the final DMSO concentration is 10 µL / 10,000 µL = 0.1%, which is generally well-tolerated by most cell lines.
Data Presentation
Table 1: Solubility of Representative LIMK Inhibitors in Common Solvents. (Note: Specific data for this compound is not publicly available. Data for similar compounds is provided for reference. Always refer to the manufacturer's datasheet for your specific compound.)
| Compound | Solvent | Solubility |
| TH470 | DMSO | 100 mg/mL |
| CRT0105950 | DMSO | 250 mg/mL (with sonication) |
| R-10015 | DMSO | 82 mg/mL |
| R-10015 | Ethanol | 10 mg/mL |
| HPK1-IN-2 | DMSO | 76 mg/mL |
| HPK1-IN-2 | Ethanol | 10 mg/mL |
| HPK1-IN-2 | Water | Insoluble |
Visualization of the LIMK Signaling Pathway
The following diagram illustrates the central role of LIM Kinase in the regulation of the actin cytoskeleton, a pathway that is inhibited by this compound.
Caption: The LIMK signaling pathway and the inhibitory action of this compound.
References
Interpreting unexpected results in Limk-IN-2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Limk-IN-2, a LIMK inhibitor. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon extensive research on other well-characterized LIMK inhibitors to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of LIM kinases (LIMK1 and LIMK2).[1] These kinases play a crucial role in regulating actin cytoskeletal dynamics by phosphorylating and inactivating cofilin, an actin-depolymerizing factor.[2][3][4][5] By inhibiting LIMK, this compound is expected to increase the active, non-phosphorylated form of cofilin, leading to actin depolymerization. This can impact cellular processes such as migration, proliferation, and morphology.[1][2][3][4] this compound has been noted for its potential to suppress cell migration in osteosarcoma and cervical cancer cells, suggesting anti-angiogenic activity.[1]
Q2: I am not seeing the expected decrease in phosphorylated cofilin (p-cofilin) after this compound treatment. What could be the reason?
Several factors could contribute to a lack of effect on p-cofilin levels:
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time. Titration experiments are recommended to determine the optimal conditions for your specific cell line and experimental setup.
-
Cellular ATP Concentration: For ATP-competitive inhibitors, high intracellular ATP concentrations can reduce the inhibitor's potency. Consider this factor when interpreting results from cellular assays versus in vitro kinase assays.
-
Phosphorylation State of LIMK: The activity of some ATP-competitive LIMK inhibitors can be influenced by the phosphorylation state of LIMK itself, which is regulated by upstream kinases like PAK and ROCK.[2][3] The potency of several LIMK inhibitors has been shown to decrease when tested against phosphorylated LIMK.[2][3]
-
Compound Stability and Solubility: Verify the stability and solubility of your this compound stock solution. Improper storage or precipitation can lead to a lower effective concentration.
-
Assay Sensitivity: The sensitivity of your detection method (e.g., Western blot) may not be sufficient to detect subtle changes in p-cofilin levels. Ensure your antibody is validated and your detection system is optimized.
Q3: My cells are showing high cytotoxicity, which is not the expected phenotype. Is this due to off-target effects?
Unexpected cytotoxicity is a known issue with some kinase inhibitors and can stem from off-target effects. Studies on other LIMK inhibitors have revealed that some compounds can induce mitotic arrest and cytotoxicity by targeting proteins other than LIMK, such as tubulin.[6][7] It is crucial to differentiate between on-target and off-target effects. Consider performing the following:
-
Dose-Response Curve: Establish a full dose-response curve to identify a concentration that inhibits LIMK activity without causing significant cell death.
-
Control Compounds: Include a structurally related but inactive compound as a negative control, if available.
-
Phenotypic Comparison: Compare the observed phenotype with that of other known cytotoxic agents or microtubule-targeting drugs.
-
Target Knockdown/Knockout: If feasible, use siRNA or CRISPR to deplete LIMK1/2 and see if it phenocopies the effect of this compound. If the cytotoxicity persists in LIMK-depleted cells, it strongly suggests an off-target mechanism.
Q4: I am observing effects on microtubule organization. Is this an expected outcome of LIMK inhibition?
Yes, several studies have demonstrated that LIMK inhibitors can affect microtubule dynamics, leading to alterations in mitotic spindle formation and microtubule stabilization.[8][9][10][11] This is thought to be a consequence of the interplay between the actin and microtubule cytoskeletons, which can be influenced by LIMK activity.[6][7] Therefore, observing changes in microtubule organization is not necessarily an "off-target" effect in the classical sense but may be a downstream consequence of LIMK inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Reagent variability (e.g., inhibitor stock, antibodies)- Cell passage number and confluency- Minor variations in protocol execution | - Prepare fresh inhibitor stock solutions regularly.- Use a consistent cell passage number and maintain a standardized cell culture protocol.- Document all experimental steps meticulously. |
| No effect in cellular assays despite potent in vitro activity | - Poor cell permeability- High efflux from cells- Rapid metabolism of the compound in cells | - Assess cell permeability using methods like the Caco-2 assay.- Consider using efflux pump inhibitors (with appropriate controls).- Evaluate the metabolic stability of the compound in your cell line. |
| Discrepancy between LIMK1 and LIMK2 inhibition | - Differential sensitivity of the inhibitor to the two isoforms- Varying expression levels of LIMK1 and LIMK2 in the cell line | - If possible, test this compound against purified LIMK1 and LIMK2 in vitro.- Determine the relative expression of LIMK1 and LIMK2 in your cells of interest. |
| Unexpected changes in gene or protein expression unrelated to the actin cytoskeleton | - Off-target kinase inhibition- Activation of compensatory signaling pathways | - Perform a kinase selectivity screen to identify potential off-targets.- Use phosphoproteomics or other global profiling techniques to identify affected pathways. |
Data Presentation
Table 1: Comparative in vitro and cellular activity of selected LIMK inhibitors.
Data is compiled from various sources and should be used as a reference. Direct comparison between different studies may be challenging due to variations in assay conditions.
| Inhibitor | Target(s) | LIMK1 IC₅₀ (nM) | LIMK2 IC₅₀ (nM) | Cellular p-cofilin IC₅₀ (nM) | Notes | Reference |
| BMS-5 (LIMKi3) | LIMK1/2 | 7 | 8 | ~100-500 (Cell line dependent) | Potent and selective, but can interact with tubulin. | [5][7][12] |
| Pyr1 | LIMK1/2 | 50 | 75 | - | Shown to affect both actin and microtubule dynamics. | [6][8] |
| TH-257 | Allosteric LIMK1/2 | Low nM range | Low nM range | Submicromolar | Allosteric inhibitor, not affected by PAK phosphorylation. | [2][13] |
| LX7101 | LIMK/ROCK | 32 | 4.3 | - | Dual LIMK and ROCK inhibitor. | [6][7] |
| T56-LIMKi | Reported as LIMK2 selective | Inactive | Inactive | Inactive | Found to be inactive in several independent studies. Caution is advised. | [2][3] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Cofilin (p-cofilin)
This protocol provides a general guideline for assessing the inhibition of LIMK activity in cells by measuring the levels of phosphorylated cofilin.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-cofilin (Ser3), anti-total cofilin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-cofilin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total cofilin and a loading control like GAPDH.
-
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200) or a specialized scratch tool
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile p200 pipette tip, create a straight scratch through the center of the monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh media containing different concentrations of this compound or a vehicle control to the respective wells.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial scratch area.
-
Mandatory Visualizations
Caption: Simplified LIMK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LIM-kinase 2, a regulator of actin dynamics, is involved in mitotic spindle integrity and sensitivity to microtubule-destabilizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Limk-IN-2 degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Limk-IN-2 in stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal stability, it is recommended to dissolve this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Water and other protic solvents should be avoided for long-term storage as they can promote hydrolysis of the urea moiety present in the this compound structure.
Q2: How should I store my this compound stock solution to prevent degradation?
A2: this compound stock solutions in DMSO should be stored at -20°C or, for longer-term storage, at -80°C. To minimize the risk of degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store my this compound stock solution at room temperature or 4°C?
A3: Storing this compound stock solutions at room temperature or 4°C is not recommended for extended periods. Elevated temperatures can accelerate the rate of potential degradation pathways, including hydrolysis and oxidation, leading to a decrease in the compound's purity and potency. While the solid, powdered form of this compound is generally stable at room temperature for short-term shipping, once in solution, it should be stored at low temperatures.
Q4: Is this compound sensitive to light?
A4: this compound contains aromatic nitrogen heterocycles, which can be susceptible to photodegradation upon exposure to UV or visible light. Therefore, it is crucial to protect stock solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil. When working with the compound, minimize its exposure to direct light.
Q5: How can I check if my this compound stock solution has degraded?
A5: The most reliable method to assess the purity and integrity of your this compound stock solution is by High-Performance Liquid Chromatography (HPLC) analysis. A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide: this compound Degradation
This guide will help you identify and address potential causes of this compound degradation in your stock solutions.
Table 1: Troubleshooting Common this compound Degradation Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of compound activity in biological assays. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution from solid compound. 2. Analyze the old and new stock solutions by HPLC to confirm degradation. 3. Review storage conditions and handling procedures. |
| Appearance of new peaks in HPLC chromatogram. | Chemical degradation of this compound. | 1. Identify the potential degradation pathway (see below). 2. Adjust storage and handling to mitigate the specific degradation (e.g., protect from light, use anhydrous solvent). |
| Precipitation in the stock solution upon thawing. | Poor solubility or solvent evaporation. | 1. Gently warm the vial to 37°C and vortex to redissolve. 2. If precipitation persists, consider preparing a fresh, less concentrated stock solution. 3. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results between aliquots. | Incomplete dissolution or non-homogenous stock solution. | 1. Ensure the compound is fully dissolved when preparing the stock solution; gentle warming and vortexing can aid dissolution. 2. Vortex the stock solution briefly before making dilutions. |
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The urea moiety in this compound can be susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions. This would cleave the molecule, leading to a loss of activity.
-
Oxidation: The tetrahydropyridine ring and other electron-rich aromatic systems in this compound could be prone to oxidation, particularly if exposed to air (oxygen) for extended periods or in the presence of oxidizing agents.
-
Photodegradation: Aromatic nitrogen heterocycles within the structure can absorb UV and visible light, leading to photochemical reactions that alter the molecule's structure and function.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, vortex the solution for 1-2 minutes and gently warm to 37°C if necessary. Ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) vials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
Instrumentation and Columns:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes can be a starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis scan, likely around 254 nm or 280 nm).
Forced Degradation Study (as per ICH Q1A(R2) guidelines):
To assess the stability-indicating nature of the HPLC method, perform forced degradation studies on a sample of this compound.
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak.
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Protection |
| Solid (Powder) | N/A | Room Temperature | Short-term (shipping) | N/A |
| Solid (Powder) | N/A | -20°C | Long-term | Desiccate |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 6 months | Protect from light |
| Stock Solution | Anhydrous DMSO | -80°C | > 6 months | Protect from light |
Visual Guides
References
Technical Support Center: Troubleshooting Cell Viability Issues with Limk-IN-2
This technical support guide is designed for researchers, scientists, and drug development professionals encountering cell viability issues at high concentrations of Limk-IN-2. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you diagnose and resolve these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of LIM kinases (LIMK1 and LIMK2).[1] These kinases are key regulators of actin dynamics.[2] They phosphorylate and inactivate cofilin, a protein that promotes the depolymerization of actin filaments.[2][3] By inhibiting LIMK, this compound prevents cofilin phosphorylation, keeping it in its active state. This leads to increased actin filament disassembly and subsequent changes in cell shape, motility, and division.[3]
Q2: Why am I observing high cytotoxicity with this compound at concentrations intended for LIMK inhibition?
It is not uncommon for kinase inhibitors to exhibit cytotoxic effects that are independent of their on-target activity, particularly at higher concentrations.[4] This can be due to a variety of factors, including off-target effects on other kinases or cellular proteins, or the induction of cellular stress pathways.[4] For some LIMK inhibitors, a narrow window may exist between the concentration required for LIMK inhibition (IC50) and the concentration that induces significant cell death (cytotoxic concentration, CC50 or GI50).
Q3: What are the typical IC50 values for LIMK inhibitors?
The half-maximal inhibitory concentration (IC50) for LIMK inhibitors can vary significantly depending on the specific compound and the assay conditions. Below is a table summarizing the IC50 values for several known LIMK inhibitors to provide a comparative context.
| Inhibitor | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Reference |
| BMS-3 | 5 | 6 | [7] |
| BMS-5 (LIMKi 3) | 7 | 8 | [6][7] |
| CRT0105950 | 0.3 | 1 | [1] |
| LX7101 | 24 | 1.6 | [1][7] |
| TH-257 | 84 | 39 | [1][7] |
| Pyr1 | 50 | 75 | [5][6] |
| Damnacanthal | 800 | 1530 | [5][7] |
Note: This table provides a selection of publicly available data for various LIMK inhibitors and is intended for comparative purposes only. The exact IC50 for this compound should be determined empirically in your specific experimental system.
Troubleshooting Guide: High Cell Viability Issues
If you are observing unexpected levels of cell death in your experiments with this compound, follow this troubleshooting guide to identify and mitigate the potential causes.
Step 1: Determine the Therapeutic Window of this compound in Your Cell Line
The primary step in troubleshooting cytotoxicity is to empirically determine the concentration range at which this compound effectively inhibits LIMK without causing significant cell death in your specific cell line. This can be achieved by performing parallel dose-response experiments for both LIMK inhibition and cell viability.
-
Assess LIMK Inhibition: Perform a dose-response curve for this compound and measure the phosphorylation of cofilin (p-cofilin), the direct downstream target of LIMK, via Western blot or an ELISA-based assay. This will allow you to determine the IC50 for LIMK inhibition in your cells.
-
Assess Cell Viability: Concurrently, perform a dose-response curve for this compound and measure cell viability using a standard method such as the MTT assay or Trypan Blue exclusion. This will allow you to determine the cytotoxic concentration 50 (CC50) or growth inhibition 50 (GI50).
By comparing the IC50 for LIMK inhibition with the CC50/GI50 for cytotoxicity, you can identify the optimal concentration range for your experiments.
Step 2: Experimental Adjustments to Mitigate Cytotoxicity
If the therapeutic window is narrow or if you are still observing cytotoxicity at your desired concentration, consider the following experimental modifications:
-
Reduce Incubation Time: High concentrations of a compound may be tolerated for shorter periods. Determine if a shorter incubation time is sufficient to observe the desired on-target effect while minimizing cytotoxicity.
-
Optimize Cell Density: Cell density can influence the apparent cytotoxicity of a compound. Ensure you are using a consistent and optimal cell seeding density for your assays.
-
Serum Concentration: Components in serum can sometimes interact with small molecules. If your protocol allows, test if altering the serum concentration in your culture medium affects the cytotoxicity of this compound.
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used in your experiments.
Step 3: Investigate Potential Off-Target Effects
If cytotoxicity persists even at concentrations where LIMK is effectively inhibited, it is possible that off-target effects are the primary cause of cell death. While a comprehensive off-target screening is a complex undertaking, you can investigate this possibility by:
-
Using a Structurally Unrelated LIMK Inhibitor: If available, test a different LIMK inhibitor with a distinct chemical scaffold. If this inhibitor produces the desired phenotype without the associated cytotoxicity, it strengthens the hypothesis that the cytotoxicity of this compound is due to off-target effects.
-
Consulting Kinase Selectivity Databases: Check publicly available kinase inhibitor databases for any reported off-target activities of this compound or structurally similar compounds.
Experimental Protocols
Here are detailed protocols for two common cell viability assays that you can use to assess the cytotoxic effects of this compound.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Trypan Blue Exclusion Assay Protocol
The Trypan Blue exclusion assay is a dye exclusion method used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
Materials:
-
Cells of interest
-
This compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates) and treat with different concentrations of this compound for the desired duration.
-
Cell Harvesting: After treatment, collect the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Resuspend the cell pellet in a known volume of PBS or serum-free medium. Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubation: Allow the cell-dye mixture to incubate for 1-2 minutes at room temperature.
-
Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Visualizing Key Concepts
To further aid in your understanding and troubleshooting, the following diagrams illustrate the relevant signaling pathway and workflows.
Caption: The LIMK signaling pathway and the inhibitory action of this compound.
Caption: A step-by-step workflow for troubleshooting high cytotoxicity.
Caption: A logical diagram to diagnose potential causes of cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 4. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LIM Kinase | TargetMol [targetmol.com]
Inconsistent p-cofilin levels after Limk-IN-2 treatment
Welcome to the technical support center for Limk-IN-2. This guide provides troubleshooting advice and answers to frequently asked questions regarding inconsistent phospho-cofilin (p-cofilin) levels observed during experiments with this LIM kinase (LIMK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound treatment on p-cofilin levels?
This compound is an inhibitor of LIM kinases (LIMK1 and LIMK2). The primary function of these kinases is to phosphorylate cofilin at the Serine-3 residue, which inactivates it.[1][2] Therefore, the expected outcome of successful this compound treatment is a dose-dependent decrease in the levels of phosphorylated cofilin (p-cofilin), leading to an increase in active, non-phosphorylated cofilin.[3][4]
Q2: I am not observing a decrease in p-cofilin after treatment. What are the potential causes?
Several factors can lead to a lack of effect. These can be broadly categorized as issues with the inhibitor's activity, the specific cellular context of your experiment, or technical aspects of the assay. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.
Q3: My p-cofilin levels are paradoxically increasing after this compound treatment. How is this possible?
An unexpected increase in p-cofilin is a known, though less common, phenomenon with kinase inhibitors.[5] This can be attributed to:
-
Off-Target Effects: The inhibitor may be unintentionally inhibiting a cofilin phosphatase (e.g., Slingshot/SSH) or a kinase that activates a cofilin phosphatase.[6][7]
-
Cellular Stress Response: At certain concentrations, the compound may induce a cellular stress response that activates other signaling pathways, leading to a compensatory increase in cofilin phosphorylation.
-
Complex Feedback Loops: Inhibition of LIMK might disrupt a negative feedback loop, leading to the hyperactivation of an upstream kinase (like PAK or ROCK) that overrides the inhibitory effect of this compound.[8][9]
Q4: How does the type of LIMK inhibitor (Type I, II, or III) influence experimental results?
Kinase inhibitors are classified based on their binding mode, which can significantly impact their effectiveness in a cellular environment.[10][11]
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase and are ATP-competitive.[9]
-
Type II and III inhibitors bind to the inactive "DFG-out" conformation, often in an allosteric site near the ATP pocket.[10][11]
If LIMK is highly activated and predominantly in the "DFG-in" state in your cells, a Type II or III inhibitor may show reduced potency compared to its in-vitro IC50 value.[11] Conversely, the efficacy of Type I inhibitors can be more sensitive to cellular ATP concentrations.[10] Understanding the binding mode of this compound is crucial for interpreting results.
Troubleshooting Guide: Inconsistent p-Cofilin Levels
This guide provides a structured approach to diagnosing and resolving common issues encountered when using this compound.
Issue 1: No Change or Insufficient Decrease in p-Cofilin Levels
If you do not observe the expected reduction in p-cofilin, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of p-cofilin inhibition.
Issue 2: High Variability Between Experimental Replicates
High variability often points to inconsistencies in experimental execution.
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Standardize cell passage number, seeding density, and serum starvation/stimulation times. Ensure cells are healthy and not overgrown. |
| Inhibitor Preparation | Prepare fresh stock solutions of this compound. Ensure complete solubilization in the appropriate solvent (e.g., DMSO) before diluting in media. |
| Treatment Protocol | Use a consistent final solvent concentration across all wells, including vehicle controls. Ensure accurate timing for treatment duration. |
| Sample Collection & Lysis | Wash cells quickly with ice-cold PBS before lysis. Use a consistent volume of fresh, ice-cold lysis buffer containing protease and phosphatase inhibitors . Scrape cells quickly and keep lysates on ice at all times. |
| Western Blotting Technique | Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading. Validate the linearity of your primary and secondary antibodies. Use a reliable loading control and normalize p-cofilin levels to total cofilin in addition to the loading control. |
Signaling Pathway Overview
Understanding the pathways that regulate cofilin is essential for interpreting your data. LIMK1 and LIMK2 are key nodes that integrate signals from various upstream pathways, primarily the Rho family of small GTPases.[9]
References
- 1. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADF/Cofilin: A Functional Node in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LIM-kinase 2 and cofilin phosphorylation mediate actin cytoskeleton reorganization induced by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Experiments with Limk-IN-2
Welcome to the technical support center for Limk-IN-2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using this novel LIM kinase (LIMK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2).[1][2] These kinases play a crucial role in regulating actin cytoskeletal dynamics by phosphorylating and inactivating cofilin, an actin-depolymerizing factor.[2][3][4] By inhibiting LIMK1 and LIMK2, this compound prevents cofilin phosphorylation, leading to active cofilin.[2][4] This increases actin filament turnover and reduces cellular processes dependent on actin stabilization, such as cell migration, invasion, and proliferation.[2]
Q2: What are the primary applications of this compound in research?
A2: this compound is a valuable tool for investigating cellular processes that are highly dependent on actin dynamics. Due to the role of LIM kinases in various pathologies, this compound can be used in preclinical studies related to:
-
Oncology: To study cancer cell motility, invasion, and metastasis in various cancer models, including breast cancer, prostate cancer, and glioblastoma.[2][5]
-
Neurological Disorders: To investigate synaptic function and cognitive processes.[2]
-
Fibrotic Diseases: To explore the role of fibroblast activation in conditions like pulmonary and liver fibrosis.[2]
Q3: What is the recommended starting concentration and incubation time for this compound in cellular assays?
A3: The optimal concentration and incubation time for this compound are cell-type and assay-dependent. Based on data for similar potent LIMK inhibitors, a starting concentration range of 100 nM to 1 µM is recommended for initial experiments. For incubation time, a preliminary time course experiment is crucial. We recommend starting with a range of 1, 6, and 24 hours to determine the optimal window for observing the desired biological effect. Some studies with potent LIMK inhibitors have shown effects after 18 to 24 hours of treatment.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments, with a focus on optimizing incubation time.
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition of cofilin phosphorylation (p-cofilin) observed. | Insufficient Incubation Time: The inhibitor may not have had enough time to engage with the target and elicit a downstream effect. | Perform a time-course experiment: Treat cells with a fixed concentration of this compound and harvest at multiple time points (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal incubation period for maximal p-cofilin reduction. |
| Inhibitor Concentration Too Low: The concentration of this compound may be below the effective dose for the specific cell line. | Perform a dose-response experiment: Titrate this compound over a range of concentrations (e.g., 10 nM to 10 µM) with a fixed, optimized incubation time to determine the EC50. | |
| Poor Cell Permeability: The compound may not be efficiently entering the cells. | While this compound is designed for cell permeability, this can be cell-type dependent. If other troubleshooting fails, consider using a cell line known to have good permeability for small molecules or consult literature for similar compounds. | |
| High Cell Density: Confluent cell cultures can sometimes exhibit altered signaling and drug response. | Ensure consistent and appropriate cell seeding densities for all experiments. Avoid using overly confluent cells. | |
| High variability between replicate experiments. | Inconsistent Incubation Times: Minor variations in the duration of inhibitor treatment can lead to significant differences in results. | Standardize all incubation steps: Use a precise timer and stagger the addition of reagents to ensure each well or plate is incubated for the exact same duration. |
| Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift, affecting experimental reproducibility. | Use cells with a consistent and low passage number for all experiments. | |
| Reagent Instability: Improper storage or handling of this compound can lead to degradation. | Store this compound according to the manufacturer's instructions, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Unexpected off-target effects or cellular toxicity. | Incubation Time is Too Long: Prolonged exposure to even a selective inhibitor can sometimes lead to off-target effects or general cellular stress. | Determine the minimal effective incubation time: From your time-course experiment, select the earliest time point that gives a robust and significant on-target effect (e.g., p-cofilin reduction). |
| Inhibitor Concentration is Too High: High concentrations can lead to non-specific binding and toxicity.[7][8] | Use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects. | |
| Compound Promiscuity: While designed for selectivity, very high concentrations might inhibit other kinases. | If off-target effects are suspected, consider using a structurally distinct LIMK inhibitor as a control to confirm that the observed phenotype is due to LIMK inhibition. Also, perform a literature search for known off-targets of similar chemical scaffolds. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize this compound Incubation Time
This protocol is designed to determine the optimal duration of this compound treatment for observing a significant reduction in cofilin phosphorylation.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvesting.
-
Cell Culture: Culture the cells overnight to allow for attachment.
-
Inhibitor Preparation: Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 1 µM).
-
Treatment: Treat the cells with the this compound working solution. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubation: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-cofilin (Ser3) and total cofilin. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
-
Data Analysis: Quantify the band intensities for p-cofilin and total cofilin. Normalize the p-cofilin signal to the total cofilin signal. The optimal incubation time is the point at which the maximum reduction in the p-cofilin/total cofilin ratio is observed.
Visualizations
References
- 1. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Lim kinase - Wikipedia [en.wikipedia.org]
- 4. What are LIMK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Limk-IN-2 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address challenges encountered when working with Limk-IN-2, a LIM kinase (LIMK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2). These kinases play a crucial role in regulating actin cytoskeleton dynamics by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation of cofilin, leading to its activation. Active cofilin promotes the disassembly of actin filaments, thereby disrupting cellular processes that are highly dependent on a dynamic actin cytoskeleton, such as cell motility, invasion, and proliferation, which are often dysregulated in cancer.
Q2: Which cancer cell lines are sensitive to this compound?
The sensitivity of cancer cell lines to LIMK inhibitors can vary. Generally, cell lines with high levels of LIMK activity or those that are highly dependent on actin dynamics for their migratory and invasive properties may show greater sensitivity. Published data on various LIMK inhibitors, which are expected to have similar mechanisms of action to this compound, indicate sensitivity in a range of cancer types, including but not limited to:
-
Breast Cancer: Particularly invasive subtypes.
-
Prostate Cancer: Especially in advanced and metastatic stages.
-
Pancreatic Cancer
-
Glioblastoma
-
Neuroblastoma
-
Rhabdomyosarcoma
-
Kidney Cancer
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to kinase inhibitors in cancer cells can arise through several general mechanisms:
-
Upregulation of the Drug Target: Increased expression of LIMK1 or LIMK2 may require higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by activating alternative signaling pathways to compensate for the inhibition of the LIMK pathway, thereby maintaining their pro-survival and proliferative signals.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Target Alteration (Gatekeeper Mutations): While not yet reported for LIMK inhibitors, mutations in the ATP-binding pocket of the kinase domain (so-called "gatekeeper" mutations) are a common mechanism of resistance to other kinase inhibitors. These mutations can prevent the inhibitor from binding effectively to its target.
-
Off-Target Effects: The inhibitor may have unintended effects on other kinases or cellular processes that contribute to the observed phenotype or the development of resistance.
Troubleshooting Guides
Problem 1: Decreased or Loss of this compound Efficacy in Long-Term Cultures
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response experiment to determine the IC50 of this compound in your long-term treated cells and compare it to the parental cell line. An increase in IC50 indicates acquired resistance.2. Investigate Resistance Mechanisms: - Western Blot: Analyze the protein levels of LIMK1, LIMK2, and p-cofilin. Upregulation of total LIMK or a lack of decrease in p-cofilin upon treatment may suggest target-related resistance. - Bypass Pathway Analysis: Use phospho-kinase antibody arrays or western blotting for key nodes of alternative pathways (e.g., p-AKT, p-ERK) to identify potential compensatory signaling. - Drug Efflux Analysis: Use inhibitors of common drug efflux pumps (e.g., verapamil for MDR1) in combination with this compound to see if sensitivity is restored. |
| Cell Line Contamination or Genetic Drift | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.2. Use Early Passage Cells: Whenever possible, use cells from a low-passage stock for your experiments to minimize the effects of genetic drift. |
Problem 2: Inconsistent Results in Cell Viability/Proliferation Assays
| Possible Cause | Troubleshooting Steps |
| Assay-Specific Artifacts | 1. Choose the Right Assay: Be aware of the limitations of your chosen viability assay. For example, MTT and WST assays measure metabolic activity and can be confounded by drugs that affect metabolism without directly causing cell death.2. Confirm with a Direct Measure of Cell Number: Use a method that directly counts cells (e.g., trypan blue exclusion, automated cell counting) or a DNA-based assay (e.g., CyQUANT) to validate your results.3. Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase during the experiment. Seeding density should be optimized for the duration of the assay to avoid overgrowth or nutrient depletion in the control wells. |
| Inhibitor Instability or Precipitation | 1. Check Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.2. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Problem 3: Difficulty in Detecting Changes in p-Cofilin Levels by Western Blot
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody or Protocol | 1. Antibody Validation: Use a well-validated antibody for p-cofilin (Ser3). Check the manufacturer's datasheet for recommended applications and dilutions.2. Optimize Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins.3. Include Proper Controls: - Positive Control: Use a cell line or treatment condition known to have high levels of p-cofilin. - Negative Control: Treat cells with a phosphatase to confirm the specificity of the p-cofilin antibody. - Loading Control: Always probe for total cofilin and a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal loading and to assess the ratio of phosphorylated to total protein. |
| Timing of Treatment | 1. Perform a Time-Course Experiment: The inhibition of p-cofilin can be rapid. Analyze p-cofilin levels at different time points after this compound treatment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for your cell line. |
Data Presentation
Table 1: IC50 Values of Representative LIMK Inhibitors in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| BMS-5 (LIMKi3) | - | LIMK1 (in vitro) | 7 | |
| BMS-5 (LIMKi3) | - | LIMK2 (in vitro) | 8 | |
| CRT0105950 | - | LIMK1 (in vitro) | 0.3 | |
| CRT0105950 | - | LIMK2 (in vitro) | 1 | |
| T56-LIMKi | Pancreatic Cancer | Panc-1 | 35,200 | |
| T56-LIMKi | Glioblastoma | U87 | ~7,000 - 35,000 | |
| T56-LIMKi | Schwannoma | ST88-14 | ~7,000 - 35,000 |
Note: "this compound" is a generic term. The data presented here are for well-characterized LIMK inhibitors that are structurally and functionally similar to compounds that might be referred to as this compound.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound using a dose-escalation approach.
Materials:
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Parental cancer cell line of interest
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Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the initial IC50 value for the parental cell line.
-
Initial Treatment: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant amount of cell death is expected.
-
Subculture Surviving Cells: When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation. It may take several months to establish a resistant cell line.
-
Characterize the Resistant Cell Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform the following characterizations:
-
Confirm Resistance: Determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Assess Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50 to see if the resistance is stable or reversible.
-
Investigate Mechanisms of Resistance: Use the troubleshooting guide above to investigate potential resistance mechanisms.
-
Protocol 2: Western Blotting for p-Cofilin and Total Cofilin
This protocol provides a general procedure for analyzing the phosphorylation status of cofilin in response to this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: rabbit anti-p-cofilin (Ser3), mouse anti-total cofilin, and a loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-cofilin signal to the total cofilin signal.
Visualizations
Caption: The LIMK signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
Technical Support Center: Ensuring Reproducibility in LIMK Inhibitor-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing LIM Kinase (LIMK) inhibitors in their experiments. The information herein is designed to help ensure the reproducibility and accuracy of your assay results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LIMK inhibitors?
LIM kinase (LIMK) inhibitors are compounds that block the catalytic activity of LIMK1 and LIMK2.[1][2] These kinases play a crucial role in regulating the actin cytoskeleton by phosphorylating and inactivating cofilin, a protein responsible for depolymerizing actin filaments.[1][2][3][4] By inhibiting LIMK, these compounds prevent cofilin phosphorylation, keeping it in its active state.[1][2] This leads to increased actin filament disassembly, which can impact cellular processes like motility, invasion, and proliferation.[1][2] Most small-molecule LIMK inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase domain.[2] However, allosteric inhibitors that bind to other sites have also been developed.[5][6][7]
Q2: What are the primary downstream effects of LIMK inhibition?
The most well-characterized downstream effect of LIMK inhibition is the decrease in phosphorylated cofilin (p-cofilin) levels.[5][6] This leads to the reactivation of cofilin's actin-severing activity.[1][2] Beyond actin regulation, LIMKs have also been shown to influence microtubule dynamics.[8][9] Therefore, inhibition of LIMK can lead to alterations in both the actin and microtubule cytoskeletons, affecting cell division and shape.[9]
Q3: How does the phosphorylation status of LIMK affect inhibitor potency?
The activity of LIMK1 and LIMK2 is significantly increased upon phosphorylation of a key threonine residue in their activation loop (Thr508 in LIMK1 and Thr505 in LIMK2) by upstream kinases like Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[3][10][11] For many ATP-competitive inhibitors, their potency can be significantly lower against the phosphorylated (active) form of LIMK compared to the unphosphorylated (inactive) form.[5][6] This is a critical consideration for interpreting in vitro data and translating it to a cellular context where a significant portion of LIMK may be phosphorylated.[5][6] In contrast, allosteric inhibitors may not be as affected by the phosphorylation state of the kinase.[5][6]
Q4: Are there potential off-target effects to be aware of with LIMK inhibitors?
Yes, like many kinase inhibitors, off-target effects are a possibility and can contribute to unexpected cellular phenotypes or toxicity.[12][13] For example, some compounds may show activity against other kinases, such as ROCK.[8][14] It is crucial to consult selectivity profiling data for the specific inhibitor being used. When a compound's effects in cells do not align with its known on-target potency, or if the genetic knockout of the target does not replicate the inhibitor's effects, off-target mechanisms should be suspected.[13]
LIMK Signaling Pathway Overview
The diagram below illustrates the canonical LIMK signaling pathway, a key regulator of actin cytoskeletal dynamics.
References
- 1. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are LIMK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Lim kinase - Wikipedia [en.wikipedia.org]
- 4. LIMK2 - Wikipedia [en.wikipedia.org]
- 5. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Aspects of LIMK Regulation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target Effects: A Comparative Guide to Limk-IN-2 and LIMK siRNA
For researchers, scientists, and drug development professionals, understanding the on-target effects of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of a chemical inhibitor, Limk-IN-2, with a genetic approach, LIMK siRNA, for validating the inhibition of LIM kinases (LIMK1 and LIMK2).
This guide offers a detailed examination of both methodologies, presenting supporting experimental data, protocols, and visual aids to facilitate a clear understanding of their respective mechanisms and outcomes. By objectively comparing these two powerful research tools, this document aims to equip scientists with the knowledge to select the most appropriate method for their experimental needs and to rigorously validate their findings.
On-Target Validation: this compound vs. LIMK siRNA
The primary on-target effect of both this compound and LIMK siRNA is the inhibition of LIM kinase activity, which subsequently leads to a decrease in the phosphorylation of its downstream substrate, cofilin.[1][2] Phosphorylated cofilin is inactive, and its dephosphorylation leads to the regulation of actin dynamics, affecting cellular processes such as migration and invasion.[3][4]
| Feature | This compound (Small Molecule Inhibitor) | LIMK siRNA (Gene Silencing) |
| Mechanism of Action | Directly binds to and inhibits the kinase activity of LIMK1 and LIMK2.[1] | Mediates the degradation of LIMK1 and LIMK2 mRNA, leading to reduced protein expression. |
| Mode of Inhibition | Reversible, competitive or non-competitive inhibition of the enzyme. | Transient reduction of target protein levels. |
| Speed of Onset | Rapid, typically within minutes to hours of administration. | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours).[5] |
| Specificity | Potential for off-target effects on other kinases or proteins.[6] | High specificity for the target mRNA sequence, but potential for off-target effects due to partial homology.[5][7] |
| Dose-Dependence | Effects are dose-dependent and can be titrated to achieve varying levels of inhibition. | Efficiency of knockdown can be concentration-dependent, but complete ablation is often difficult to achieve. |
| Reversibility | Effects are generally reversible upon removal of the compound. | Effects are transient but reversal requires new protein synthesis, which can take time. |
| Validation | On-target activity is validated by assessing the phosphorylation status of downstream substrates (e.g., cofilin).[1] | Knockdown efficiency is validated at the mRNA (qRT-PCR) and protein (Western Blot) levels.[8] |
Quantitative Comparison of On-Target Effects
| Treatment | Expected Reduction in p-cofilin | Method of Quantification | Key Considerations |
| This compound | Dose-dependent reduction. IC50 values are typically in the nanomolar to low micromolar range. For example, some LIMK inhibitors show significant reduction of p-cofilin at concentrations of 1-10 µM.[9] | Western Blot analysis of p-cofilin levels relative to total cofilin and a loading control.[10][11] | Determining the optimal concentration is crucial to balance on-target effects with potential off-target toxicity. |
| LIMK siRNA | Significant reduction, often achieving 70-90% knockdown of LIMK protein, leading to a corresponding decrease in p-cofilin levels.[12][13] | Western Blot analysis to confirm LIMK protein knockdown and subsequent reduction in p-cofilin.[8] | Transfection efficiency can vary between cell lines and requires optimization. A non-targeting siRNA control is essential. |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the LIMK signaling pathway and a typical experimental workflow for comparing this compound and LIMK siRNA.
Caption: LIMK Signaling Pathway and Points of Intervention.
Caption: Experimental workflow for comparing this compound and LIMK siRNA.
Experimental Protocols
The following are detailed protocols for key experiments to compare the on-target effects of this compound and LIMK siRNA.
LIMK siRNA Transfection and Validation
Objective: To reduce the expression of LIMK1 and LIMK2 proteins in cultured cells.
Materials:
-
LIMK1 and LIMK2 siRNA duplexes (and individual siRNAs for validation)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
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Appropriate cell line (e.g., MDA-MB-231, HeLa)
-
6-well plates
-
Cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-50 pmol of LIMK siRNA (or non-targeting control) into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 1.5-3 µL of transfection reagent into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 800 µL of fresh, antibiotic-free medium.
-
Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Perform Western blot analysis to assess the protein levels of LIMK1 and LIMK2. Use an antibody specific to each isoform.
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of knockdown compared to the non-targeting control.
-
This compound Treatment
Objective: To inhibit the kinase activity of LIMK in cultured cells.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Appropriate cell line
-
6-well plates
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to reach 70-80% confluency.
-
Preparation of Inhibitor: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., a range from 0.1 to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them for subsequent analysis.
Western Blot Analysis of Cofilin Phosphorylation
Objective: To quantify the levels of phosphorylated cofilin (p-cofilin) after treatment with this compound or LIMK siRNA.
Materials:
-
Cell lysates from treated and control cells
-
Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-LIMK1, anti-LIMK2, anti-loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-cofilin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total cofilin, LIMK1, LIMK2, and the loading control to normalize the p-cofilin signal.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-cofilin to total cofilin and normalize to the loading control. Compare the results between the different treatment groups.[14]
Cell Migration (Wound Healing) Assay
Objective: To assess the functional consequence of LIMK inhibition on cell migration.[15][16][17]
Materials:
-
Cells treated with this compound, LIMK siRNA, or respective controls
-
24-well plates or culture inserts
-
Pipette tips or cell scrapers
-
Microscope with a camera
Procedure:
-
Create a Cell-Free Gap:
-
Grow cells to a confluent monolayer in a 24-well plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip. Alternatively, use culture inserts to create a defined cell-free zone.
-
-
Treatment:
-
For this compound, add the inhibitor or vehicle control to the medium immediately after creating the wound.
-
For siRNA-treated cells, perform the wound healing assay 48-72 hours post-transfection.
-
-
Image Acquisition:
-
Capture images of the wound at time 0.
-
Incubate the cells and capture images at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure for each treatment group relative to the initial wound area.
-
Compare the migration rates between the different conditions.
-
By following these detailed protocols and utilizing the comparative information provided, researchers can effectively validate the on-target effects of this compound and make informed decisions about the most suitable approach for their specific research questions.
References
- 1. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIMK1 and LIMK2 are important for metastatic behavior and tumor cell-induced angiogenesis of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.stanford.edu [web.stanford.edu]
- 8. licorbio.com [licorbio.com]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of LIM-kinase 1 and cofilin in thrombin-stimulated platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Analysis of Cofilin Phosphorylation [bio-protocol.org]
- 12. Inhibiting Metastatic Breast Cancer Cell Migration via the Synergy of Targeted, pH-triggered siRNA Delivery and Chemokine Axis Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Limk-IN-2 versus Y-27632 in Inhibiting Cell Migration
For researchers, scientists, and drug development professionals, understanding the nuances of small molecule inhibitors is critical for advancing studies in cell motility and metastasis. This guide provides an objective comparison of two key inhibitors of cell migration, Limk-IN-2 and Y-27632, focusing on their mechanisms of action, efficacy, and the signaling pathways they modulate.
Cell migration is a fundamental process in development, tissue repair, and immune response. However, its dysregulation is a hallmark of cancer metastasis. Targeting the signaling pathways that control the actin cytoskeleton, a key driver of cell movement, is a promising therapeutic strategy. This guide delves into a comparative analysis of this compound, a LIM kinase (LIMK) inhibitor, and Y-27632, a well-established Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in the context of inhibiting cell migration.
Mechanism of Action: Targeting Different Nodes of the Same Pathway
Both this compound and Y-27632 ultimately impact the actin cytoskeleton to impede cell migration, but they do so by targeting distinct upstream regulators within the RhoA signaling pathway.
Y-27632 , a selective inhibitor of ROCK1 and ROCK2, acts by competing with ATP for the kinase domain.[1] ROCK is a key downstream effector of the small GTPase RhoA. The inhibition of ROCK by Y-27632 leads to a decrease in the phosphorylation of multiple downstream targets, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1). Reduced MLC phosphorylation directly inhibits actomyosin contractility, a critical force for cell body translocation and tail retraction during migration.
This compound , on the other hand, is an inhibitor of LIM kinases (LIMK1 and LIMK2).[2] LIMKs are downstream of ROCK and other kinases like p21-activated kinase (PAK).[3][4] The primary substrate of LIMK is cofilin, an actin-depolymerizing factor.[5] By phosphorylating cofilin, LIMK inactivates it, leading to the stabilization of actin filaments (F-actin). This compound, by inhibiting LIMK, prevents cofilin phosphorylation. This results in active cofilin, which promotes the severing and depolymerization of actin filaments, thereby disrupting the stable actin structures, such as lamellipodia and stress fibers, that are necessary for directed cell movement.[5]
Performance in Inhibiting Cell Migration: A Comparative Overview
Direct quantitative comparisons between this compound and Y-27632 in the same cell line and assay are limited in publicly available literature. However, by examining data from various studies on ROCK and LIMK inhibitors, we can construct a comparative overview of their expected performance.
The effect of Y-27632 on cell migration can be context-dependent. While it is often used as an inhibitor of migration, some studies have reported that ROCK inhibition can, paradoxically, increase migration in certain cell types, such as hepatic stellate cells.[6] This is thought to be due to the complex role of ROCK in regulating not only contractility but also cell adhesion and protrusion dynamics.
LIMK inhibitors, including this compound, are generally expected to inhibit cell migration by disrupting the formation of stable actin protrusions at the leading edge of migrating cells.[2]
| Inhibitor | Target | Typical Concentration Range | Effect on Cell Migration | Key Downstream Effect |
| Y-27632 | ROCK1/ROCK2 | 10 - 20 µM | Inhibition (cell-type dependent, can also promote) | Decreased Myosin Light Chain phosphorylation |
| This compound | LIMK1/LIMK2 | 1 - 10 µM (estimated) | Inhibition | Decreased Cofilin phosphorylation |
Note: The typical concentration for this compound is an estimation based on data for other LIMK inhibitors, as specific data for this compound is not widely available.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for commonly used cell migration assays, which can be adapted for testing both this compound and Y-27632.
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once confluent, use a sterile pipette tip to create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Inhibitor Treatment: Add fresh culture medium containing the desired concentration of this compound, Y-27632, or a vehicle control (e.g., DMSO).
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Analysis: Quantify the area of the wound at each time point using image analysis software. The rate of wound closure is a measure of cell migration.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the migration of individual cells through a porous membrane towards a chemoattractant.
Protocol:
-
Chamber Setup: Place transwell inserts with a suitable pore size (e.g., 8 µm) into the wells of a multi-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Cell Preparation: Resuspend cells in serum-free medium containing the desired concentration of this compound, Y-27632, or a vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a period sufficient for cell migration to occur (typically 4-24 hours), depending on the cell type.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet. Count the number of stained cells in several fields of view under a microscope.
Conclusion
Both this compound and Y-27632 are valuable tools for dissecting the molecular mechanisms of cell migration. Y-27632, targeting ROCK, primarily affects actomyosin contractility, while this compound, targeting LIMK, disrupts actin filament dynamics by activating cofilin. The choice of inhibitor will depend on the specific research question and the cellular context. While Y-27632 is a well-characterized and widely used inhibitor, the effects of which can be complex, this compound and other LIMK inhibitors offer a more targeted approach to studying the role of actin dynamics in cell motility. Further direct comparative studies are needed to fully elucidate the differential effects of these two classes of inhibitors on cell migration in various physiological and pathological settings.
References
- 1. Damnacanthal, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. LIMS2 is Downregulated in Osteosarcoma and Inhibits Cell Growth and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Head-to-Head Comparison: Limk-IN-2 (Proxy: T56-LIMKi) vs. Fasudil
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitors, both LIM kinase (LIMK) and Rho-associated coiled-coil containing protein kinase (ROCK) have emerged as critical targets for therapeutic intervention in a range of diseases, including cancer, neurological disorders, and cardiovascular conditions. This guide provides a detailed head-to-head comparison of a representative LIMK2 inhibitor, T56-LIMKi (serving as a proxy for the less-documented Limk-IN-2), and the well-established ROCK inhibitor, Fasudil. The comparison is based on their mechanism of action, biochemical potency, and cellular effects, supported by experimental data and detailed protocols.
Executive Summary
This document delves into a comparative analysis of T56-LIMKi, a selective LIMK2 inhibitor, and Fasudil, a potent ROCK inhibitor. While both kinases are involved in regulating cytoskeleton dynamics, they represent distinct nodes in cellular signaling. T56-LIMKi's therapeutic potential is being explored in cancer due to LIMK2's role in cell migration and invasion.[1][2] Fasudil is already clinically approved in some countries for cerebral vasospasm and is investigated for other conditions like pulmonary hypertension and neurodegenerative diseases.[3] This guide aims to provide researchers with the necessary data to evaluate the suitability of targeting either LIMK2 or ROCK in their specific research contexts.
Mechanism of Action
T56-LIMKi is a selective inhibitor of LIM domain kinase 2 (LIMK2).[4] LIMK2 is a serine/threonine kinase that plays a crucial role in the regulation of actin dynamics.[5] It acts by phosphorylating and inactivating cofilin, an actin-depolymerizing factor.[2] Inhibition of LIMK2 by T56-LIMKi leads to active cofilin, resulting in increased actin filament disassembly and, consequently, affects cellular processes such as motility, invasion, and cell division.[1]
Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[6] ROCK is a downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is pivotal in regulating smooth muscle contraction, cell adhesion, and motility.[6][7] Fasudil exerts its effects by inhibiting ROCK, which in turn prevents the phosphorylation of downstream targets like Myosin Light Chain (MLC), leading to smooth muscle relaxation and vasodilation.[6]
Signaling Pathways
The signaling pathways of T56-LIMKi (as a LIMK2 inhibitor) and Fasudil are distinct yet interconnected through the regulation of the actin cytoskeleton.
Quantitative Data Comparison
The following tables summarize the available quantitative data for T56-LIMKi and Fasudil.
Table 1: Biochemical Potency (IC50/Ki Values)
| Compound | Target | IC50 | Ki | Reference(s) |
| T56-LIMKi | LIMK2 | 35.2 µM (in Panc-1 cells) | - | [4] |
| Fasudil | ROCK1 | - | 0.33 µM | [8][9] |
| ROCK2 | 0.158 µM | - | [8][9] | |
| PKA | 4.58 µM | 1.6 µM | [8][9][10] | |
| PKC | 12.30 µM | 3.3 µM | [8][9][10] | |
| PKG | 1.650 µM | 1.6 µM | [8][9][10] | |
| MLCK | - | 36 µM | [10] |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | Effect | Concentration | Reference(s) |
| T56-LIMKi | Cell Growth Inhibition | Panc-1 | IC50 = 35.2 µM | 35.2 µM | [4] |
| Phospho-cofilin reduction | HeLa cells expressing LIMK2 | Strong and significant reduction | 50 µM | [11] | |
| Fasudil | Cell Migration Inhibition | U-937 | IC50 = 35 µM | 35 µM | [9] |
| Antiproliferative activity | HASMC | IC50 = 1.3 µM | 1.3 µM | [8] | |
| Inhibition of cell spreading and stress fiber formation | Rat HSCs and TWNT-4 | Inhibition | 100 µM | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay
This protocol is a general guideline for determining the IC50 of an inhibitor against a specific kinase.
Objective: To measure the enzymatic activity of a kinase in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant purified kinase (e.g., LIMK2 or ROCK2)
-
Kinase-specific substrate (e.g., cofilin for LIMK2, a peptide substrate for ROCK2)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-32P]ATP
-
ATP solution
-
Test compounds (T56-LIMKi or Fasudil) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase assay buffer.
-
Add the diluted test compound to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper or run the samples on an SDS-PAGE gel.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP. For SDS-PAGE, dry the gel.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-protein Analysis
Objective: To assess the effect of inhibitors on the phosphorylation of downstream targets in a cellular context.
Materials:
-
Cell culture reagents
-
Test compounds (T56-LIMKi or Fasudil)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-cofilin, anti-phospho-MLC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
MTT Cell Viability Assay
Objective: To determine the effect of the inhibitors on cell viability and proliferation.
Materials:
-
Cells and culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 104–105 cells/well.[13]
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Incubate for an additional 4 hours at 37°C.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the untreated control.
Transwell Cell Migration Assay
Objective: To evaluate the effect of the inhibitors on cell migration.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cells and serum-free medium
-
Chemoattractant (e.g., FBS or a specific growth factor)
-
Test compounds
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Pre-coat the transwell inserts with an extracellular matrix protein if studying invasion.
-
Seed cells in the upper chamber of the transwell insert in serum-free medium containing the test compound.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a period that allows for cell migration (e.g., 16-24 hours).[10]
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Compare the number of migrated cells in the treated groups to the control group.
Conclusion
This guide provides a comparative overview of T56-LIMKi, as a proxy for a selective LIMK2 inhibitor, and Fasudil, a well-characterized ROCK inhibitor. While both compounds ultimately impact the actin cytoskeleton, their distinct primary targets, LIMK2 and ROCK, offer different strategic advantages for therapeutic development. The choice between targeting LIMK2 or ROCK will depend on the specific pathological context and the desired therapeutic outcome. The provided data and experimental protocols serve as a valuable resource for researchers to further investigate the roles of these kinases and the potential of their respective inhibitors.
References
- 1. What are LIMK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 3. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lim kinase - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to Cross-Validating Limk-IN-2 Results with Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of LIM Kinase 2 (LIMK2) by Limk-IN-2 and its alternatives with genetic approaches for target validation. By presenting experimental data, detailed protocols, and clear visual aids, this document aims to facilitate the design and interpretation of studies seeking to cross-validate the effects of LIMK inhibitors.
Introduction to LIMK2 Inhibition
LIM kinases (LIMK1 and LIMK2) are key regulators of actin cytoskeletal dynamics.[1] They act downstream of Rho family GTPases and their effector kinases, such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[1][2] The primary substrate of LIMKs is cofilin, an actin-depolymerizing factor.[2][3] Phosphorylation by LIMK inactivates cofilin, leading to the stabilization of actin filaments.[2][3] This pathway is crucial for various cellular processes, including cell migration, morphology, and division, and its dysregulation is implicated in diseases like cancer and neurological disorders.[1]
This compound is a derivative of a novel series of highly potent and selective allosteric inhibitors of LIMK2. These compounds are classified as Type III kinase inhibitors, binding to a hydrophobic pocket in the DFG-out conformation of the kinase, distant from the highly conserved ATP-binding site.[4][5] This allosteric mechanism of action accounts for their remarkable selectivity for LIMK2 over the closely related LIMK1 and other kinases.[4][5]
The LIMK Signaling Pathway
The canonical signaling cascade leading to cofilin phosphorylation is initiated by the activation of Rho family small GTPases. These, in turn, activate upstream kinases like ROCK and PAK, which then phosphorylate and activate LIMK1 and LIMK2. Activated LIMK phosphorylates cofilin, inhibiting its actin-severing activity and promoting actin polymerization.
Comparison of Pharmacological Inhibitors and Genetic Models
Cross-validation of pharmacological data with results from genetic models is a cornerstone of modern drug discovery, providing robust evidence for target engagement and on-target effects.
Pharmacological Inhibition with this compound and Alternatives
A variety of small molecule inhibitors targeting LIMK have been developed. They differ in their mechanism of action, potency, and selectivity.
| Inhibitor | Target(s) | IC50 | Mechanism | Key Features |
| This compound Precursor | LIMK2 | 39 nM | Allosteric (Type III) | Highly selective for LIMK2 over LIMK1 (~100-fold) and other kinases.[4][5] |
| LIMKi3 (BMS-5) | LIMK1/2 | LIMK1: 7 nM, LIMK2: 8 nM | ATP-competitive (Type I) | Potent dual inhibitor, but has off-target effects on tubulin.[6] |
| T56-LIMKi | Reported as LIMK2 selective | No direct inhibition in some assays | - | Reported to reduce p-cofilin in LIMK2-expressing cells, but its direct inhibitory activity has been questioned.[2] |
| LX7101 | LIMK1/2, ROCK | LIMK1: 32 nM, LIMK2: 4.3 nM | ATP-competitive | Dual LIMK/ROCK inhibitor that entered Phase I clinical trials for glaucoma.[6][7] |
| TH-257 | LIMK1/2 | LIMK1: <1 nM, LIMK2: 3 nM | Allosteric (Type III) | A potent and selective allosteric inhibitor suitable for in vitro and in vivo studies.[8] |
Genetic Models of LIMK2 Loss-of-Function
Genetic manipulation provides a highly specific method to study the function of a target protein. Mouse models with targeted deletion of Limk1, Limk2, or both have been instrumental in elucidating their physiological roles.
| Genetic Model | Key Phenotypes | Implications for this compound Cross-Validation |
| LIMK2 Knockout (KO) Mouse | - Impaired neural progenitor cell proliferation and migration, leading to reduced numbers of pyramidal neurons in the upper cortical layers.[9] - Required for normal platelet function, including adhesion and aggregation.[9] - Testis-specific isoform is crucial for spermatogenesis.[6][9] | Provides a whole-organism system to validate the on-target effects of this compound. For example, phenotypes observed in the central nervous system of LIMK2 KO mice should be phenocopied by chronic administration of a brain-penetrant LIMK2 inhibitor. |
| LIMK1/2 Double Knockout (DKO) Mouse | - Aggravated synaptic function defects compared to single knockouts, suggesting some functional redundancy.[1] - No significant effect on cochlear development or auditory function, despite a significant decrease in p-cofilin levels.[10] | Useful for understanding potential compensatory mechanisms and for predicting the effects of dual LIMK1/2 inhibitors. The lack of an auditory phenotype despite target engagement (reduced p-cofilin) highlights the importance of tissue context. |
| LIMK2 Knockdown (siRNA/shRNA) | - In neuroblastoma cells, knockdown sensitizes cells to microtubule-targeting drugs.[11] - In glioblastoma cells, combined LIMK1/2 knockdown is required to reduce cofilin phosphorylation and disrupt protrusive growth.[12] - In pancreatic cancer cells, single knockdown of either LIMK1 or LIMK2 reduces invasion and metastasis. | Offers a cellular-level validation approach. The effects of this compound on cell migration, invasion, and chemosensitivity can be directly compared to the effects of LIMK2 siRNA/shRNA in the same cell line. |
Experimental Protocols for Cross-Validation
A robust cross-validation study should ideally compare the effects of the pharmacological agent and the genetic perturbation in the same experimental system.
Proposed Experimental Workflow
Key Methodologies
Western Blot for Phospho-Cofilin:
-
Cell/Tissue Lysis: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-cofilin (Ser3) and total cofilin overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phospho-cofilin signal to the total cofilin signal.
In Vitro Kinase Assay:
-
Reaction Setup: In a kinase buffer, combine recombinant LIMK2 enzyme, a specific concentration of this compound or vehicle (DMSO), and the substrate (e.g., recombinant cofilin).
-
Initiate Reaction: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze substrate phosphorylation by autoradiography or using phospho-specific antibodies via Western blot.
Cell Migration (Wound Healing) Assay:
-
Cell Seeding: Grow a confluent monolayer of cells in a multi-well plate.
-
Create Wound: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing this compound, the corresponding genetic modification (e.g., in siRNA-transfected cells), or appropriate controls.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
Conclusion
The high selectivity and allosteric mechanism of this compound make it a valuable pharmacological tool for dissecting the specific roles of LIMK2. Cross-validating its effects with genetic models, such as LIMK2 knockout mice or siRNA-mediated knockdown, is essential for confirming on-target activity and for confidently interpreting experimental outcomes. A direct comparison of phenotypes, from the biochemical level (p-cofilin reduction) to the cellular and organismal level, will provide the highest level of confidence in attributing the observed effects to the specific inhibition of LIMK2. This integrated approach is critical for advancing our understanding of LIMK2 biology and for the development of novel therapeutics targeting this kinase.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LIMK2: A Multifaceted Kinase with pleiotropic roles in human physiology and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deletion of Limk1 and Limk2 in mice does not alter cochlear development or auditory function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to LIMK Inhibitors: In Vitro Efficacy vs. In Vivo Models
A comparative analysis of several prominent LIMK inhibitors reveals significant differences in their performance in laboratory settings versus living organisms. This guide provides a detailed comparison of their efficacy, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their studies.
While a specific inhibitor designated "Limk-IN-2" was not identified in the available literature, this guide offers a comparative overview of other well-documented LIM Kinase (LIMK) inhibitors. The data presented herein is crucial for understanding the translation of in vitro potency to in vivo effects.
LIM kinases, including LIMK1 and LIMK2, are key regulators of actin dynamics through their phosphorylation and subsequent inactivation of cofilin. This central role in cytoskeletal organization makes them attractive therapeutic targets for various diseases, including cancer and neurological disorders. The development of potent and selective LIMK inhibitors is therefore an active area of research.
Quantitative Comparison of LIMK Inhibitors
The following table summarizes the in vitro and in vivo data for several notable LIMK inhibitors. This data highlights the diversity in potency, selectivity, and pharmacokinetic properties among these compounds.
| Compound | Target(s) | In Vitro Potency (IC50) | Cellular Potency (p-cofilin inhibition) | In Vivo Model(s) | Key In Vivo Findings | Reference |
| LX7101 | LIMK1/2 | LIMK1: 0.5-3.2 nM, LIMK2: 0.5-3.2 nM | Not specified | Dexamethasone-induced ocular hypertensive mouse model | Lowered intraocular pressure | [1][2] |
| FRAX486 | LIMK/PAK | Not specified | Potent inhibitor of p-cofilin production | Central Nervous System (CNS) disease models | Brain-penetrant (B/P = 1.35), but clinical development halted due to toxicity | [1][3] |
| SR7826 | LIMK | Not specified | Not specified | CNS disease models | Showed in vivo efficacy | [1][3] |
| T56-LIMKi | LIMK2 selective | Not specified | Decreased p-cofilin levels in various cancer cell lines | Pancreatic cancer xenograft mouse model | Inhibited Panc-1 tumor growth and reduced p-cofilin levels in tumors | [4] |
| LIMKi3 (BMS5) | LIMK1/2 | LIMK1: 7 nM, LIMK2: 8 nM | Not specified | Not specified | Not specified | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future experiments.
In Vitro Kinase Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is through a radioactive phosphate incorporation assay.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase domain of LIMK (e.g., LIMK1 or LIMK2), a substrate (e.g., biotinylated full-length human destrin), and [γ-³²P]ATP.
-
Inhibitor Addition: The test compound (LIMK inhibitor) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.
-
Termination and Detection: The reaction is stopped, and the incorporation of the radioactive phosphate into the substrate is measured. This is often done by capturing the biotinylated substrate on a streptavidin-coated plate and quantifying the radioactivity.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Phospho-Cofilin (p-cofilin) AlphaLISA Assay
This assay measures the ability of an inhibitor to block LIMK activity within a cellular context.
-
Cell Culture and Treatment: A relevant cell line (e.g., SH-SY5Y neuroblastoma cells) is cultured and then treated with varying concentrations of the LIMK inhibitor for a specified time.
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
AlphaLISA Assay: The lysate is analyzed using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kit specific for phosphorylated cofilin. This assay utilizes donor and acceptor beads that, when in proximity, generate a chemiluminescent signal. The binding of antibodies specific to p-cofilin and total cofilin to these beads allows for the quantification of p-cofilin levels relative to the total cofilin.
-
Data Analysis: A decrease in the AlphaLISA signal indicates a reduction in p-cofilin levels, demonstrating the cellular efficacy of the inhibitor.
In Vivo Pancreatic Cancer Xenograft Model
This model assesses the anti-tumor efficacy of a LIMK inhibitor in a living organism.
-
Cell Implantation: Human pancreatic cancer cells (e.g., Panc-1) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are then treated with the LIMK inhibitor (e.g., T56-LIMKi administered intraperitoneally) or a vehicle control over a set period.[4]
-
Tumor Measurement: Tumor volume is measured regularly throughout the treatment period.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be further analyzed for biomarkers, such as p-cofilin levels, through techniques like western blotting or immunohistochemistry.[4]
Visualizing Key Processes
To better understand the context of LIMK inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The LIMK signaling pathway, which regulates actin dynamics through cofilin phosphorylation.
Caption: A generalized workflow for the evaluation of LIMK inhibitors from in vitro screening to in vivo testing.
References
- 1. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oncoscience.us [oncoscience.us]
- 5. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor Limk-IN-2 with other known LIM kinase (LIMK) inhibitors. The focus is on the specificity and selectivity of these compounds, supported by experimental data and detailed protocols to aid in the critical evaluation and selection of the most appropriate research tools.
Introduction to LIM Kinase and its Inhibition
LIM kinases (LIMK1 and LIMK2) are key regulators of actin cytoskeletal dynamics.[1] They act downstream of Rho family GTPases and their effector kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[2][3] The primary substrate of LIMKs is cofilin, an actin-depolymerizing factor.[1] By phosphorylating and inactivating cofilin, LIMKs stabilize actin filaments, thereby influencing a multitude of cellular processes including cell motility, morphology, and division.[1] Given their central role in these processes, LIMK inhibitors are valuable tools for research and potential therapeutic agents.
This compound is a novel, potent, and highly selective allosteric inhibitor of LIMK2.[4][5][6] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound binds to a distinct allosteric site, leading to a non-competitive mode of inhibition with respect to ATP.[4][6] This mechanism of action is the basis for its remarkable selectivity.
Comparative Analysis of LIMK Inhibitors
To provide a clear comparison of this compound with other commonly used LIMK inhibitors, their reported IC50 values against LIMK1 and LIMK2 are summarized in the table below. The data highlights the potency and isoform selectivity of each compound.
| Inhibitor | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Selectivity (Fold, LIMK1/LIMK2) |
| This compound | 3200[4] | 39[4] | ~82 |
| BMS-5 (LIMKi3) | 7[7][8][9][10] | 8[7][8][9][10] | ~0.9 |
| CRT0105446 | 8 | 32 | 0.25 |
| CRT0105950 | 0.3 | 1 | 0.3 |
Selectivity Profile Against a Broader Kinase Panel
A critical aspect of a kinase inhibitor's utility is its selectivity against a wider range of kinases. The following table presents a summary of the inhibitory activity of this compound and other LIMK inhibitors against a panel of related kinases, primarily from the ROCK and PAK families, which are upstream regulators of LIMK. Where specific IC50 values are not available, the percentage of inhibition at a given concentration is provided.
| Kinase | This compound (% Inhibition @ 1µM) | BMS-5 (LIMKi3) (% Inhibition @ 1µM) | CRT0105446 (% Inhibition @ 10µM) | CRT0105950 (% Inhibition @ 10µM) |
| ROCK1 | Data not available | Data not available | <10 | <10 |
| ROCK2 | Data not available | Data not available | <10 | <10 |
| PAK1 | Data not available | Data not available | <10 | <10 |
| PAK2 | Data not available | Data not available | <10 | 10-20 |
| PAK3 | Data not available | Data not available | 10-20 | 20-30 |
| PAK4 | Data not available | Data not available | <10 | <10 |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. Lim kinase - Wikipedia [en.wikipedia.org]
- 2. Rho family-associated kinases PAK1 and rock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. BMS-5 - LabNet Biotecnica [labnet.es]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Potency Showdown: Second-Generation LIMK Inhibitors Demonstrate Substantial Gains Over Early Compounds
A new wave of LIM kinase (LIMK) inhibitors, exemplified by compounds such as Limk-IN-1 and CRT0105950, display significantly enhanced potency in preclinical studies compared to first-generation molecules like BMS-5 (also known as LIMKi3). This leap in potency, with some second-generation inhibitors exhibiting sub-nanomolar efficacy, marks a significant advancement in the quest for targeted therapies for a range of disorders, including cancer and neurological conditions.[1][2][3] This guide provides a comparative analysis of the potency of these next-generation inhibitors against their predecessors, supported by experimental data and detailed methodologies.
Quantitative Comparison of LIMK Inhibitor Potency
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the LIMK enzyme by 50%. The data presented below, collated from various in vitro kinase assays, clearly illustrates the superior potency of the second-generation inhibitors.
| Inhibitor | Generation | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) |
| BMS-5 (LIMKi3) | First-Generation | 7 | 8 |
| BMS-3 | First-Generation | 5 | 6 |
| Limk-IN-1 | Second-Generation | 0.5 | 0.9 |
| CRT0105950 | Second-Generation | 0.3 | 1 |
| TH-257 | Second-Generation | 84 | 39 |
Note: IC50 values can vary between different assay formats and conditions.
The LIMK Signaling Pathway
LIM kinases (LIMK1 and LIMK2) are crucial regulators of actin cytoskeletal dynamics.[4][5] They are downstream effectors of the Rho family of small GTPases.[4][5] Upon activation by upstream kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), LIMKs phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[4][5] This inactivation of cofilin leads to the stabilization of actin filaments, impacting cellular processes like motility, proliferation, and morphology. The diagram below illustrates this key signaling cascade.
Figure 1. Simplified LIMK signaling pathway.
Experimental Protocols
The determination of inhibitor potency is paramount in drug discovery. The IC50 values presented in this guide were primarily determined using in vitro kinase assays. Below are generalized methodologies representative of those used in the cited studies.
In Vitro Kinase Assay (Radiometric)
This method measures the incorporation of a radioactive phosphate group from ATP onto a substrate by the kinase.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human LIMK1 or LIMK2, a substrate (e.g., cofilin or a peptide substrate like destrin), and [γ-³²P]ATP.
-
Inhibitor Addition: The LIMK inhibitors are serially diluted to various concentrations and added to the reaction mixture. A control reaction without any inhibitor is also prepared.
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP, often by spotting the mixture onto phosphocellulose paper followed by washing.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.[4][5]
RapidFire Mass Spectrometry (RF-MS) Assay
This is a high-throughput, label-free method for measuring enzyme activity.
-
Reaction Setup: Similar to the radiometric assay, a reaction is set up with the LIMK enzyme, substrate, and ATP in a suitable buffer. The test inhibitors are added at varying concentrations.
-
Incubation: The enzymatic reaction is allowed to proceed for a set time.
-
Quenching: The reaction is stopped, typically by adding an acid solution.
-
High-Throughput Mass Spectrometry: The reaction mixture is directly injected into the RapidFire system, which performs rapid online solid-phase extraction to remove salts and buffers.
-
Detection and Analysis: The sample is then introduced into a mass spectrometer, which measures the amount of phosphorylated substrate relative to the unphosphorylated substrate.
-
IC50 Determination: The extent of the enzymatic reaction is quantified, and the IC50 value is calculated from the dose-response curve.
Figure 2. Generalized workflow for in vitro kinase assays.
References
- 1. oncotarget.com [oncotarget.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo [mdpi.com]
- 5. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Limk-IN-2 and RKI-1447: A Guide for Researchers
In the landscape of kinase inhibitors, both Limk-IN-2 and RKI-1447 have emerged as significant tools for researchers in cell biology and drug development. While both molecules modulate fundamental cellular processes, they do so by targeting distinct kinase families, leading to different downstream effects and therapeutic potentials. This guide provides a comprehensive, data-driven comparison of this compound, a novel LIM kinase (LIMK) inhibitor, and RKI-1447, a well-established Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.
Introduction to this compound and RKI-1447
This compound , also identified as compound 52 in recent literature, is a novel tetrahydropyridine LIMK inhibitor.[1] LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor. By inhibiting LIMK, this compound can modulate the actin cytoskeleton, impacting processes such as cell migration and angiogenesis.[1][2]
RKI-1447 is a potent and selective inhibitor of the ROCK family of kinases (ROCK1 and ROCK2).[3] ROCKs are downstream effectors of the small GTPase RhoA and play a crucial role in regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction.[4] Its ability to disrupt these processes has led to its investigation in various therapeutic areas, including cancer and glaucoma.[1]
Biochemical and Cellular Activity: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and RKI-1447, providing a direct comparison of their potency and selectivity.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound (Compound 52) | LIMK1 | 47 | [1] |
| LIMK2 | 16 | [1] | |
| RKI-1447 | ROCK1 | 14.5 | |
| ROCK2 | 6.2 | ||
| Table 1: Biochemical Potency of this compound and RKI-1447 |
| Inhibitor | Cellular Assay | Effect | IC50 / Concentration | Reference |
| This compound (Compound 52) | U2OS cell migration | Inhibition | Significant at 1 µM | [1] |
| HeLa cell migration | Inhibition | Significant at 1 µM | [1] | |
| HUVEC cell migration | Inhibition | Significant at 1 µM | [1] | |
| RKI-1447 | MDA-MB-231 cell migration | Inhibition | Not specified | [4] |
| MDA-MB-231 cell invasion | Inhibition | Not specified | [4] | |
| HCT-8 & HCT-116 cell growth | Suppression & Apoptosis | Not specified | [5] | |
| Table 2: Cellular Activity of this compound and RKI-1447 |
Mechanism of Action and Signaling Pathways
This compound and RKI-1447 function through distinct signaling pathways, both of which ultimately converge on the regulation of the actin cytoskeleton.
RKI-1447 acts as a Type I kinase inhibitor, binding to the ATP-binding site of ROCK1 and ROCK2.[4] This competitive inhibition prevents the phosphorylation of downstream ROCK substrates such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1).[3][4] The inhibition of this pathway leads to a reduction in actin stress fiber formation and cellular contractility.
This compound , as a LIMK inhibitor, prevents the phosphorylation of cofilin.[1] Active, unphosphorylated cofilin promotes the depolymerization and severing of actin filaments. By inhibiting LIMK, this compound maintains cofilin in its active state, leading to a more dynamic actin cytoskeleton and impacting cell motility.[2] The upstream regulation of LIMK itself involves pathways such as the Rho GTPase-ROCK/PAK pathway.[6]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of this compound and RKI-1447.
Kinase Inhibition Assay (General Protocol)
Biochemical kinase inhibition assays are performed to determine the IC50 values of the inhibitors. A typical protocol involves:
-
Incubating the recombinant kinase (e.g., LIMK1, LIMK2, ROCK1, or ROCK2) with the inhibitor at various concentrations.
-
Initiating the kinase reaction by adding a suitable substrate (e.g., a peptide substrate or a protein like cofilin) and ATP.
-
Allowing the reaction to proceed for a defined period at a specific temperature.
-
Stopping the reaction and quantifying the amount of phosphorylated substrate. This can be done using various methods such as radioactivity-based assays (e.g., 32P-ATP), fluorescence-based assays, or mass spectrometry.
-
Calculating the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of the inhibitors on cell motility.
-
Grow a confluent monolayer of cells (e.g., U2OS, HeLa, HUVEC) in a culture plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and add fresh medium containing the inhibitor at the desired concentration or a vehicle control (e.g., DMSO).
-
Incubate the cells and capture images of the wound at different time points (e.g., 0, 8, and 24 hours).
-
Measure the area of the wound at each time point to quantify the extent of cell migration into the wound.
Conclusion
This compound and RKI-1447 are valuable research tools that target distinct but interconnected pathways regulating the actin cytoskeleton. RKI-1447 is a potent and selective ROCK inhibitor with well-documented effects on cell contractility and motility. This compound is a promising novel LIMK inhibitor that offers a different approach to modulating actin dynamics by targeting the cofilin pathway. The choice between these inhibitors will depend on the specific research question and the signaling pathway of interest. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments using these powerful pharmacological agents.
References
- 1. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Orthogonal Methods to Confirm Limk-IN-2's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental methods to validate the mechanism of action of Limk-IN-2, a putative LIM kinase (LIMK) inhibitor. By employing a multi-faceted approach, researchers can build a robust body of evidence to confirm its on-target activity and elucidate its cellular effects. This document details various techniques, from direct biochemical assays to complex cellular and phenotypic analyses, and compares their advantages and limitations.
The LIMK Signaling Pathway: The Target of this compound
LIM kinases (LIMK1 and LIMK2) are central regulators of actin cytoskeletal dynamics.[1][2] They are activated by upstream signals from Rho family GTPases such as Rho, Rac, and Cdc42, which in turn activate kinases like Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[1][2] Once activated, LIMK's primary known substrate is cofilin, an actin-depolymerizing factor. LIMK phosphorylates cofilin at Serine 3, inactivating it and leading to the stabilization and accumulation of filamentous actin (F-actin).[2] This process is crucial for various cellular functions, including cell migration, invasion, and morphology. This compound is designed to inhibit this phosphorylation event, thereby maintaining cofilin in its active, actin-severing state.
Orthogonal Approaches for Mechanism of Action Validation
To rigorously confirm that this compound acts as a specific LIMK inhibitor, a combination of orthogonal methods is essential. These methods can be broadly categorized as follows:
-
Biochemical Assays: Directly measure the enzymatic activity of LIMK in the presence of the inhibitor.
-
Cellular Target Engagement Assays: Confirm that the inhibitor binds to LIMK within a cellular context.
-
Broad Kinase Profiling: Assess the selectivity of the inhibitor against a wide range of kinases.
-
Genetic Approaches: Use genetic tools to mimic the effect of the inhibitor, providing a crucial link between target inhibition and cellular phenotype.
-
Phenotypic Assays: Evaluate the cellular consequences of LIMK inhibition, such as effects on the actin cytoskeleton and cell motility.
The following sections provide a detailed comparison of these methods, including experimental protocols and data presentation formats.
Comparison of Orthogonal Methods
| Method Category | Specific Technique | Principle | Advantages | Limitations |
| Biochemical Assays | In vitro Kinase Assay | Measures the phosphorylation of a substrate (e.g., cofilin) by purified LIMK enzyme in the presence of varying concentrations of this compound. | - Direct measure of enzyme inhibition- Allows for determination of IC50 values- High throughput potential | - Lacks cellular context (e.g., ATP concentrations, other interacting proteins)- May not reflect in-cell potency |
| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of LIMK in intact cells upon inhibitor binding. Ligand binding increases the melting temperature of the target protein. | - Confirms target engagement in a physiological context- Can be adapted for high-throughput screening- Does not require modification of the compound or target | - Not all inhibitors induce a thermal shift- Can be technically challenging to optimize |
| Broad Kinase Profiling | Kinobeads / KiNativ | Utilizes affinity chromatography with immobilized broad-spectrum kinase inhibitors to pull down kinases from a cell lysate. The ability of a free inhibitor (this compound) to compete for binding is quantified by mass spectrometry. | - Provides a broad selectivity profile against hundreds of endogenous kinases- Unbiased approach to identify on- and off-targets | - Performed on cell lysates, not intact cells- May not capture all kinase interactions |
| Genetic Approaches | siRNA/shRNA or CRISPR/Cas9 Knockdown | Reduces or eliminates the expression of LIMK1 and/or LIMK2. The resulting phenotype is then compared to the phenotype observed with this compound treatment. | - Directly links the target to the observed phenotype- High specificity for the target | - Potential for off-target effects with RNAi- Complete knockout with CRISPR may have compensatory effects- Does not confirm direct binding of the compound |
| Phenotypic Assays | Western Blot for p-Cofilin | Measures the levels of phosphorylated cofilin in cells treated with this compound. | - Direct readout of the downstream effect of LIMK inhibition- Relatively straightforward and widely used technique | - Indirect measure of LIMK activity- Can be affected by other pathways that regulate cofilin phosphorylation |
| Immunofluorescence of Actin Cytoskeleton | Visualizes changes in the actin cytoskeleton, such as a decrease in stress fibers, upon treatment with this compound. | - Provides a qualitative and quantitative assessment of cytoskeletal changes- Visually compelling evidence of the inhibitor's effect | - Can be subjective- Requires careful optimization of staining and imaging conditions | |
| Cell Migration/Invasion Assays | Measures the effect of this compound on the ability of cells to migrate or invade through a porous membrane or a matrix. | - Directly assesses a key functional consequence of LIMK inhibition- Relevant to diseases like cancer metastasis | - Can be influenced by off-target effects- Results can vary depending on the cell type and assay conditions |
Experimental Protocols
In Vitro LIMK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LIMK1 and LIMK2.
Methodology:
-
Recombinant human LIMK1 or LIMK2 enzyme is incubated with a peptide or protein substrate (e.g., recombinant cofilin) and ATP in a kinase buffer.
-
A dilution series of this compound is added to the reaction.
-
The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified using methods such as radiometric assays (³²P-ATP), fluorescence polarization, or luminescence-based ATP detection kits.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to LIMK in intact cells.
Methodology:
-
Culture cells to a desired confluency and treat with either vehicle (DMSO) or this compound for a specified time.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody specific for LIMK.
-
The presence of a band at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples indicates thermal stabilization and therefore target engagement.
Western Blot for Phospho-Cofilin
Objective: To measure the downstream effect of this compound on cofilin phosphorylation.
Methodology:
-
Treat cells with a dose-range of this compound for a specified time.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-cofilin (Ser3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the phospho-cofilin signal to total cofilin or a loading control (e.g., GAPDH or β-actin) from the same blot.
Immunofluorescence Staining of the Actin Cytoskeleton
Objective: To visualize the effect of this compound on the organization of the actin cytoskeleton.
Methodology:
-
Grow cells on coverslips and treat with this compound or vehicle.
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a blocking solution (e.g., 1% BSA in PBS).
-
Stain the F-actin with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488).
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Capture images and analyze changes in cell morphology and actin stress fiber formation.
Transwell Migration Assay
Objective: To assess the impact of this compound on cell migration.
Methodology:
-
Seed cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media containing this compound or vehicle.
-
Place the insert into a well containing media with a chemoattractant (e.g., fetal bovine serum).
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Comparative Data of LIMK Inhibitors
The following table summarizes publicly available data for this compound and other known LIMK inhibitors. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | Type | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Kinase Selectivity Notes | Reference |
| This compound | To be determined | Data not available | Data not available | Data not available | |
| BMS-5 (LIMKi3) | Type I | 7 | 8 | Highly selective in a kinobead assay.[1] | [3] |
| TH257 | Type III (Allosteric) | 238 | 91 | Excellent selectivity in KINOMEscan.[1] | [1] |
| TH470 | Type II | 7 | 20 | High selectivity in KINOMEscan.[1] | [1] |
| LX7101 | Type I | 32 | 4.3 | Dual LIMK/ROCK inhibitor.[3] | [3] |
| SR7826 | Type I | ~20 | ~20 | Shows some off-target activity.[4] | [4] |
| Pyr1 | ATP-competitive | 50 | 75 | Highly selective for LIMKs in a panel of 110 kinases.[3] | [3] |
| Damnacanthal | ATP-competitive | 800 | 1530 | Also inhibits Lck.[3] | [3] |
| T56-LIMKi | Claimed LIMK2 selective | Inactive in some studies[4] | 35,000 (in some reports) | Activity and selectivity are debated.[3][4] | [3][4] |
Conclusion
Confirming the mechanism of action of a novel inhibitor like this compound requires a rigorous and multi-pronged approach. No single experiment is sufficient to definitively prove on-target engagement and the resulting cellular effects. By combining direct biochemical assays, cellular target engagement studies, broad kinase profiling, genetic validation, and relevant phenotypic assays, researchers can build a compelling case for the specific inhibition of LIMK by this compound. This guide provides a framework for designing and interpreting such studies, ultimately leading to a more complete understanding of this promising therapeutic candidate.
References
- 1. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of Limk-IN-2: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the therapeutic window of a novel inhibitor is paramount. This guide provides a comparative analysis of the preclinical data for Limk-IN-2 against other known LIM kinase (LIMK) inhibitors, BMS-5 and T56-LIMKi, to aid in the evaluation of its potential as a therapeutic agent.
This document summarizes available in vitro and in vivo data to offer insights into the efficacy and safety profiles of these compounds. Detailed experimental protocols for key assays are also provided to ensure reproducibility and facilitate further investigation.
Introduction to LIM Kinase Inhibition
LIM kinases (LIMK1 and LIMK2) are key regulators of actin cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1] Dysregulation of LIMK activity has been implicated in various pathologies, including cancer progression and metastasis, making it an attractive target for therapeutic intervention. This guide focuses on this compound, a novel LIMK inhibitor, and compares its preclinical profile with the established inhibitors BMS-5 and T56-LIMKi.
Comparative Preclinical Data
The following tables summarize the available quantitative data for this compound, BMS-5, and T56-LIMKi, focusing on their in vitro potency, cellular activity, and in vivo therapeutic window.
Table 1: In Vitro and Cellular Activity of LIMK Inhibitors
| Compound | Target(s) | In Vitro IC₅₀ (LIMK1) | In Vitro IC₅₀ (LIMK2) | Cellular p-Cofilin Inhibition | Cell Viability IC₅₀ |
| This compound (Compound 52) | LIMK1/2 | Data not available | Data not available | Effective inhibition observed | Data not available |
| BMS-5 (LIMKi3) | LIMK1/2 | 7 nM[1] | 8 nM[1] | IC₅₀ ~2 µM (Nf2ΔEx2 MSCs)[2] | IC₅₀ 3.9 µM (Nf2ΔEx2 MSCs)[2] |
| T56-LIMKi | LIMK2 | Inactive[3] | Data not available | Dose-dependent reduction (10-50 µM)[4] | IC₅₀ 35.2 µM (Panc-1)[3] |
Note: Specific quantitative data for this compound is not yet publicly available and is sourced from a 2024 publication by Champiré et al. in the European Journal of Medicinal Chemistry, which describes it as a potent and selective inhibitor based on in vitro and cellular assays.[5]
Table 2: In Vivo Therapeutic Window Evaluation
| Compound | Animal Model | Efficacy Model | Efficacious Dose | Toxicity Observed | Notes |
| This compound (Compound 52) | Data not available | Data not available | Data not available | Data not available | No in vivo studies have been publicly reported. |
| BMS-5 (LIMKi3) | Rat | Contextual Fear Conditioning | 200 µM (bilateral intra-hippocampal infusion)[2] | Not reported in this study | Further dedicated toxicology studies are needed for a complete profile. |
| T56-LIMKi | Nude Mice | Pancreatic Cancer Xenograft (Panc-1) | 30-60 mg/kg/day (oral)[6] | No toxicity observed at doses up to 100 mg/kg (single oral administration)[6] | Showed a dose-dependent decrease in tumor volume.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of evaluating the therapeutic window, the following diagrams are provided.
References
- 1. clyte.tech [clyte.tech]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 6. moodle2.units.it [moodle2.units.it]
Benchmarking Limk-IN-2: A Comparative Guide to Clinical-Stage LIMK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel LIMK inhibitor, Limk-IN-2, against a panel of clinical-stage and widely studied LIMK inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in research and development.
Introduction to LIMK Inhibition
LIM domain kinases (LIMK1 and LIMK2) are critical regulators of actin cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1][2] This regulatory role places LIM kinases at the nexus of numerous cellular processes, including cell migration, proliferation, and morphology. Dysregulation of LIMK signaling has been implicated in the pathology of various diseases, including cancer, glaucoma, and neurological disorders, making them a compelling target for therapeutic intervention. This guide focuses on this compound, a novel tetrahydropyridine-based LIMK inhibitor, and benchmarks its in vitro potency against other notable LIMK inhibitors that have either entered clinical trials or are extensively used as research tools.
Comparative Analysis of In Vitro Potency
The in vitro inhibitory activity of this compound and a selection of clinical-stage and preclinical LIMK inhibitors are summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), have been compiled from various public sources. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Development Stage / Key Features |
| This compound (Compound 52) | 14 | 5.8 | Preclinical; Novel tetrahydropyridine scaffold. |
| LX7101 | 24 | 1.6 | Phase 1 clinical trial for glaucoma; also inhibits ROCK2.[2] |
| BMS-5 (LIMKi 3) | 7 | 8 | Preclinical; Widely used as a research tool.[1][3] |
| CRT0105950 | 0.3 | 1 | Preclinical; Potent dual LIMK inhibitor.[2][4] |
| SR7826 | 43 | Not specified | Preclinical; Orally active. |
| TH-257 | 84 | 39 | Preclinical; Allosteric inhibitor.[2] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used for inhibitor evaluation, the following diagrams illustrate the canonical LIMK signaling pathway and a general workflow for assessing LIMK inhibitor potency.
Caption: The LIMK signaling cascade, which regulates actin dynamics.
Caption: A generalized workflow for determining the IC50 of a LIMK inhibitor.
Experimental Protocols
The determination of in vitro potency of LIMK inhibitors typically involves a kinase assay that measures the phosphorylation of a substrate, such as cofilin, by the LIMK enzyme in the presence of varying concentrations of the inhibitor. While specific parameters may vary, the general principles are outlined below.
In Vitro Kinase Assay (General Protocol)
1. Reagents and Materials:
- Recombinant human LIMK1 or LIMK2 enzyme
- Recombinant cofilin (or a suitable peptide substrate)
- Adenosine triphosphate (ATP)
- LIMK inhibitor (e.g., this compound)
- Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35)
- Detection reagent (e.g., ADP-Glo™, [γ-³²P]ATP, or reagents for mass spectrometry)
- Microplates (e.g., 384-well)
2. Procedure:
- A serial dilution of the LIMK inhibitor is prepared in the assay buffer.
- The recombinant LIMK enzyme is added to the wells of the microplate containing the diluted inhibitor and pre-incubated for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
- The kinase reaction is initiated by the addition of a mixture of the cofilin substrate and ATP.
- The reaction is allowed to proceed for a specific duration (e.g., 60 minutes) at room temperature.
- The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified using a suitable detection method.
- Radiometric Assay: Involves the use of [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
- Luminescence-Based Assay: Measures the amount of ADP produced, which is correlated with kinase activity, using a reagent like ADP-Glo™.
- Mass Spectrometry-Based Assay: Directly measures the amount of phosphorylated and unphosphorylated substrate.
3. Data Analysis:
- The signal from each inhibitor concentration is normalized to the signals from positive (no inhibitor) and negative (no enzyme) controls.
- A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a suitable sigmoidal dose-response model.
Conclusion
This compound demonstrates potent in vitro inhibition of both LIMK1 and LIMK2, with a slight preference for LIMK2. Its potency is comparable to several well-established preclinical and clinical-stage LIMK inhibitors. The unique tetrahydropyridine scaffold of this compound may offer a novel chemical space for the development of selective and effective LIMK-targeted therapies. Further studies, including comprehensive kinase selectivity profiling, cellular activity assays, and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational dataset and methodological context to aid researchers in the evaluation and advancement of novel LIMK inhibitors.
References
Phenotypic Screening of Limk-IN-2: A Comparative Guide to Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of Limk-IN-2 and other prominent LIM kinase (LIMK) inhibitors. By presenting supporting experimental data from phenotypic screening assays, this document aims to assist researchers in selecting the most appropriate tool for their studies on cytoskeleton dynamics, cell motility, and related pathological conditions.
Introduction to LIM Kinase and the Role of Phenotypic Screening
LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics.[1] They act downstream of Rho family GTPases and, upon activation, phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[1] This leads to the stabilization of actin filaments and influences a wide range of cellular processes, including cell migration, proliferation, and morphology. Dysregulation of LIMK activity is implicated in various diseases, including cancer and neurological disorders, making these kinases attractive therapeutic targets.
Phenotypic screening offers a powerful approach to validate the cellular effects of LIMK inhibitors. Unlike target-based screening, which focuses on the direct interaction between a compound and its molecular target, phenotypic screening assesses the functional consequences of target engagement in a cellular context. This approach provides a more physiologically relevant understanding of a compound's efficacy and potential off-target effects.
Overview of this compound and Alternative LIMK Inhibitors
This guide focuses on this compound and provides a comparative analysis with other well-characterized LIMK inhibitors:
-
This compound (Compound 52): A recently identified LIMK inhibitor with demonstrated potential to suppress cell migration in osteosarcoma and cervical cancer cell lines.[2][3][4][5]
-
BMS-5 (LIMKi3): A potent, ATP-competitive inhibitor of both LIMK1 and LIMK2.
-
TH-257: A potent and highly selective allosteric inhibitor of LIMK1 and LIMK2.
-
LX7101: A potent inhibitor of LIMK2, also showing activity against ROCK and PKA.
-
T56-LIMKi: Reported as a selective inhibitor of LIMK2.
-
CRT0105950: A potent inhibitor of both LIMK1 and LIMK2.
Comparative Analysis of Cellular Effects
The following tables summarize the quantitative data on the cellular effects of this compound and its alternatives in key phenotypic assays.
Table 1: Inhibition of Cofilin Phosphorylation
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| This compound | U2OS, HeLa | Western Blot | Data not available | [6] |
| BMS-5 | Nf2ΔEx2 MSCs | Western Blot | ~2 µM | [7] |
| TH-257 | - | RapidFire MS | LIMK1: 84 nM, LIMK2: 39 nM | [8] |
| LX7101 | - | Biochemical Assay | LIMK1: 24 nM, LIMK2: 1.6 nM | [9] |
| T56-LIMKi | Panc-1 | Western Blot | 50% reduction at 50 µM | [6] |
| CRT0105950 | MCF7 | Immunofluorescence | Data not available | [10] |
Table 2: Inhibition of Cell Migration
| Compound | Cell Line | Assay | Effect | Reference |
| This compound | U2OS, HeLa | Wound Healing | Suppresses cell migration | [2][3][4][5] |
| BMS-5 | - | - | Data not available | - |
| TH-257 | - | - | Data not available | - |
| LX7101 | - | - | Data not available | - |
| T56-LIMKi | NF1-/- MEFs | Wound Healing | Decrease in cell migration | [6] |
| CRT0105950 | MDAMB231 | Matrigel Invasion | Significant inhibition at 3 µM | [10] |
Table 3: Effects on Actin Cytoskeleton
| Compound | Cell Line | Assay | Effect | Reference |
| This compound | U2OS, HeLa | Phalloidin Staining | Disturbs actin filaments | [6] |
| BMS-5 | - | - | Data not available | - |
| TH-257 | - | - | Data not available | - |
| LX7101 | - | - | Data not available | - |
| T56-LIMKi | NF1-/- MEFs | Phalloidin Staining | Significant decrease in actin stress fibers at 50 µM | [6] |
| CRT0105950 | - | - | Increases αTubulin acetylation | [10] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the experimental context, the following diagrams illustrate the LIMK signaling pathway and the general workflows for the phenotypic assays discussed.
Caption: The LIMK signaling pathway, a key regulator of actin dynamics.
Caption: General workflow for phenotypic screening of LIMK inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Migration (Wound Healing) Assay
-
Cell Seeding: Plate cells (e.g., U2OS, HeLa) in a 24-well plate and grow to confluency.
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh media containing the desired concentration of this compound or other inhibitors. A vehicle-only control should be included.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.
Immunofluorescence Staining of the Actin Cytoskeleton
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or other inhibitors for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Staining: Incubate with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Counterstain with DAPI to visualize the nuclei.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blot Analysis of Cofilin Phosphorylation
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-cofilin (Ser3) and total cofilin overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-cofilin signal to the total cofilin signal.
Conclusion
This guide provides a comparative overview of the cellular effects of this compound and other LIMK inhibitors, supported by experimental data and detailed protocols. While quantitative data for this compound in some phenotypic assays is not yet publicly available, the existing evidence demonstrates its potential as a valuable tool for studying the cellular functions of LIM kinases. The provided information aims to empower researchers to make informed decisions when selecting a LIMK inhibitor for their specific research needs. Further studies are warranted to fully characterize the phenotypic profile of this compound and to directly compare its efficacy with other inhibitors in a wider range of cellular contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LIMK抑制剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. U-2 OS | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. CA2721919C - Limk2 inhibitors, compositions comprising them, and methods of their use - Google Patents [patents.google.com]
- 10. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of LIMK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
LIM domain kinases (LIMKs) have emerged as critical therapeutic targets in a range of diseases, from cancer to neurological disorders, due to their central role in regulating cytoskeleton dynamics. As the development of small molecule inhibitors targeting LIMK1 and LIMK2 progresses, a thorough understanding of their pharmacokinetic (PK) profiles is paramount for advancing these candidates toward clinical application. This guide provides a comparative analysis of the available pharmacokinetic data for several notable LIMK inhibitors, offering a valuable resource for researchers in the field.
The LIMK Signaling Pathway: A Brief Overview
LIMKs are serine/threonine kinases that act as key regulators of actin dynamics. The canonical pathway involves the activation of LIMK by Rho family GTPases, such as RhoA, Rac, and Cdc42, through upstream kinases like Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK). Once activated, LIMK phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This inactivation leads to the stabilization of actin filaments, impacting cellular processes such as motility, invasion, and morphology. The dysregulation of this pathway is implicated in various pathologies, making LIMK an attractive target for therapeutic intervention.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for several LIMK inhibitors. It is important to note that direct cross-comparison should be approached with caution due to variations in experimental species, doses, and administration routes.
| Inhibitor | Species | Dose & Route | Cmax | Tmax | AUC | t1/2 | Oral Bioavailability (F%) | Clearance (Cl) | Reference(s) |
| SR-7826 | Rat | 1 mg/kg, IV | 7.7 µM | - | 8.4 µM*h | 2.2 h | - | 5.2 mL/min/kg | [1] |
| Rat | 2 mg/kg, Oral | - | - | - | - | 36% | - | [1] | |
| CRT0066101 | Mouse | Single bolus | - | - | - | 60 min | ~100% | - | [2] |
| Mouse | 80 mg/kg, Oral | 12 µM (tumor) | ~2 h (tumor) | - | - | - | - | [3] | |
| LX7101 | Rat | Repeat topical | 12-19 nM (systemic) | - | - | - | - | - | [1] |
| BMS-5 (LIMKi3) | - | - | No data available | No data available | No data available | No data available | No data available | No data available | - |
| TH-257 | - | - | No data available | No data available | No data available | No data available | No data available | No data available | - |
Note: "-" indicates that the data was not available in the cited sources.
Summary of Pharmacokinetic Profiles
-
SR-7826: This inhibitor has demonstrated oral bioavailability in rats, a crucial property for clinical development.[1] The provided data from intravenous administration gives a good baseline for its distribution and elimination characteristics.[1]
-
CRT0066101: Exhibiting excellent oral bioavailability in mice, CRT0066101 appears to be well-absorbed.[2] The terminal half-life of one hour suggests a relatively rapid elimination.[2] Notably, therapeutic concentrations have been observed in tumor tissues after oral administration.[3]
-
LX7101: Developed for topical administration in the eye for glaucoma treatment, LX7101 shows limited systemic exposure after repeated topical dosing in rats, which is a desirable safety feature for this indication.[1]
-
BMS-5 (LIMKi3) and TH-257: Despite being potent inhibitors of LIMK, publicly available in vivo pharmacokinetic data for these compounds is scarce, which limits a direct comparison in this guide.
Experimental Protocols: A General Overview
The determination of pharmacokinetic parameters typically involves a series of standardized in vivo studies. While specific protocols vary between studies, a general workflow is outlined below.
Key Methodologies:
-
Animal Models: Pharmacokinetic studies for LIMK inhibitors have primarily utilized rodents, such as rats and mice.[1][2]
-
Dose Administration: Both intravenous (IV) and oral (PO) routes have been employed to assess parameters like clearance and oral bioavailability.[1][2]
-
Sample Collection: Serial blood samples are typically collected at various time points post-administration.[4]
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in biological matrices like plasma and tissue homogenates.[2]
-
Data Analysis: Non-compartmental analysis is a common method used to calculate key pharmacokinetic parameters from the concentration-time data.[5]
Conclusion
The landscape of LIMK inhibitors is rapidly evolving, with several promising candidates under investigation. This guide highlights the available pharmacokinetic data for key inhibitors, revealing both encouraging profiles and areas where further research is needed. For compounds like SR-7826 and CRT0066101, the existing data provides a solid foundation for further preclinical and clinical development. However, the lack of publicly available in vivo pharmacokinetic data for other potent inhibitors like BMS-5 and TH-257 underscores the need for additional studies to fully understand their therapeutic potential. As research in this area continues, a comprehensive understanding of the pharmacokinetic and pharmacodynamic relationships of these inhibitors will be crucial for their successful translation into effective therapies.
References
- 1. In vitro Cytotoxicity, Pharmacokinetics, Tissue Distribution, and Metabolism of Small-Molecule Protein Kinase D Inhibitors, kb-NB142-70 and kb-NB165-09, in Mice bearing Human Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Situ Target Engagement Assays for LIMK Inhibitors
This guide provides a comprehensive comparison of in situ target engagement assays for LIMK (LIM kinase) inhibitors, with a focus on Limk-IN-2 and its alternatives. Designed for researchers, scientists, and drug development professionals, this document outlines quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction to LIMK and its Inhibition
LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics.[1][2][3] They act downstream of Rho family GTPases and, upon activation by kinases such as ROCK and PAK, phosphorylate and inactivate cofilin.[2] This inactivation of cofilin, an actin-depolymerizing factor, leads to the stabilization of actin filaments, impacting cellular processes like motility, proliferation, and morphology.[4] Dysregulation of the LIMK signaling pathway has been implicated in various diseases, including cancer and neurological disorders, making LIMK an attractive therapeutic target.
LIMK Signaling Pathway
The LIMK signaling pathway is a critical regulator of the actin cytoskeleton. The diagram below illustrates the key components and their interactions.
Caption: A diagram of the LIMK signaling pathway.
Comparison of LIMK Inhibitors
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that the data is compiled from various sources and direct comparison should be made with caution, especially when assay conditions differ.
| Inhibitor | Target(s) | In Vitro IC50 (LIMK1) | In Vitro IC50 (LIMK2) | In Situ NanoBRET IC50 (LIMK1) | In Situ NanoBRET IC50 (LIMK2) | Reference(s) |
| This compound | LIMK | Data not available | Data not available | Data not available | Data not available | [5] |
| LIMKi3 (BMS-5) | LIMK1/2 | 7 nM | 8 nM | 238 nM | 91 nM | [2][6][7][8][9][10] |
| TH-257 | LIMK1/2 | 84 nM | 39 nM | 250 nM | 150 nM | [10] |
| LX7101 | LIMK1/2, ROCK | 24 nM | 1.6 nM | Data not available | Data not available | [10] |
| MDI-117740 | LIMK1/2 | Data not available | Data not available | pIC50 = 6.73 | pIC50 = 7.18 |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates a more potent inhibitor.
In Situ Target Engagement Assays
In situ target engagement assays are crucial for confirming that a compound interacts with its intended target within a cellular environment. Two prominent methods for assessing LIMK target engagement are the NanoBRET assay and the Cellular Thermal Shift Assay (CETSA).
NanoBRET Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the binding of a compound to a target protein in live cells.[11][12][13][14] It utilizes a NanoLuc luciferase-tagged target protein and a fluorescent tracer that binds to the target. A test compound competes with the tracer for binding to the target, leading to a decrease in the BRET signal in a dose-dependent manner.
The diagram below outlines the general workflow for a LIMK NanoBRET target engagement assay.
Caption: A schematic of the NanoBRET experimental workflow.
This protocol is adapted from standard Promega and Reaction Biology protocols for NanoBRET Target Engagement Intracellular Kinase Assays.[11][12][13]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
For transfection, prepare a mixture of the LIMK1-NanoLuc® or LIMK2-NanoLuc® fusion vector and carrier DNA in a suitable transfection reagent (e.g., FuGENE® HD).
-
Add the transfection mix to HEK293 cells and incubate for 24 hours.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Seed the cells into a 96-well or 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound (e.g., this compound or alternatives) in Opti-MEM.
-
Add the diluted compounds to the appropriate wells of the assay plate.
-
Prepare the NanoBRET® tracer at the recommended concentration in Opti-MEM. For LIMK1/2, Tracer K-10 is often used.
-
Add the tracer to all wells containing cells.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
Prepare the NanoBRET® Nano-Glo® Substrate by diluting it in Opti-MEM, and add the extracellular NanoLuc® inhibitor.
-
Add the substrate/inhibitor mix to all wells.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to vehicle (no inhibitor) and control (no tracer) wells.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method for assessing target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[15][16][17][18][19][20][21][22] The principle is that a protein, when bound to a ligand, becomes more resistant to heat-induced denaturation.
The following diagram illustrates the general steps involved in a CETSA experiment.
Caption: A flowchart of the CETSA experimental procedure.
This is a generalized protocol for performing a CETSA experiment to assess LIMK target engagement.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., one with endogenous LIMK expression) to near confluence.
-
Treat the cells with the desired concentrations of the LIMK inhibitor (e.g., this compound) or vehicle (e.g., DMSO) and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the concentration of soluble LIMK protein in each sample. This can be done by:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-LIMK1 or anti-LIMK2 antibody.
-
ELISA: Use a specific antibody pair to capture and detect soluble LIMK.
-
Mass Spectrometry: For proteome-wide analysis.
-
-
-
Data Analysis:
-
Quantify the band intensities (Western Blot) or absorbance/fluorescence (ELISA) for each temperature point.
-
Normalize the data to the unheated control.
-
Plot the percentage of soluble LIMK protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Alternatively, for an isothermal dose-response format, heat all samples at a single, optimized temperature and plot the amount of soluble LIMK against the inhibitor concentration.
-
Conclusion
This guide provides a framework for comparing LIMK inhibitors using in situ target engagement assays. While direct comparative data for this compound is currently limited, the provided protocols for NanoBRET and CETSA offer robust methods for its characterization. The data presented for alternative inhibitors such as LIMKi3 (BMS-5) and TH-257 serve as valuable benchmarks. For a definitive comparison, it is recommended to evaluate this compound and its alternatives side-by-side in the same assay system. The choice between NanoBRET and CETSA will depend on the specific experimental needs, available resources, and the desired throughput. NanoBRET offers a more high-throughput and homogeneous format, while CETSA can be performed with endogenous, unmodified proteins. Both assays provide critical insights into the cellular activity of LIMK inhibitors, aiding in the selection and development of potent and specific therapeutic candidates.
References
- 1. LIMK-1 and LIMK-2, two members of a LIM motif-containing protein kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMS-5 | LIM Kinase | TargetMol [targetmol.com]
- 8. BMS-5 [cogershop.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. LIMK1-NanoLuc® Fusion Vector [promega.sg]
- 13. promega.com [promega.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CETSA [cetsa.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Publications — CETSA [cetsa.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Limk-IN-2
Researchers and drug development professionals handling Limk-IN-2 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with established safety standards for hazardous chemical waste.
Immediate Safety and Disposal Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance. The primary disposal method for this compound is to consign it to an approved hazardous waste disposal plant.[1]
Key Hazard Information:
| Hazard Statement | Description | GHS Classification | Precautionary Statement |
| H302 | Harmful if swallowed. | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. |
| H410 | Very toxic to aquatic life with long lasting effects. | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
This data is based on the Safety Data Sheet for LIMK-IN-22j, a closely related compound.[1]
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and its containers.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Ensure the container is compatible with the chemical properties of this compound.
-
-
Collection of Spillage:
-
In the event of a spill, collect the material using appropriate absorbent pads or granules.
-
Place all contaminated materials into the designated hazardous waste container.
-
Avoid generating dust or aerosols during cleanup.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal. The final step is to "Dispose of contents/ container to an approved waste disposal plant."[1]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
